Technical Documentation Center

alsterpaullone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: alsterpaullone

Core Science & Biosynthesis

Foundational

Alsterpaullone: A Potent Dual Inhibitor of GSK-3β and CDK5

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of Alsterpaullone, a potent small mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Alsterpaullone, a potent small molecule inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). We will delve into its inhibitory activity, the methodologies for determining its potency, and the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in neurobiology, oncology, and drug discovery.

Introduction to Alsterpaullone and its Kinase Targets

Alsterpaullone, a member of the paullone family of benzazepinones, has emerged as a significant tool in cellular biology and a potential therapeutic agent due to its potent inhibitory action against two crucial serine/threonine kinases: GSK-3β and CDK5.[1][2] Both kinases are implicated in a wide array of cellular processes, and their dysregulation is associated with various pathologies, including neurodegenerative diseases like Alzheimer's, proliferative disorders, and cancer.[1][3][4]

Glycogen Synthase Kinase-3 beta (GSK-3β) is a constitutively active kinase involved in numerous signaling pathways, including Wnt/β-catenin and insulin signaling.[5][6] Its activity is modulated through phosphorylation, and it plays a critical role in metabolism, cell proliferation, differentiation, and apoptosis.[7][8]

Cyclin-Dependent Kinase 5 (CDK5) , while structurally similar to other CDKs involved in the cell cycle, is primarily active in post-mitotic neurons.[3][9] Its activation requires association with a regulatory subunit, p35 or p39.[10] The CDK5/p35 complex is essential for neuronal migration, neurite outgrowth, and synaptic plasticity.[3][9][10]

Alsterpaullone's ability to inhibit both these kinases makes it a valuable probe for dissecting their complex and often overlapping cellular functions.

Inhibitory Potency of Alsterpaullone: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Alsterpaullone exhibits potent, nanomolar-range inhibition of both GSK-3β and CDK5. The precise IC50 values can vary slightly depending on the specific assay conditions, such as the kinase and substrate concentrations, and the specific CDK5 regulatory subunit present.

Target KinaseIC50 Value (nM)Assay Type
GSK-3β 4Cell-free assay
GSK-3α 4Cell-free assay
CDK5/p35 40Cell-free assay
CDK5/p25 20 - 200Not specified
CDK1/cyclin B 35Cell-free assay
CDK2/cyclin A 15Cell-free assay
CDK2/cyclin E 200Cell-free assay

Data compiled from multiple sources.[1][11][12][13]

The low nanomolar IC50 values highlight Alsterpaullone as a highly potent inhibitor of GSK-3β and a potent inhibitor of CDK5. It is noteworthy that Alsterpaullone also demonstrates inhibitory activity against other cyclin-dependent kinases, albeit with varying potencies.

Mechanism of Action: ATP-Competitive Inhibition

Alsterpaullone exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.[1][2][14][15] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking its enzymatic activity.

cluster_0 Kinase Active Site Kinase GSK-3β or CDK5 Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Alsterpaullone Alsterpaullone Alsterpaullone->Kinase Competitively Binds Substrate Substrate Substrate->Kinase Binds

Caption: Mechanism of ATP-competitive inhibition by Alsterpaullone.

Experimental Protocol: In-Vitro Kinase Assay for IC50 Determination

This section provides a detailed, step-by-step methodology for determining the IC50 value of Alsterpaullone against GSK-3β or CDK5 using a radiometric in-vitro kinase assay. This protocol is a self-validating system, incorporating controls to ensure data integrity.

Materials and Reagents
  • Enzymes: Recombinant human GSK-3β or CDK5/p35 complex.

  • Substrate: A specific peptide substrate for the respective kinase (e.g., a derivative of glycogen synthase for GSK-3β or a histone H1-derived peptide for CDK5).

  • Inhibitor: Alsterpaullone, dissolved in DMSO to create a stock solution.

  • Radioisotope: [γ-³²P]ATP or [γ-³³P]ATP.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor.

  • ATP Solution: A stock solution of non-radioactive ATP.

  • Termination Solution: Phosphoric acid or a similar solution to stop the reaction.

  • Phosphocellulose Paper or Membrane: For capturing the phosphorylated substrate.

  • Scintillation Counter and Scintillation Fluid.

  • 96-well microtiter plates.

Experimental Workflow

A 1. Prepare Alsterpaullone Dilutions C 3. Add Alsterpaullone or DMSO (Control) to Wells A->C B 2. Prepare Master Mix (Kinase, Substrate, Buffer) D 4. Add Master Mix to Wells B->D C->D E 5. Initiate Reaction with [γ-P]ATP D->E F 6. Incubate at Room Temperature E->F G 7. Terminate Reaction F->G H 8. Spot onto Phosphocellulose Paper G->H I 9. Wash to Remove Unincorporated ATP H->I J 10. Quantify Radioactivity (Scintillation Counting) I->J K 11. Data Analysis and IC50 Calculation J->K

Caption: Workflow for in-vitro kinase assay to determine IC50.

Step-by-Step Procedure
  • Prepare Alsterpaullone Dilutions: Perform a serial dilution of the Alsterpaullone stock solution in kinase assay buffer to create a range of concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only control (vehicle control).

  • Prepare Master Mix: In a single tube, prepare a master mix containing the kinase (GSK-3β or CDK5/p35), the peptide substrate, and the kinase assay buffer. The concentrations of the kinase and substrate should be optimized for linear reaction kinetics.

  • Plate Setup: To the wells of a 96-well plate, add a small volume of each Alsterpaullone dilution. Also, include wells for the vehicle control (DMSO) and a "no enzyme" control (background).

  • Add Master Mix: Add the master mix to all wells of the plate.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

  • Terminate Reaction: Stop the reaction by adding a termination solution, such as phosphoric acid.

  • Capture Phosphorylated Substrate: Spot a portion of the reaction mixture from each well onto a phosphocellulose paper or membrane. The phosphorylated peptide substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background CPM (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each Alsterpaullone concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the Alsterpaullone concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Key Signaling Pathways Modulated by Alsterpaullone

By inhibiting GSK-3β and CDK5, Alsterpaullone can significantly impact several critical signaling pathways.

GSK-3β Signaling Pathway

GSK-3β is a key regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by Alsterpaullone leads to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and development.[6][7]

cluster_0 Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Axin_APC_GSK3b Axin/APC/GSK-3β Complex Dishevelled->Axin_APC_GSK3b Inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin Phosphorylates Degradation Proteasomal Degradation beta_catenin->Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Alsterpaullone Alsterpaullone Alsterpaullone->Axin_APC_GSK3b Inhibits GSK-3β

Caption: Alsterpaullone's effect on the Wnt/β-catenin signaling pathway.

CDK5 Signaling Pathway

In neurons, CDK5, when activated by p35, phosphorylates a multitude of substrates involved in neuronal function. One key substrate is the tau protein. Hyperphosphorylation of tau by dysregulated CDK5 is a hallmark of neurodegenerative diseases like Alzheimer's, leading to the formation of neurofibrillary tangles.[3] Alsterpaullone can inhibit this pathological phosphorylation.

cluster_1 Neuronal CDK5 Signaling p35 p35 CDK5_p35 Active CDK5/p35 Complex p35->CDK5_p35 CDK5 CDK5 CDK5->CDK5_p35 Tau Tau Protein CDK5_p35->Tau Phosphorylates Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFT Neurofibrillary Tangles Hyperphosphorylated_Tau->NFT Neuronal_Dysfunction Neuronal Dysfunction NFT->Neuronal_Dysfunction Alsterpaullone Alsterpaullone Alsterpaullone->CDK5_p35 Inhibits

Caption: Inhibition of Tau phosphorylation by Alsterpaullone.

Conclusion

Alsterpaullone is a powerful and selective dual inhibitor of GSK-3β and CDK5. Its well-characterized IC50 values and ATP-competitive mechanism of action make it an indispensable tool for researchers investigating the physiological and pathological roles of these kinases. The detailed experimental protocol provided in this guide offers a robust framework for accurately determining its inhibitory potency. As our understanding of the intricate signaling networks governed by GSK-3β and CDK5 continues to grow, the utility of specific inhibitors like Alsterpaullone in both basic research and as a starting point for therapeutic development will undoubtedly expand.

References

  • Leost, M., Schultz, C., Link, A., Wu, Y. Z., Biernat, J., Mandelkow, E. M., Bibb, J. A., Snyder, G. L., Greengard, P., Zaharevitz, D. W., Gussio, R., Senderowicz, A. M., Sausville, E. A., Kunick, C., & Meijer, L. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. European Journal of Biochemistry, 267(20), 5983–5994. [Link]

  • Zeng, W., Zhang, W., Lu, F., Gao, L., & Gao, G. (2017). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Molecular Neuroscience, 10, 268. [Link]

  • ResearchGate. (2025, August 8). Paullones are potent inhibitors of glycogen synthase kinase‐3β and cyclin-dependent kinase 5/p25 | Request PDF. [Link]

  • Mayflower Bioscience. Alsterpaullone. [Link]

  • Johnson, G. V. W., & Johnson, N. (2018). Biological functions of CDK5 and potential CDK5 targeted clinical treatments. Oncotarget, 9(58), 31234–31250. [Link]

  • Creative Diagnostics. GSK3 Signaling Pathway. [Link]

  • ResearchGate. Alsterpaullone inhibits GSK- 3/ binding to immobilized gwennpaullone.... [Link]

  • Luo, J. (2009). The role of GSK3beta in the development of the central nervous system. Frontiers in Biology, 4(3), 286–294. [Link]

  • Li, Y., & Liu, D. (2020). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy (Review). Oncology Reports, 44(6), 2275–2286. [Link]

  • Moutal, A., & Khanna, R. (2016). The role of cyclin dependent kinase 5 (Cdk5) in neuropathic pain. Molecular Pain, 12, 1744806916665792. [Link]

  • QIAGEN. CDK5 Signaling | GeneGlobe. [Link]

  • Schulz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., Meijer, L., & Kunick, C. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry, 42(15), 2909–2919. [Link]

  • News-Medical. (2019, January 14). The Tau (CDK5) Signaling Pathway. [Link]

  • Juhaszova, M., Zorov, D. B., Kim, S.-J., Pepe, S., Fu, Q., Fishbein, K. W., Ziman, B. D., Wang, S., Ytrehus, K., Antos, C. L., Olson, E. N., & Sollott, S. J. (2004). Glycogen Synthase Kinase-3β Mediates Convergence of Protection Signaling to Inhibit the Mitochondrial Permeability Transition Pore. Journal of Clinical Investigation, 113(11), 1535–1549. [Link]

  • Wikipedia. Cyclin-dependent kinase 5. [Link]

  • Kim, H. S., Kim, M. J., Kim, E. J., Yang, Y., Lee, M.-S., & Lim, J. S. (2014). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. BioMed Research International, 2014, 827568. [Link]

  • Lin, C.-H., & Chien, M.-W. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(15), e2494. [Link]

  • Taylor & Francis. CDK5 – Knowledge and References. [Link]

  • Martens, S. (2024, May 31). In vitro kinase assay. protocols.io. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

Sources

Exploratory

Alsterpaullone: Chemical Architecture, Molecular Properties, and Mechanistic Profiling in Kinase Inhibition

Introduction In the landscape of targeted kinase inhibition, Alsterpaullone (also known as 9-Nitropaullone) has emerged as a critical small-molecule tool for interrogating cell cycle regulation and neurodegenerative path...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of targeted kinase inhibition, Alsterpaullone (also known as 9-Nitropaullone) has emerged as a critical small-molecule tool for interrogating cell cycle regulation and neurodegenerative pathways. As a Senior Application Scientist, I approach Alsterpaullone not just as a chemical entity, but as a highly specific molecular probe. It is a potent, ATP-competitive inhibitor of both Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs) [1]. Its dual specificity makes it invaluable for oncology research—where it induces apoptosis and cell cycle arrest—and in Alzheimer's disease models, where it prevents the hyperphosphorylation of the microtubule-binding protein tau [2].

This guide provides an in-depth technical analysis of Alsterpaullone's structural properties, its pharmacodynamic mechanisms, and field-proven, self-validating protocols for utilizing it in in vitro assays.

Chemical Structure and Physicochemical Properties

Alsterpaullone is an organic heterotetracyclic compound belonging to the paullone family. Structurally, it is a 1,3-dihydro-2H-1-benzazepin-2-one derivative that shares a critical bond with 5-nitro-1H-indole [3].

Structural Causality in Kinase Binding: The planar architecture of the benzazepinone backbone allows the molecule to insert deeply into the ATP-binding pocket of target kinases. X-ray crystallographic studies of Alsterpaullone complexed with GSK-3β reveal that the nitro group at position 9 is not merely a functional appendage; it actively interacts with the side-chain amino group of Lys85 [2]. Simultaneously, the backbone forms essential hydrogen bonds with the Val135 residue [2]. This specific steric and electrostatic anchoring is what drives its nanomolar affinity and competitive displacement of ATP.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
CAS Number 237430-03-4
Solubility DMSO (≥10 mg/mL); Insoluble in Water/Ethanol
Storage Condition Desiccated, 2-8°C (Short-term) or -20°C (Long-term)

Data synthesized from PubChem and Sigma-Aldrich chemical registries [3].

Pharmacodynamics and Mechanism of Action

Alsterpaullone exhibits a dual-inhibitory profile that bridges neurobiology and oncology. By inhibiting specific kinases, it forces a cascade of downstream cellular events.

Table 2: Kinase Inhibitory Profile (IC50 Values)
Target KinaseIC50 ValuePrimary Biological Implication
GSK-3β 4 nMPrevents Tau hyperphosphorylation [4]
GSK-3α 4 nMModulates glycogen metabolism [4]
CDK2 / Cyclin A 15 nMDisrupts S-phase progression [4]
CDK1 / Cyclin B 35 nMInduces G2/M cell cycle arrest [4]
CDK5 / p25 40 nMPrevents DARPP-32 phosphorylation [1]

In tumor models (such as HeLa and HepG2 cell lines), the inhibition of CDK1/Cyclin B complexes physically halts the cell cycle at the G2/M transition [5]. Concurrently, the compound induces mitochondrial membrane perturbation, leading to the activation of Caspase-9 and subsequent programmed cell death (apoptosis) [4].

Pathway Alp Alsterpaullone (ATP-Competitive Inhibitor) GSK3B GSK-3β Kinase Alp->GSK3B Inhibits (IC50 ~4 nM) CDK CDK1 / CDK2 / CDK5 Alp->CDK Inhibits (IC50 15-40 nM) Tau Tau Hyperphosphorylation GSK3B->Tau Blocks Caspase Caspase-9 Activation CDK->Caspase Triggers CellCycle G2/M Cell Cycle Arrest CDK->CellCycle Induces Arrest Apoptosis Apoptosis Induction Caspase->Apoptosis Promotes

Caption: Alsterpaullone mechanism: Dual inhibition of GSK-3β and CDKs driving apoptosis and cell cycle arrest.

Experimental Workflows and Self-Validating Protocols

To generate reproducible, high-fidelity data when screening Alsterpaullone, researchers must account for its specific chemical properties. Because Alsterpaullone is highly hydrophobic, anhydrous DMSO must be used for stock solutions [4]. Moisture contamination degrades the compound and causes micro-precipitation, artificially inflating calculated IC50 values. Furthermore, the final DMSO concentration in the culture medium must be strictly maintained below 0.5% v/v to prevent solvent-induced baseline cytotoxicity.

Workflow Prep 1. Reagent Prep (Anhydrous DMSO) Seed 2. Cell Seeding (HeLa/HepG2) Prep->Seed Treat 3. Drug Treatment (0.5-30 μM) Seed->Treat Viability 4a. CCK-8 Assay (Viability) Treat->Viability Flow 4b. Flow Cytometry (Annexin V/PI) Treat->Flow Analysis 5. Data Analysis (IC50 Calculation) Viability->Analysis Flow->Analysis

Caption: Step-by-step in vitro experimental workflow for evaluating Alsterpaullone cytotoxicity and apoptosis.

Protocol 1: Cell Viability Assessment (CCK-8 Assay)

Causality Check: We utilize the CCK-8 assay over the traditional MTT assay because MTT generates insoluble formazan crystals requiring a solubilization step (introducing well-to-well variability) [5]. CCK-8 produces a water-soluble dye, allowing for direct, highly reproducible absorbance reading [6].

  • Cell Seeding: Seed target cells (e.g., HepG2 or HeLa) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ atmosphere until 70–80% confluence is reached [6].

  • Treatment: Aspirate media and apply Alsterpaullone at varying concentrations (0, 0.5, 1, 2, 5, 10, 20, and 30 μM). Ensure the vehicle control contains an exact matched concentration of DMSO (0.1% - 0.5%).

  • Incubation: Incubate for 24, 48, or 72 hours to establish time-dependent toxicity curves [5].

  • Detection: Add 10 μL of CCK-8 solution to each well. Incubate for 40 minutes at 37°C [6].

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality Check: Annexin V binds to externalized phosphatidylserine—an early marker of apoptosis—while Propidium Iodide (PI) only intercalates into the DNA of cells with compromised membranes (late apoptosis or necrosis). This dual-staining distinction is critical for validating that Alsterpaullone induces programmed cell death rather than non-specific necrotic toxicity [6].

  • Preparation: Seed 2 × 10⁵ cells/well in 6-well plates. Treat with the determined IC50 concentration of Alsterpaullone (e.g., 2–8 μM) for 24 hours [6].

  • Harvesting: Collect both adherent and floating cells (floating cells often represent the apoptotic fraction). Wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI [6].

  • Incubation: Incubate at room temperature for 15 minutes in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 μL of 1X Binding Buffer and analyze immediately via flow cytometry, gating for FITC⁺/PI⁻ (early apoptosis) and FITC⁺/PI⁺ (late apoptosis).

Conclusion

Alsterpaullone represents a masterclass in rational drug design, utilizing a benzazepinone scaffold to achieve highly competitive nanomolar inhibition of GSK-3β and CDKs. By strictly controlling solvent parameters and employing rigorous, mechanism-specific assays (like Annexin V/PI flow cytometry), researchers can leverage this compound to map complex cell cycle and neurodegenerative pathways with high fidelity.

References

  • Title : Alsterpaullone | C16H11N3O3 | CID 5005498 Source : PubChem - NIH URL :[Link]

  • Title : Paullones are potent inhibitors of glycogen synthase kinase‐3β and cyclin‐dependent kinase 5/p25 Source : ResearchGate URL :[Link]

  • Title : Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect Source : PMC (nih.gov) URL :[Link]

  • Title : Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models Source : PMC (nih.gov) URL :[Link]

  • Title : Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen‑activated protein kinase signaling pathway Source : Spandidos Publications URL :[Link]

Sources

Foundational

Technical Guide: Alsterpaullone-Mediated Modulation of Wnt/β-Catenin Signaling

[1][2] Executive Summary Alsterpaullone (9-Nitropaullone) is a potent, cell-permeable small molecule inhibitor belonging to the paullone family.[1] While originally characterized as a Cyclin-Dependent Kinase (CDK) inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Alsterpaullone (9-Nitropaullone) is a potent, cell-permeable small molecule inhibitor belonging to the paullone family.[1] While originally characterized as a Cyclin-Dependent Kinase (CDK) inhibitor, its high affinity for Glycogen Synthase Kinase-3β (GSK-3β) (IC50 ~4 nM) makes it a critical tool for manipulating the canonical Wnt signaling pathway.[1]

By competitively inhibiting the ATP-binding site of GSK-3β, Alsterpaullone prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This results in the accumulation of cytosolic β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-dependent gene transcription.[2][3] This guide details the mechanistic action, experimental protocols, and data interpretation required to utilize Alsterpaullone effectively in Wnt pathway research.

Mechanistic Foundation: The GSK-3β Inhibition Axis

To understand Alsterpaullone's role, one must first deconstruct the "Destruction Complex" that regulates basal Wnt signaling.[1]

The Basal State (Wnt OFF)

In the absence of Wnt ligands, cytosolic β-catenin is sequestered by a destruction complex consisting of:

  • Axin: The scaffolding protein.

  • APC (Adenomatous Polyposis Coli): Tumor suppressor.[1][4]

  • CK1α (Casein Kinase 1α): Primes β-catenin phosphorylation.[1]

  • GSK-3β: The effector kinase.

GSK-3β phosphorylates β-catenin at residues Ser33, Ser37, and Thr41 .[1][3][5] These phosphate groups act as a recognition motif for the E3 ubiquitin ligase β-TrCP , tagging β-catenin for rapid proteasomal degradation.[1][4]

The Alsterpaullone State (Pharmacological Activation)

Alsterpaullone acts as an ATP-competitive inhibitor .[6][7][8][9] It binds to the ATP pocket of GSK-3β with nanomolar affinity.

  • Inhibition: Alsterpaullone blocks GSK-3β catalytic activity.[1][7][10][11][12]

  • Stabilization: β-catenin is not phosphorylated at the critical Ser33/37/Thr41 residues.

  • Accumulation: Unphosphorylated β-catenin escapes ubiquitination and accumulates in the cytosol.

  • Translocation: Stabilized β-catenin enters the nucleus, displacing Groucho repressors and binding TCF/LEF factors to drive expression of target genes (e.g., c-Myc, Cyclin D1, Axin2).[1][3]

Critical Consideration (Specificity): While Alsterpaullone is a potent GSK-3β inhibitor (IC50 = 4 nM), it also inhibits CDK1/Cyclin B (IC50 = 35 nM) and CDK5/p25 (IC50 = 40 nM) [1].[1][13] Researchers studying cell proliferation must account for this dual activity, as high doses may induce cell cycle arrest independent of Wnt signaling.[1]

Pathway Visualization

The following diagram illustrates the intervention point of Alsterpaullone within the canonical Wnt cascade.

Wnt_Alsterpaullone_Pathway cluster_extracellular Extracellular / Membrane cluster_cytosol Cytosol (Destruction Complex) cluster_nucleus Nucleus Wnt Wnt Ligand Receptor Frizzled / LRP5/6 Wnt->Receptor Binding GSK3 GSK-3β (Active) Receptor->GSK3 Inhibition (Physiological) Axin Axin / APC Axin->GSK3 BetaCat_Unstable β-Catenin (Phosphorylated) GSK3->BetaCat_Unstable Phosphorylation (Ser33/37/Thr41) BetaCat_Stable β-Catenin (Stabilized) GSK3->BetaCat_Stable Blockade leads to Alster Alsterpaullone (Inhibitor) Alster->GSK3 ATP-Competitive Inhibition Proteasome Proteasomal Degradation BetaCat_Unstable->Proteasome Ubiquitination TCF TCF / LEF BetaCat_Stable->TCF Nuclear Translocation TargetGenes Target Genes (c-Myc, Cyclin D1) TCF->TargetGenes Transcription

Figure 1: Mechanism of Action.[1] Alsterpaullone inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, thereby activating downstream transcription.[6][1]

Experimental Protocol: β-Catenin Stabilization Assay

This protocol validates Alsterpaullone activity by measuring the accumulation of total and non-phosphorylated (active) β-catenin in mammalian cells (e.g., HEK293, SH-SY5Y, or HeLa).[1]

Materials Required[4][15][16][17]
  • Alsterpaullone: 5 mg (Solubility: DMSO ~10-20 mg/mL).[1]

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.[1]

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.[1]

  • Primary Antibodies:

    • Anti-β-Catenin (Total).[1]

    • Anti-Non-phospho-β-Catenin (Active) [Specific for Ser33/37/Thr41 dephosphorylated form].[1]

    • Anti-GSK-3β (Total) and Anti-phospho-GSK-3β (Ser9) [Optional control].[1]

Step-by-Step Workflow
1. Stock Solution Preparation

Dissolve Alsterpaullone in DMSO to create a 10 mM stock solution .

  • Calculation: MW = 293.28 g/mol .[1][10] Dissolve 2.93 mg in 1 mL DMSO.[1]

  • Storage: Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

2. Cell Treatment (Dose-Response)

Seed cells to reach 70% confluency.[1] Treat with the following gradient for 24 hours :

  • Negative Control: 0.1% DMSO.[1]

  • Low Dose: 0.1 µM Alsterpaullone.

  • Medium Dose: 1.0 µM Alsterpaullone (Standard effective dose for Wnt activation).[1]

  • High Dose: 5.0 µM Alsterpaullone (Monitor for cytotoxicity/CDK inhibition).[1]

3. Protein Extraction[1]
  • Wash cells 2x with ice-cold PBS.[1]

  • Add ice-cold Lysis Buffer (150 µL per well of 6-well plate).

  • Scrape cells and incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect supernatant.

4. Western Blot Analysis

Load 20-30 µg of protein per lane. Probe for Total β-Catenin and Non-phospho-β-Catenin.

Expected Results:

  • Control: Low levels of β-catenin (due to constant degradation).

  • Treated: Dose-dependent increase in Total β-Catenin and a significant increase in Non-phospho-β-Catenin.

Quantitative Data Summary: Alsterpaullone Potency

The table below compares Alsterpaullone against other common small molecules used to modulate Wnt signaling.

CompoundPrimary TargetIC50 (GSK-3β)IC50 (CDK1/B)Specificity Note
Alsterpaullone GSK-3β / CDKs4 nM 35 nM Dual inhibitor; highly potent Wnt activator but affects cell cycle at >1µM.[1]
Kenpaullone GSK-3β / CDKs23 nM400 nMLess potent analog of Alsterpaullone.
CHIR99021 GSK-3α/β10 nM>10 µMHighly selective for GSK-3 over CDKs; often preferred for pure Wnt studies.
BIO GSK-3α/β5 nM~300 nM (CDK5)Also inhibits CDKs; historically significant but less selective than CHIR.[1]
LiCl GSK-3α/β~2 mMN/AWeak, non-specific inhibitor; requires high molar concentrations.[1]

Data compiled from Leost et al. (2000) and comparative kinase profiling studies [1, 2].[1]

Therapeutic and Research Implications

Stem Cell Maintenance & Differentiation

Alsterpaullone is utilized to mimic Wnt activation, which is crucial for:

  • Pluripotency: Maintaining the "naïve" state in embryonic stem cells (ESCs) by inhibiting differentiation signals.

  • Differentiation: Directing lineage specification (e.g., inducing oral tissue fate in Nematostella or dopaminergic neuron differentiation) [3].[1]

Neuroprotection

In models of Parkinson's disease (e.g., MPP+-treated SH-SY5Y cells), Alsterpaullone has demonstrated neuroprotective effects.[6][1][8]

  • Mechanism: By stabilizing β-catenin, it restores c-Myc expression, which is often downregulated during mitochondrial dysfunction.[1] This rescue preserves mitochondrial membrane potential and prevents apoptosis [4].

Oncology

While Wnt activation is oncogenic in many contexts (e.g., colon cancer), Alsterpaullone's dual inhibition of CDKs makes it a candidate for inducing apoptosis in certain tumors.[1] The CDK inhibition component can arrest the cell cycle, while the Wnt activation might force differentiation in cancer stem cells, presenting a complex but potent polypharmacological profile.[1]

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[1][9] European Journal of Biochemistry.[7]

  • Bain, J., et al. (2003). The specificities of protein kinase inhibitors: an update.[1][12] Biochemical Journal.

  • Trevino, M., et al. (2011). Induction of canonical Wnt signaling by alsterpaullone is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis.[1] Developmental Dynamics.

  • Tang, Q., et al. (2018). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells.[1] Frontiers in Cellular Neuroscience.

Sources

Exploratory

Technical Guide: Alsterpaullone Modulation of Tau Phosphorylation in Neuronal Models

Executive Summary Alsterpaullone (9-nitro-paullone) is a potent, ATP-competitive small-molecule inhibitor belonging to the paullone family.[1][2] While originally investigated for antitumoral properties due to Cyclin-Dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alsterpaullone (9-nitro-paullone) is a potent, ATP-competitive small-molecule inhibitor belonging to the paullone family.[1][2] While originally investigated for antitumoral properties due to Cyclin-Dependent Kinase (CDK) inhibition, it has emerged as a critical tool compound in neurodegenerative research due to its nanomolar affinity for Glycogen Synthase Kinase-3


 (GSK-3

)
and CDK5/p25 .

This guide details the mechanistic impact of Alsterpaullone on tau hyperphosphorylation—a hallmark of Alzheimer’s Disease (AD)—and provides a validated experimental framework for its use in neuronal culture.

Molecular Mechanism of Action

Alsterpaullone acts as a dual-specificity kinase inhibitor.[3][4] Its therapeutic potential in tauopathies stems from its ability to target the two primary kinases responsible for pathological tau hyperphosphorylation: GSK-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  and CDK5 .
Kinase Inhibition Profile

Unlike Lithium (a low-potency GSK-3 inhibitor) or non-specific staurosporines, Alsterpaullone exhibits extreme potency.

Table 1: Comparative IC


 Values of Alsterpaullone vs. Related Kinases 
Target KinaseIC

(Cell-Free Assay)
Role in Neurons
GSK-3

~4 nM Primary tau kinase; Wnt signaling regulator.
CDK5 / p25 ~40 nM Neuronal migration; pathological tau phosphorylation when p35 is cleaved to p25.
CDK1 / Cyclin B ~35 nMCell cycle regulation (mitosis). Inhibition here causes toxicity in dividing cells.
CDK2 / Cyclin A ~15 nMS-phase progression.

Data Source: Leost et al. (2000); Sigma-Aldrich Technical Data.

The ATP-Competitive Blockade

Alsterpaullone binds within the ATP-binding pocket of GSK-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


.[1] By preventing ATP access, it inhibits the transfer of phosphate groups to serine/threonine residues on the microtubule-associated protein tau.

Key Insight: The 10-fold higher potency for GSK-3


 over CDK5 suggests that at low concentrations (e.g., <100 nM in cell-free systems), Alsterpaullone is primarily a GSK-3

inhibitor.
Signaling Pathway Visualization

The following diagram illustrates the dual pathway inhibition and the downstream consequences for Microtubule (MT) stability.

Alsterpaullone_Pathway Alsterpaullone Alsterpaullone (Inhibitor) GSK3B GSK-3β (Active) Alsterpaullone->GSK3B Inhibits (IC50 ~4nM) CDK5 CDK5 / p25 (Hyperactive) Alsterpaullone->CDK5 Inhibits (IC50 ~40nM) Tau_Hyper Hyperphosphorylated Tau (Pathological) GSK3B->Tau_Hyper Phosphorylates (Ser202/Thr205, etc.) CDK5->Tau_Hyper Phosphorylates Tau_Native Tau (Microtubule Bound) MT_Stability Microtubule Stabilization Tau_Native->MT_Stability Promotes NFTs Neurofibrillary Tangles (Aggregates) Tau_Hyper->NFTs Aggregates MT_Collapse Microtubule Destabilization Tau_Hyper->MT_Collapse Dissociates from MTs

Figure 1: Mechanistic pathway of Alsterpaullone preventing Tau hyperphosphorylation and subsequent microtubule collapse.

Impact on Tau Phosphorylation Sites[3][4][5][6][7][8][9][10][11][12][13]

Alsterpaullone does not inhibit all phosphorylation equally. It shows specificity for "proline-directed" serine/threonine sites.

  • Primary Epitopes Reduced:

    • AT8 (Ser202/Thr205): A critical marker for paired helical filaments (PHF) in AD. Alsterpaullone treatment significantly reduces immunoreactivity at this site.

    • PHF-1 (Ser396/Ser404): Another major GSK-3

      
       target associated with late-stage tangles.
      
    • Tau-1: Alsterpaullone treatment increases staining of Tau-1 (which recognizes unphosphorylated tau), confirming dephosphorylation.

Experimental Guide: Neuronal Treatment Protocol

CRITICAL WARNING: Alsterpaullone inhibits CDK1/2 (cell cycle kinases). In dividing cells (e.g., undifferentiated neuroblastoma, HeLa), it induces G2/M arrest and apoptosis. Recommendation: Use differentiated, post-mitotic neurons (e.g., retinoic acid-differentiated SH-SY5Y or primary cortical neurons) to study tau effects without confounding apoptotic toxicity.

Validated Workflow: Differentiated SH-SY5Y Model
Materials
  • Compound: Alsterpaullone (Dissolve in DMSO to 10 mM stock). Store at -20°C in aliquots. Avoid freeze-thaw cycles.

  • Cell Line: SH-SY5Y (ATCC CRL-2266).

  • Differentiation Agent: Retinoic Acid (RA).

  • Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) is mandatory to preserve phosphorylation state during lysis.

Step-by-Step Protocol
  • Differentiation Phase (Day 0-7):

    • Seed SH-SY5Y cells.

    • Treat with 10

      
      M Retinoic Acid (RA) in low-serum media for 5-7 days.
      
    • Validation: Verify neurite extension microscopically before proceeding.

  • Treatment Phase (Day 8):

    • Dose Ranging: Prepare media with Alsterpaullone.

      • Low Dose: 0.5

        
        M (Sub-toxic, specific GSK-3
        
        
        
        effect).
      • High Dose: 5.0

        
        M (Maximal phosphorylation blockade, potential toxicity).
        
    • Vehicle Control: DMSO (Final concentration < 0.1%).

    • Positive Control: Lithium Chloride (10 mM) or Okadaic Acid (Phosphatase inhibitor - induces hyperphosphorylation).

    • Incubation: 24 hours at 37°C.

  • Harvest & Analysis (Day 9):

    • Wash cells with ice-cold PBS.

    • Lyse immediately in chilled RIPA + Phosphatase Inhibitor Cocktail.

    • Centrifuge (14,000 x g, 15 min, 4°C).

    • Western Blot: Normalize p-Tau signal (AT8 antibody) against Total Tau (Tau-5 or Tau-46 antibody), NOT just Beta-actin. This controls for potential degradation of the tau protein itself.

Experimental Workflow Diagram

Workflow Step1 1. Seed SH-SY5Y (Proliferating) Step2 2. Differentiate (Retinoic Acid, 7 Days) Step1->Step2 Step3 3. Treatment (Alsterpaullone 1-5µM) Step2->Step3 Post-Mitotic State Step4 4. Lysis (+ Phosphatase Inhibitors) Step3->Step4 24 Hours Step5 5. Western Blot (Ratio: p-Tau / Total Tau) Step4->Step5

Figure 2: Optimal workflow for assessing tau phosphorylation in a post-mitotic neuronal model.

Comparative Analysis: Alsterpaullone vs. Alternatives

Why choose Alsterpaullone over other inhibitors?

InhibitorGSK-3

Potency
Selectivity IssuesUsage Context
Alsterpaullone High (IC

4 nM)
Hits CDKs (Toxicity risk in dividing cells).[2]Best for in vitro mechanistic proof-of-concept in post-mitotic neurons.
Kenpaullone Moderate (IC

23 nM)
Similar to Alsterpaullone but less potent.Historical comparator; Alsterpaullone is generally preferred now.
Lithium (LiCl) Low (IC

~2 mM)
Affects IMPase pathway; requires high molarity.Clinical relevance (bipolar drug), but "dirty" pharmacologically.
TWS119 High (IC

30 nM)
More selective for GSK-3

over CDKs.
Better for stem cell differentiation protocols.

Therapeutic Potential & Limitations

The "Double-Edged Sword"

While Alsterpaullone is a highly effective chemical probe for reducing tau pathology, its drug development potential is limited by its CDK inhibition profile .

  • Neuroprotection: In post-mitotic neurons, it protects against Amyloid-Beta and MPP+ induced toxicity by preventing tau hyperphosphorylation and activating the Wnt/

    
    -catenin pathway (which GSK-3
    
    
    
    normally suppresses).
  • Toxicity: In proliferating tissues (gut, bone marrow), CDK1 inhibition would likely cause severe side effects (apoptosis).

Conclusion for Researchers: Alsterpaullone is an excellent in vitro tool for validating GSK-3


/tau hypotheses but requires structural modification (to reduce CDK affinity) for viable in vivo therapeutic development.

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[3][5] European Journal of Biochemistry.[4][5]

  • Sigma-Aldrich. Alsterpaullone Product Information & Technical Data. Merck KGaA.

  • Pickhardt, M., et al. (2005). Screening for Inhibitors of Tau Polymerization. Current Alzheimer Research.

  • Stukenbrock, H., et al. (2008). 9-Cyano-1-azapaullone (Cazpaullone), a Glycogen Synthase Kinase-3 (GSK-3) Inhibitor Activating Pancreatic beta Cell Protection. Journal of Medicinal Chemistry.

  • Tell, V., & Hilgeroth, A. (2013). Recent developments of protein kinase inhibitors as potential AD therapeutics. Frontiers in Cellular Neuroscience.

Sources

Foundational

Alsterpaullone-Induced Apoptosis in Cancer Cells: A Technical Guide to Core Signaling Pathways

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms by which Alsterpaullone, a potent small molecule inhibitor, induces apoptosis in cancer cells. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive exploration of the molecular mechanisms by which Alsterpaullone, a potent small molecule inhibitor, induces apoptosis in cancer cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the experimental validation of its apoptotic pathways. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: Alsterpaullone as a Multi-Targeted Kinase Inhibitor

Alsterpaullone is a second-generation paullone, a class of benzazepinones, that has garnered significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities against a range of cancer cell lines.[1][2] Initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B, its mechanism of action is now understood to be more complex, also encompassing the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[3][4] This dual inhibitory action on key cellular kinases positions Alsterpaullone at the crossroads of cell cycle regulation and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent.

The deregulation of CDKs is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] By inhibiting CDKs, Alsterpaullone primarily induces a G2/M phase cell cycle arrest in cancer cells.[1][6][7][8] However, beyond this cytostatic effect, Alsterpaullone triggers a robust apoptotic program, a critical feature for an effective anti-cancer agent. This guide will dissect the intricate signaling cascades initiated by Alsterpaullone that culminate in programmed cell death.

The Core Apoptotic Mechanism: Induction of the Intrinsic Pathway

The primary route through which Alsterpaullone induces apoptosis is the intrinsic, or mitochondrial, pathway. This is a well-orchestrated process that involves the perturbation of the mitochondrial outer membrane potential (MOMP) and the subsequent release of pro-apoptotic factors into the cytoplasm.[6][9][10]

Perturbation of Mitochondrial Membrane Potential

A key initiating event in Alsterpaullone-induced apoptosis is the disruption of the mitochondrial membrane potential.[9][10] This event is a critical checkpoint, committing the cell to apoptosis. The loss of mitochondrial integrity leads to the release of several pro-apoptotic proteins normally sequestered in the intermembrane space, most notably cytochrome c.

Modulation of Bcl-2 Family Proteins

The integrity of the mitochondrial outer membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bid).[11][12] The balance between these opposing factions determines the cell's fate. Alsterpaullone has been shown to tip this balance in favor of apoptosis by:

  • Downregulating anti-apoptotic proteins: Studies have demonstrated a significant decrease in the levels of Mcl-1 and survivin in cancer cells treated with Alsterpaullone.[6]

  • Upregulating pro-apoptotic proteins: Conversely, an increase in the expression of the pro-apoptotic protein Bax has been observed.[1][2]

This shift in the Bcl-2 family protein landscape leads to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.

Caspase Activation Cascade

The release of cytochrome c into the cytosol is a pivotal step that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases.[13]

  • Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a large protein complex called the apoptosome. The apoptosome then recruits and activates the initiator caspase, pro-caspase-9.[9][14]

  • Effector Caspase Activation: Activated caspase-9 proceeds to cleave and activate downstream effector caspases, primarily caspase-3 and caspase-7.[1][6][9]

  • Execution of Apoptosis: These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[6][9] The cleavage of PARP is a widely recognized marker of apoptosis.[6]

The dependence of Alsterpaullone-induced apoptosis on this caspase cascade has been experimentally confirmed by the use of the pan-caspase inhibitor Z-VAD-FMK, which has been shown to block the apoptotic effects of Alsterpaullone.[9][15]

Diagram of Alsterpaullone-Induced Intrinsic Apoptosis Pathway

Alsterpaullone_Apoptosis_Pathway Alsterpaullone Alsterpaullone CDK1 CDK1 Alsterpaullone->CDK1 Inhibits Bcl2_Family Bcl-2 Family Modulation Alsterpaullone->Bcl2_Family Modulates G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Leads to Mcl1_Survivin Mcl-1, Survivin (Anti-apoptotic) Bcl2_Family->Mcl1_Survivin Downregulates Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulates Mitochondrion Mitochondrion Mcl1_Survivin->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, dATP) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Alsterpaullone induces apoptosis via the intrinsic pathway.

Crosstalk with Other Signaling Pathways

While the mitochondrial pathway is central, Alsterpaullone's influence extends to other signaling networks that contribute to its pro-apoptotic efficacy.

The p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

In certain cancer cell types, such as the hepatoblastoma cell line HepG2, the p38 MAPK signaling pathway plays a crucial role in mediating Alsterpaullone-induced apoptosis.[1][2][16] Activation of p38 MAPK has been observed following Alsterpaullone treatment, and importantly, the specific inhibition of p38 MAPK has been shown to significantly reduce the activation of caspase-3 and caspase-9.[1][2] This indicates that the p38 MAPK pathway acts upstream or in parallel to the core mitochondrial events in these cells.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and the Wnt/β-catenin Pathway

Alsterpaullone is also a known inhibitor of GSK-3β, a key negative regulator of the Wnt/β-catenin signaling pathway.[3][4][17] While the direct link between GSK-3β inhibition by Alsterpaullone and apoptosis is still being elucidated in many cancer contexts, it is known that GSK-3β can have both pro- and anti-apoptotic roles depending on the cellular context.[4] In some neuronal models, inhibition of GSK-3β by Alsterpaullone has been shown to be protective against apoptosis.[17][18] However, in other cancer models, inhibition of GSK-3β has been linked to the induction of apoptosis.[15] This highlights the context-dependent nature of GSK-3β signaling in cell fate decisions.

Experimental Protocols for Studying Alsterpaullone-Induced Apoptosis

To rigorously investigate the apoptotic pathways induced by Alsterpaullone, a multi-faceted experimental approach is required. The following protocols provide a framework for key assays.

Cell Viability and Proliferation Assays
  • Objective: To determine the dose- and time-dependent effects of Alsterpaullone on cancer cell viability.

  • Methodology (MTT Assay):

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of Alsterpaullone concentrations (e.g., 0-30 µM) for various time points (e.g., 24, 48, 72 hours).[6] Include a vehicle control (DMSO).

    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following Alsterpaullone treatment.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells.

  • Methodology: [19]

    • Treat cells with Alsterpaullone at the desired concentrations and time points.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The different cell populations can be distinguished as follows:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Diagram of Flow Cytometry Workflow for Apoptosis Detection

Flow_Cytometry_Workflow Start Cancer Cells + Alsterpaullone Harvest Harvest Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Live, Apoptotic, & Necrotic Cells Analyze->Results

Caption: A streamlined workflow for quantifying apoptosis.

Western Blot Analysis of Apoptosis-Related Proteins
  • Objective: To investigate the expression levels of key proteins involved in the apoptotic pathways.

  • Methodology: [6][20]

    • Treat cells with Alsterpaullone and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • Caspase-3 (cleaved and total)

      • Caspase-9 (cleaved and total)

      • PARP (cleaved and total)

      • Bcl-2

      • Bax

      • Mcl-1

      • p38 MAPK (phosphorylated and total)

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify changes in protein expression.

Table 1: Summary of Alsterpaullone's Effects on Key Apoptotic Proteins

Protein TargetFunctionExpected Effect of AlsterpaulloneReference
Cleaved Caspase-9 Initiator CaspaseIncreased[1][2][9]
Cleaved Caspase-3 Effector CaspaseIncreased[1][2][6][9]
Cleaved PARP Caspase-3 SubstrateIncreased[6][9]
Bax Pro-apoptoticIncreased[1][2]
Bcl-2 Anti-apoptoticDecreased or Unchanged[1][2][6]
Mcl-1 Anti-apoptoticDecreased[6]
Survivin Anti-apoptoticDecreased[6]
Phospho-p38 MAPK Signaling KinaseIncreased (in some cell lines)[1][2]

Conclusion

Alsterpaullone is a potent inducer of apoptosis in a variety of cancer cell lines, acting primarily through the intrinsic mitochondrial pathway. Its multi-targeted nature, inhibiting both CDKs and GSK-3β, allows it to concurrently induce cell cycle arrest and trigger programmed cell death. The key molecular events include the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase-9 and caspase-3 cascade. Furthermore, crosstalk with other signaling pathways, such as the p38 MAPK pathway, can contribute to its pro-apoptotic efficacy in a cell-type-specific manner. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of Alsterpaullone and to evaluate its potential as a therapeutic agent in oncology.

References

  • Cui, C., Wang, Y., Wang, Y., Zhao, M., & Peng, S. (2013). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. Journal of Analytical Methods in Chemistry, 2013, 602091. [Link]

  • Lahusen, T., De Siervi, A., Kunick, C., & Senderowicz, A. M. (2003). Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Molecular Carcinogenesis, 36(4), 183-194. [Link]

  • Guo, L., et al. (2018). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Cellular Neuroscience, 12, 283. [Link]

  • Li, Y., et al. (2019). Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway. Oncology Letters, 17(1), 1177-1183. [Link]

  • Cui, C., et al. (2013). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. SciSpace, 2013, 602091. [Link]

  • Li, Y., et al. (2019). Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway. Oncology Letters, 17(1), 1177-1183. [Link]

  • Cui, C., et al. (2013). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. Journal of Analytical Methods in Chemistry, 2013, 602091. [Link]

  • Mayflower Bioscience. (n.d.). Alsterpaullone. Retrieved from [Link]

  • Li, Y., et al. (2019). Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway. Oncology Letters, 17(1), 1177-1183. [Link]

  • Cui, C., et al. (2013). Effects of alsterpaullone on the cell cycle in HeLa cells. ResearchGate. [Link]

  • Guo, L., et al. (2018). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Cellular Neuroscience, 12, 283. [Link]

  • BioKB. (n.d.). CoOccurrence - alsterpaullone - apoptotic process. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2002). Inhibition of Cdk1 by Alsterpaullone and Thioflavopiridol Correlates with Increased Transit Time from Mid G2 Through Prophase. ResearchGate. [Link]

  • Beurel, E., & Jope, R. S. (2014). GSK-3β: A Bifunctional Role in Cell Death Pathways. Frontiers in Molecular Neuroscience, 7, 91. [Link]

  • Doble, B. W., & Woodgett, J. R. (2003). GSK-3: tricks of the trade for a multi-tasking kinase. Journal of Cell Science, 116(Pt 7), 1175–1186. [Link]

  • Craveiro, R. B., et al. (2015). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget, 6(25), 21434–21449. [Link]

  • Craveiro, R. B., et al. (2015). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget, 6(25), 21434–21449. [Link]

  • Bio-Rad Antibodies. (2021, February 1). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • Craveiro, R. B., et al. (2015). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget, 6(25), 21434–21449. [Link]

  • Walters, B. J., et al. (2014). High-Throughput Screening Reveals Alsterpaullone, 2-Cyanoethyl as a Potent p27Kip1 Transcriptional Inhibitor. PLOS ONE, 9(3), e91173. [Link]

  • Li, P., et al. (1999). Release of mitochondrial cytochrome C in both apoptosis and necrosis induced by beta-lapachone in human carcinoma cells. Molecular Medicine, 5(4), 232–239. [Link]

  • Cen, D., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1138323. [Link]

  • Villalonga-Planells, R., et al. (2023). Involvement of Bcl-2 Family Proteins in Tetraploidization-Related Senescence. International Journal of Molecular Sciences, 24(7), 6333. [Link]

  • Parrish, A. B., Freel, C. D., & Kornbluth, S. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. Cold Spring Harbor Perspectives in Biology, 5(6), a008672. [Link]

Sources

Exploratory

Alsterpaullone effects on mitochondrial membrane potential

Alsterpaullone: Modulation of Mitochondrial Membrane Potential ( ) An In-Depth Technical Guide for Drug Development & Research Applications Executive Summary Alsterpaullone (9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin...

Author: BenchChem Technical Support Team. Date: March 2026

Alsterpaullone: Modulation of Mitochondrial Membrane Potential ( )

An In-Depth Technical Guide for Drug Development & Research Applications

Executive Summary

Alsterpaullone (9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent small-molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

).[1][2][3][4] While originally developed as a cell cycle inhibitor, its utility in research has expanded due to its profound, context-dependent effects on mitochondrial integrity.

This guide details the dualistic nature of Alsterpaullone:

  • Oncological Context: It acts as a pro-apoptotic agent, inducing rapid loss of

    
     in cancer cells (e.g., Jurkat, HeLa) upstream of caspase-9 activation.[5]
    
  • Neuroprotective Context: Through GSK-3

    
     inhibition, it prevents mitochondrial permeability transition pore (mPTP) opening, preserving 
    
    
    
    under oxidative stress (e.g., MPP+ toxicity).
Mechanistic Foundations

The impact of Alsterpaullone on mitochondria is not a singular event but a bifurcation of signaling pathways dependent on cellular context.

A. The Apoptotic Pathway (Cancer Models)

In rapidly dividing cells (Jurkat T-cells, HeLa), Alsterpaullone induces a collapse of the electrochemical gradient across the inner mitochondrial membrane.

  • Causality: The depolarization is not a secondary consequence of apoptosis but an initiating event. Studies utilizing the pan-caspase inhibitor Z-VAD-FMK demonstrate that while downstream DNA fragmentation is blocked, Alsterpaullone-induced

    
     loss persists.
    
  • Sequence:

    
     Loss 
    
    
    
    Cytochrome
    
    
    Release
    
    
    Apaf-1 recruitment
    
    
    Pro-caspase-9 cleavage.
B. The Protective Pathway (Degenerative Models)

In non-proliferating neurons (e.g., SH-SY5Y models of Parkinson's), Alsterpaullone inhibits GSK-3


 (Ser9 phosphorylation mimicry).
  • Mechanism: Active GSK-3

    
     promotes mPTP opening by interacting with Adenine Nucleotide Translocase (ANT) and Cyclophilin D (CypD).
    
  • Effect: By inhibiting GSK-3

    
    , Alsterpaullone desensitizes the mPTP to calcium and oxidative overload, maintaining 
    
    
    
    .
Visualization of Signaling Pathways[6]

The following diagram illustrates the bifurcated mechanism of action based on cell state.

Alsterpaullone_Pathways cluster_Cancer Oncology (Jurkat/HeLa) cluster_Neuro Neuroprotection (SH-SY5Y) Alsterpaullone Alsterpaullone CDK_Inhibition CDK1/2 Inhibition Alsterpaullone->CDK_Inhibition Primary Target GSK3B GSK-3β Inhibition Alsterpaullone->GSK3B Primary Target Bcl2_Family Bcl-2/Bax Modulation CDK_Inhibition->Bcl2_Family Stress Signal Mito_Depol ΔΨm Collapse (Depolarization) Bcl2_Family->Mito_Depol Pore Formation Caspase9 Caspase-9 Activation Mito_Depol->Caspase9 Cyt c Release Apoptosis Apoptosis Caspase9->Apoptosis Wnt_Signaling Wnt/β-catenin Signaling GSK3B->Wnt_Signaling Stabilization mPTP_Block Block mPTP Opening GSK3B->mPTP_Block Direct Interaction Mito_Preserve ΔΨm Preservation Wnt_Signaling->Mito_Preserve c-Myc regulation mPTP_Block->Mito_Preserve Survival Cell Survival Mito_Preserve->Survival

Caption: Dual-mechanism action of Alsterpaullone leading to either mitochondrial collapse (cancer) or preservation (neuroprotection).

Quantitative Data Summary

The following data consolidates findings from key kinetic studies regarding Alsterpaullone's effect on


.
ParameterJurkat T-Cells (Cancer)SH-SY5Y (Neuro)HeLa (Cancer)
Primary Effect Depolarization (

)
Stabilization (

)
Depolarization (

)
Effective Conc. 1.0 - 5.0

M
0.5 - 1.0

M
10 - 20

M
Time to Onset 4 - 8 HoursPre-treatment (24h)24 - 48 Hours
Mechanism Caspase-9 dependentGSK-3

/Wnt dependent
Caspase-3/9 dependent
IC50 (Viability) ~0.5 - 1.5

M
N/A (Protective)13.8

3.3

M
Validated Experimental Protocol: JC-1 Ratiometric Analysis

To rigorously assess Alsterpaullone's effect on


, a ratiometric approach using JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is required. This method corrects for dye uptake variations, unlike single-emission dyes (e.g., TMRE).
Workflow Logic
  • Dye Selection: JC-1 forms red aggregates in healthy, polarized mitochondria and green monomers in depolarized mitochondria.

  • Control Validation: Use FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization to validate the dynamic range of the assay.

Step-by-Step Methodology

Reagents:

  • Alsterpaullone Stock: 10 mM in DMSO (Store at -20°C).

  • JC-1 Working Solution: 2

    
    M in culture media.
    
  • Positive Control: FCCP (50

    
    M).
    

Protocol:

  • Seeding: Plate Jurkat cells at

    
     cells/mL in 6-well plates.
    
  • Treatment:

    • Experimental: Treat with Alsterpaullone (titration: 0.1, 0.5, 1.0, 5.0

      
      M) for 12 hours.
      
    • Positive Control: Treat with FCCP (50

      
      M) for 30 minutes prior to harvest.
      
    • Vehicle Control: DMSO (0.1% v/v).

  • Staining:

    • Centrifuge cells (300 x g, 5 min) and aspirate supernatant.

    • Resuspend in 500

      
      L of JC-1 Working Solution.
      
    • Incubate at 37°C, 5% CO

      
       for 20 minutes in the dark.
      
  • Washing:

    • Centrifuge and wash 2x with pre-warmed PBS.

    • Resuspend in 500

      
      L PBS for Flow Cytometry.
      
  • Acquisition (Flow Cytometry):

    • FL1 Channel (Green): Detects monomers (Depolarized).

    • FL2 Channel (Red): Detects aggregates (Polarized).

    • Gating: Exclude debris. Plot FL2 vs. FL1.

  • Analysis: Calculate the Ratio of Red/Green fluorescence. A decrease in this ratio indicates Alsterpaullone-induced mitochondrial depolarization.

Experimental Workflow Visualization

Protocol_Workflow Start Cell Seeding (Jurkat/HeLa) Treat Alsterpaullone Treatment (0-24h) Start->Treat Stain JC-1 Staining (20 min @ 37°C) Treat->Stain Wash PBS Wash x2 Stain->Wash Acquire Flow Cytometry (FL1/FL2) Wash->Acquire Analyze Calculate Ratio (Aggregates/Monomers) Acquire->Analyze

Caption: Standardized workflow for assessing mitochondrial potential changes using JC-1 dye.

References
  • Lahusen, T., et al. (2003). "Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential."[6] Molecular Carcinogenesis.

  • Teo, R., et al. (2006). "Glycogen synthase kinase-3beta inhibitor alsterpaullone attenuates MPP+-induced cell damage in a c-Myc-dependent manner in SH-SY5Y cells." Frontiers in Pharmacology.

  • Gao, Y., et al. (2013). "Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect." BioMed Research International.

  • Juhaszova, M., et al. (2009). "Glycogen synthase kinase-3beta mediates the convergence of protection signaling to inhibit the mitochondrial permeability transition pore." Journal of Clinical Investigation.

Sources

Protocols & Analytical Methods

Method

Application Note: Alsterpaullone – Solubility Optimization, Stock Preparation, and Biological Application

/ CDK Inhibitor) Abstract & Introduction Alsterpaullone (9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3

Author: BenchChem Technical Support Team. Date: March 2026


 / CDK Inhibitor)

Abstract & Introduction

Alsterpaullone (9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 (GSK-3

).[1][2] Due to its high hydrophobicity and crystalline lattice energy, Alsterpaullone presents significant solubilization challenges. Improper stock preparation often leads to micro-precipitation in aqueous buffers, resulting in erratic IC

values and poor reproducibility in cell-based assays.

This guide provides a standardized, field-proven protocol for preparing stable stock solutions and executing precise serial dilutions, ensuring maximum bioavailability and experimental consistency.

Chemical Profile & Solubility Data[1][2][4][5][6][7]

Before handling, verify the physicochemical properties of your specific batch.

PropertySpecification
Chemical Name Alsterpaullone (9-Nitropaullone)
CAS Number 237430-03-4
Molecular Weight 293.28 g/mol
Formula C

H

N

O

Appearance Yellow to orange crystalline solid
Primary Solvent DMSO (Dimethyl sulfoxide)
Solubility (DMSO) ~10–25 mg/mL (30–85 mM)
Solubility (Water) Insoluble (Do not add water directly to solid)
Solubility (Ethanol) Poor (< 1 mg/mL); not recommended

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable 10 mM stock solution in anhydrous DMSO. Pre-requisites: Anhydrous DMSO (stored with molecular sieves), amber glass or polypropylene vials (Alsterpaullone is light-sensitive).

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.93 mg of Alsterpaullone powder into a sterile microcentrifuge tube.

    • Expert Tip: If the static charge is high, use an antistatic gun or weigh directly into the glass vial.

  • Solvent Calculation: To achieve 10 mM:

    
    
    
    
    
  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: The solution must be perfectly clear and yellow/orange. Any turbidity indicates incomplete solubilization.

  • Aliquoting: Dispense into 50

    
    L aliquots to avoid repeated freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for ~1–3 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the critical path for stock preparation to ensure stability.

StockPrep Weigh Weigh Solid (2.93 mg) Calc Calc DMSO Vol (1.0 mL) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex/Sonicate (Clear Solution) AddSolvent->Vortex Aliquot Aliquot (50 µL) Vortex->Aliquot Freeze Store (-20°C to -80°C) Aliquot->Freeze

Figure 1: Critical workflow for Alsterpaullone stock preparation.[3] Red node indicates the critical quality control checkpoint.

Protocol 2: Serial Dilution for Cell Culture (The "Intermediate Step" Method)

The Problem: Dropping 100% DMSO stock directly into aqueous cell culture media often causes "shock precipitation," where the compound crashes out of solution before dispersing, leading to local toxicity and lower effective concentration.

The Solution: Use an intermediate dilution step.

Methodology
  • Define Target: Assume a final assay concentration of 5

    
    M  in 10 mL of media.
    
  • Prepare 1000x Intermediate: Dilute the 10 mM Stock 1:200 in pure DMSO to create a 50

    
    M  intermediate solution.
    
    • Why? Keeping the compound in DMSO maintains solubility while lowering concentration.

  • Final Dilution: Add the intermediate solution to the media.

    • Calculation: To get 5

      
      M, dilute the 5 mM stock 1:1000 into media? Correction: 
      
    • Better Approach: Prepare a 1000x Stock (5 mM) in DMSO.

      • Take 10 mM Stock. Dilute 1:1 with DMSO

        
         5 mM (Working Stock).
        
      • Add 10

        
        L of 5 mM Working Stock to 10 mL of Media.
        
      • Final Concentration: 5

        
        M.
        
      • Final DMSO: 0.1% (Safe for most cells).

  • Mixing: Add the DMSO solution dropwise to the media while swirling. Do not add media to the DMSO.

Mechanism of Action & Signaling Pathway

Alsterpaullone acts primarily by competing with ATP for the binding site of GSK-3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  (IC

~4 nM) and CDK1/Cyclin B (IC

~35 nM).[1][4]

In the Wnt Signaling Pathway , GSK-3


 is a key component of the destruction complex that phosphorylates 

-catenin, marking it for ubiquitination and proteasomal degradation. By inhibiting GSK-3

, Alsterpaullone stabilizes

-catenin, allowing it to translocate to the nucleus and activate TCF/LEF transcription factors.
Pathway Visualization

WntPathway cluster_destruction Destruction Complex Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Dvl Dishevelled Receptor->Dvl GSK3 GSK-3β Dvl->GSK3 Inhibits BetaCat β-Catenin (Accumulation) GSK3->BetaCat Phosphorylates APC APC / Axin Alsterpaullone Alsterpaullone (Inhibitor) Alsterpaullone->GSK3 Blocks ATP Binding Nucleus Nucleus: TCF/LEF Transcription BetaCat->Nucleus Translocation Proteasome Proteasomal Degradation BetaCat->Proteasome

Figure 2: Mechanism of Action. Alsterpaullone inhibits GSK-3


, preventing 

-catenin degradation and activating Wnt signaling.[1][5]

Troubleshooting & Storage

IssueProbable CauseCorrective Action
Precipitation in Media "DMSO Shock" (Rapid dilution)Use the intermediate dilution method (Protocol 2). Ensure media is pre-warmed to 37°C.
Loss of Potency Repeated Freeze/ThawDiscard stock. Always use single-use aliquots.
Cytotoxicity High DMSO concentrationEnsure final DMSO is < 0.5% (ideally < 0.1%). Run a "Vehicle Only" control.
Incomplete Solubilization Moisture in DMSOUse fresh, anhydrous DMSO.[3] DMSO is hygroscopic and absorbs water from air, reducing solubility.

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3

    
     and cyclin-dependent kinase 5/p25.[1][2][6] European Journal of Biochemistry, 267(19), 5983–5994.[1][2][6] 
    
  • Schultz, C., et al. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity.[7] Journal of Medicinal Chemistry, 42(15), 2909–2919.[8][9]

  • Sigma-Aldrich. Alsterpaullone Product Datasheet & Solubility.

  • Tocris Bioscience. Alsterpaullone Technical Data.

Sources

Application

Application Note: Optimal Alsterpaullone Concentration for Stem Cell Maintenance

This Application Note is designed for researchers and drug development professionals seeking to utilize Alsterpaullone for stem cell maintenance or Wnt pathway modulation. Unlike the more commonly used CHIR99021, Alsterp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals seeking to utilize Alsterpaullone for stem cell maintenance or Wnt pathway modulation. Unlike the more commonly used CHIR99021, Alsterpaullone presents a specific "dual-target" profile (GSK-3


 and CDK1) that requires precise concentration optimization to avoid cytotoxicity.

Executive Summary

Alsterpaullone (9-Nitropaullone) is a potent, cell-permeable inhibitor of Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinase 1 (CDK1/Cyclin B) .[1][2] While it is highly effective at activating the canonical Wnt/

-catenin pathway—a critical requirement for maintaining pluripotency in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs)—its off-target inhibition of CDK1 can induce G2/M cell cycle arrest and apoptosis if mismanaged.

This guide defines the therapeutic window for Alsterpaullone, distinguishing between concentrations suitable for maintenance (pluripotency support) versus differentiation/arrest protocols.

Key Parameters
ParameterValueNotes
Target 1 (Primary) GSK-3

(

nM)
Activates Wnt signaling (Pro-Pluripotency).
Target 2 (Secondary) CDK1/Cyclin B (

nM)
Induces G2/M Arrest (Anti-Proliferation).
Solubility DMSO (up to 25 mM)Insoluble in water/PBS.
Standard Maintenance Dose 0.2 µM – 0.5 µM significantly lower than CHIR99021 (3 µM).
Toxic/Arrest Dose > 1.0 µMRisks apoptosis and cell cycle block.

Mechanism of Action: The "Double-Edged Sword"

To use Alsterpaullone effectively, one must understand its dual mechanism. In "2i" conditions (using CHIR99021), the goal is pure GSK-3 inhibition. Alsterpaullone achieves this at lower concentrations but introduces CDK1 inhibition as the concentration rises.

Signaling Pathway Diagram

The following diagram illustrates the bifurcation of Alsterpaullone's effects based on concentration thresholds.

Alsterpaullone_Pathway cluster_low Low Concentration (< 0.5 µM) cluster_high High Concentration (> 1.0 µM) Alsterpaullone Alsterpaullone (Inhibitor) GSK3B GSK-3β (Glycogen Synthase Kinase 3β) Alsterpaullone->GSK3B Inhibits (IC50 ~4 nM) CDK1 CDK1 / Cyclin B (Cell Cycle Regulator) Alsterpaullone->CDK1 Inhibits (IC50 ~35 nM) BetaCatenin β-Catenin (Accumulation) GSK3B->BetaCatenin Phosphorylates (Degradation) Pluripotency MAINTENANCE (Oct4, Nanog, Sox2) BetaCatenin->Pluripotency Nuclear Translocation CellCycle G2/M Transition CDK1->CellCycle Promotes Apoptosis TOXICITY (Apoptosis / Arrest) CellCycle->Apoptosis Blockade leads to

Caption: Alsterpaullone inhibits GSK-3


 at low nanomolar concentrations to support pluripotency. At higher concentrations (>35 nM effective intracellular dose), it inhibits CDK1, leading to cell cycle arrest.

Optimization Strategy & Recommended Concentrations

Unlike CHIR99021, which is typically used at 3 µM, Alsterpaullone must be used at significantly lower concentrations to maintain stem cell self-renewal without compromising viability.

Comparative Efficacy Table
CompoundTarget SpecificityTypical Maintenance Conc.Risk Profile
Alsterpaullone GSK-3

+ CDK1/2/5
0.2 – 0.5 µM High (Apoptosis at >1 µM)
CHIR99021 GSK-3

/

(Highly Selective)
3.0 µMLow (Standard for 2i)
BIO GSK-3

/

+ CDKs
0.5 – 2.0 µMModerate (Less potent than Alsterpaullone)
Protocol: Determining the Optimal Dose (Titration)

Because effective intracellular concentrations vary by cell line (mESC vs. hESC) and media composition, a titration experiment is mandatory for new workflows.

Step-by-Step Titration Protocol:

  • Seed Cells: Plate stem cells (e.g., mESCs) at low density (

    
     cells/cm²) in basal medium (N2B27 or similar).
    
  • Treatment Groups: Prepare the following Alsterpaullone concentrations:

    • 0 nM (DMSO Control)

    • 100 nM (0.1 µM)

    • 250 nM (0.25 µM) – Target Range

    • 500 nM (0.5 µM) – Target Range

    • 1.0 µM – Upper Limit

  • Incubation: Culture for 3 passages (approx. 9 days), passaging every 3 days.

  • Readouts:

    • Morphology: Look for compact, dome-shaped colonies (mESC) or flat, packed colonies (hESC). Sign of toxicity: Floating dead cells or flattened, enlarged cells (differentiation/senescence).

    • Marker Expression: Stain for Oct4 (pluripotency) and Cleaved Caspase-3 (apoptosis).

    • Proliferation Rate: Count cells at each passage. A significant drop compared to control indicates CDK1 inhibition.

Detailed Preparation Protocol

Materials
  • Alsterpaullone: (MW: 293.28 g/mol ). Store powder at -20°C, protected from light.

  • Solvent: Sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Base Medium: N2B27 or mTeSR (serum-free recommended to avoid protein binding variability).

Stock Solution Preparation (10 mM)
  • Weigh 2.93 mg of Alsterpaullone.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously until completely dissolved (solution will be yellow/brown).

  • Aliquot: Dispense into 20-50 µL aliquots in light-protective tubes.

  • Storage: Store at -20°C for up to 3 months or -80°C for 6 months. Avoid freeze-thaw cycles.

Working Solution (For 250 nM final concentration)

Do not add stock directly to the culture vessel.

  • Intermediate Dilution: Dilute 1 µL of 10 mM Stock into 999 µL of medium

    
    10 µM  Intermediate.
    
  • Final Dilution: Add 25 µL of the 10 µM Intermediate to 1 mL of culture medium

    
    250 nM  Final.
    

Troubleshooting & Expert Insights

Issue: Low Cell Yield / Slow Growth
  • Cause: Concentration is too high (>0.5 µM), triggering CDK1-mediated G2/M arrest.

  • Solution: Reduce concentration to 100–200 nM. If Wnt activation is insufficient at this level (differentiation occurs), switch to CHIR99021 , which allows high Wnt activation without cell cycle blockade.

Issue: Spontaneous Differentiation
  • Cause: Concentration is too low (<100 nM), failing to inhibit GSK-3

    
     sufficiently to prevent 
    
    
    
    -catenin degradation.
  • Solution: Increase dose to 300–400 nM or ensure fresh stock solution (Alsterpaullone can degrade if exposed to light/moisture).

Insight: The "Pulse" Strategy

For differentiation protocols (e.g., cardiomyocyte induction) where a transient Wnt signal is required, Alsterpaullone can be superior to CHIR99021. The concurrent CDK inhibition can synchronize cells, potentially improving the homogeneity of the differentiation wave upon removal of the drug.

  • Protocol: Treat with 1.0 µM Alsterpaullone for 24 hours only, then wash out.

References

  • Leost, M., et al. (2000). "Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25." European Journal of Biochemistry.

  • Kunick, C., et al. (2004). "Structure-aided optimization of kinase inhibitors derived from alsterpaullone." ChemBioChem.

  • Sato, N., et al. (2004). "Maintenance of pluripotency in human and mouse embryonic stem cells through activation of Wnt signaling by a pharmacological GSK-3-specific inhibitor."[3] Nature Medicine. (Reference for BIO/GSK3 inhibition concept).

  • Ying, Q.L., et al. (2008). "The ground state of embryonic stem cell self-renewal." Nature. (Reference for 2i/CHIR99021 comparison).

  • Bain, J., et al. (2007). "The specificities of protein kinase inhibitors: an update." Biochemical Journal. (Defines selectivity profiles of Alsterpaullone vs CHIR).

Sources

Method

Application Note: Alsterpaullone Stability and Optimization in Cell Culture Systems

Executive Summary Alsterpaullone (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3 ) and Cyclin-Dependent Kinases (CDK1/cyclin B, CDK5/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alsterpaullone (9-Nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3


 (GSK-3

)
and Cyclin-Dependent Kinases (CDK1/cyclin B, CDK5/p25) .[1] It is widely utilized to maintain pluripotency in stem cells via Wnt/

-catenin signaling activation and to induce apoptosis in various cancer lines.

Despite its efficacy, Alsterpaullone exhibits poor aqueous solubility and sensitivity to oxidation. This Application Note provides a standardized framework for maintaining Alsterpaullone stability in cell culture media, defining its functional half-life, and validating its activity using self-verifying protocols.

Chemical & Physical Properties[3][4]

Understanding the physicochemical limitations of Alsterpaullone is the first step in ensuring experimental reproducibility.

ParameterSpecificationNotes
CAS Number 237430-03-4
Molecular Weight 293.28 g/mol Small molecule, cell-permeable.[2]
Solubility (DMSO) ~10–20 mg/mLSoluble. Recommended vehicle.
Solubility (Water) InsolubleCritical: Do not dilute directly into aqueous media without an intermediate step.
Target IC

GSK-3

: ~4 nMCDK1/Cyclin B: ~35 nM
High potency allows nanomolar working concentrations.[3]
Appearance Yellow to Brown PowderColor intensity may vary between batches.

Stability in Cell Culture Media

The "Functional" Half-Life

Unlike in vivo pharmacokinetic half-life (determined by hepatic metabolism), the in vitro half-life of Alsterpaullone in culture media is governed by:

  • Chemical Degradation: The nitro group and the benzazepinone scaffold are susceptible to oxidation and hydrolysis over time at 37°C.

  • Protein Binding: High affinity for serum albumin (BSA/FBS) in media can sequester the free drug, reducing the effective concentration (

    
    ).
    
  • Cellular Uptake/Metabolism: Rapid depletion by high-density cell cultures.

Standard Guideline: While Alsterpaullone is chemically stable in DMSO stocks for months at -20°C, its functional half-life in serum-containing media at 37°C is estimated at 12–24 hours .

Stability Factors
  • Temperature: Degradation accelerates significantly at 37°C compared to 4°C.

  • pH: Stable at physiological pH (7.2–7.4). Avoid alkaline shifts.

  • Light: The conjugated ring system and nitro group are photosensitive. Protect media from direct light during long incubations.

Mechanism of Action (Visualization)[7][8][9]

Alsterpaullone acts primarily by inhibiting the "Destruction Complex," thereby allowing


-catenin to accumulate and translocate to the nucleus.

G Alsterpaullone Alsterpaullone (Inhibitor) GSK3B GSK-3β (Kinase) Alsterpaullone->GSK3B Inhibits (ATP-Competition) DestructionComplex Destruction Complex (Axin/APC/GSK-3β) Alsterpaullone->DestructionComplex Disables GSK3B->DestructionComplex Active Component BetaCatenin_P β-Catenin (Phosphorylated) DestructionComplex->BetaCatenin_P Phosphorylates BetaCatenin_Stable β-Catenin (Stabilized) DestructionComplex->BetaCatenin_Stable Inactive Complex Allows Accumulation Proteasome Proteasomal Degradation BetaCatenin_P->Proteasome Ubiquitination Nucleus Nucleus (TCF/LEF Transcription) BetaCatenin_Stable->Nucleus Translocation

Figure 1: Mechanism of Action. Alsterpaullone inhibits GSK-3


, preventing 

-catenin phosphorylation and subsequent proteasomal degradation.[4]

Experimental Protocols

Protocol A: Reconstitution and Storage (The "Golden Standard")

Objective: To create a stable stock solution free of micro-precipitates.

  • Solvent Choice: Use high-grade, anhydrous DMSO (Dimethyl Sulfoxide). Do not use water or PBS.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: For 5 mg of Alsterpaullone (MW 293.28), add 1.70 mL DMSO to achieve 10 mM.

  • Dissolution: Vortex vigorously for 30–60 seconds. Inspect visually; the solution must be perfectly clear yellow/brown.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20–50 µL) in light-protective amber tubes.

  • Storage: Store at -20°C (stable for 3 months) or -80°C (stable for 6–12 months).

    • Caution: Avoid freeze-thaw cycles. If a tube is thawed, use it immediately and discard the remainder.

Protocol B: Media Preparation & Incubation

Objective: To maximize bioavailability and minimize precipitation.

  • Dilution Strategy: Perform a serial dilution to keep DMSO concentration <0.5% in the final culture.

    • Step 1: Dilute 10 mM stock 1:100 in media (gives 100 µM).

    • Step 2: Dilute 100 µM intermediate into the final culture vessel to reach target (e.g., 1–5 µM).

  • Replenishment Schedule (The 24h Rule):

    • Due to the estimated 12–24h functional half-life, replace the drug-containing media every 24 hours for long-term experiments (e.g., stem cell maintenance).

    • Do not simply "add" more drug to old media; toxic metabolites and pH shifts in old media can alter drug efficacy.

Validation: The "Self-Validating" Bioassay

Objective: To empirically determine if Alsterpaullone is active in your specific media conditions.

Do not rely solely on calculated concentrations. Use this bioassay to verify activity.

Method:


-Catenin Stabilization Assay 
  • Seed Cells: Plate HEK293 or HeLa cells (2 x 10^5 cells/well) in 6-well plates.

  • Treat: Add Alsterpaullone (1 µM and 5 µM) vs. DMSO Control.

  • Timepoints: Harvest lysates at 6h, 12h, and 24h.

  • Readout: Western Blot for Total

    
    -Catenin .
    
    • Success Criteria: A distinct increase in

      
      -catenin protein levels in treated vs. control cells.
      
    • Stability Check: If the 24h signal is significantly weaker than the 6h signal, the drug is degrading, confirming the need for more frequent replenishment.

Workflow Visualization

Workflow Powder Lyophilized Powder (-20°C) DMSO Reconstitute in DMSO (10mM) Powder->DMSO Vortex Aliquot Aliquot & Freeze (-20°C, No Thaw) DMSO->Aliquot Immediate Dilution Intermediate Dilution (1:100 in Media) Aliquot->Dilution Thaw Once Final Final Incubation (1-5 µM) Dilution->Final Dropwise Add Refresh Refresh Media Every 24h Final->Refresh Maintenance Refresh->Final Loop

Figure 2: Optimal Handling Workflow. Emphasizes the single-use aliquot system and the cyclic media replenishment.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Media Direct addition of high-conc. DMSO stock to aqueous media.Use an intermediate dilution step (see Protocol B). Ensure final DMSO <0.5%.
Loss of Activity Repeated freeze-thaw of stock.Use single-use aliquots. Discard thawed leftovers.
Cell Toxicity Off-target CDK1 inhibition (Cell cycle arrest).Titrate dose down. GSK-3

inhibition (4 nM) occurs at much lower doses than CDK1 inhibition (35 nM).
Variable Results Serum binding variability.Standardize FBS batch. Consider reducing serum % if viability allows.

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[1][3][5] European Journal of Biochemistry, 267(19), 5983–5994.[1][5]

  • Kunick, C., et al. (2004). Structure-aided optimization of kinase inhibitors derived from alsterpaullone. Bioorganic & Medicinal Chemistry Letters, 14(2), 413-416.

  • Zaharevitz, D. W., et al. (1999). Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases.[6][7] Cancer Research, 59(11), 2566–2569.[2]

  • Sigma-Aldrich. Alsterpaullone Product Information & Solubility Data.

Sources

Application

Application Note: Precision Profiling of Alsterpaullone

In Vitro Kinase Inhibition Protocols for GSK-3β and CDK Signaling Abstract & Scientific Rationale Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive small molecule inhibitor belonging to the paullone family.[1...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Kinase Inhibition Protocols for GSK-3β and CDK Signaling

Abstract & Scientific Rationale

Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive small molecule inhibitor belonging to the paullone family.[1][2] It exhibits high selectivity for Glycogen Synthase Kinase-3β (GSK-3β) (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and Cyclin-Dependent Kinases (CDKs) , specifically CDK1/Cyclin B (

) and CDK5/p25 (

).

Because Alsterpaullone competes directly with ATP for the nucleotide-binding pocket, the sensitivity of any in vitro assay to this compound is strictly dependent on the ATP concentration used in the reaction. To generate physiologically relevant data, assays must be designed around the


 of ATP for the specific kinase target.

This guide details two validated protocols for characterizing Alsterpaullone activity:

  • Radiometric

    
    P-ATP Filter Binding Assay:  The "Gold Standard" for kinetic accuracy and IC50 determination.
    
  • ADP-Glo™ Luminescent Assay: A non-radioactive, high-throughput compatible alternative.

Mechanism of Action & Signaling Pathway

Alsterpaullone's therapeutic potential lies in its dual inhibition of the cell cycle (CDK1/2) and neurodegeneration pathways (GSK-3β/CDK5). By inhibiting GSK-3β, Alsterpaullone prevents the hyperphosphorylation of Tau (a hallmark of Alzheimer's) and stabilizes


-catenin, activating Wnt signaling.

Alsterpaullone_Pathway Alsterpaullone Alsterpaullone GSK3B GSK-3β (Active) Alsterpaullone->GSK3B Competes w/ ATP (Inhibition) CDK5 CDK5 / p25 Alsterpaullone->CDK5 Inhibition CDK1 CDK1 / Cyclin B Alsterpaullone->CDK1 Inhibition Tau Tau Protein GSK3B->Tau Phosphorylates BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates CDK5->Tau Phosphorylates CellCycle Cell Cycle Progression CDK1->CellCycle Promotes G2/M ATP ATP ATP->GSK3B Required Co-factor HyperTau Hyperphosphorylated Tau (NFTs) Tau->HyperTau Pathological Aggregation Degradation Proteasomal Degradation BetaCatenin->Degradation Destabilization

Figure 1: Alsterpaullone mechanism of action.[2][3][4] By competing with ATP, it inhibits kinases responsible for Tau pathology and cell cycle progression.[1]

Material Preparation & Handling[6][7][8][9]

Alsterpaullone Reconstitution:

  • Molecular Weight: ~293.3 g/mol [4]

  • Solubility: Soluble in DMSO (up to 20 mg/mL).[2] Insoluble in water.

  • Storage: Store solid at -20°C. DMSO stocks are stable for 1 month at -20°C.

  • Critical Step: Alsterpaullone is hydrophobic. To prevent precipitation in the aqueous kinase buffer, prepare an intermediate dilution in 10% DMSO before adding to the reaction. The final assay DMSO concentration should be

    
     to avoid solvent interference with the kinase.
    

Kinase Assay Buffer (Standard): Prepare fresh.

  • 25 mM MOPS (pH 7.2)[5][6]

  • 12.5 mM

    
    -glycerol phosphate (Phosphatase inhibitor)[6]
    
  • 25 mM

    
     (Essential cofactor)[6]
    
  • 5 mM EGTA (Chelates Calcium)

  • 2 mM EDTA[5][6]

  • 0.25 mM DTT (Add immediately prior to use)[5][6]

Protocol 1: Radiometric P-ATP Filter Binding Assay

Why this method? This is the "Gold Standard" for determining accurate


 values. It directly measures phosphate transfer without interference from antibody binding or luciferase quenching.
Reagents:
  • Enzyme: Recombinant human GSK-3β (active).[5]

  • Substrate: GS-1 peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE). Note: The pre-phosphorylated serine acts as a priming site for GSK-3β.

  • ATP Mix: 10 µM cold ATP spiked with 0.5 µCi [

    
    -
    
    
    
    P]-ATP per reaction.
  • Detection: P81 Phosphocellulose paper.[5]

Step-by-Step Procedure:
  • Compound Preparation: Prepare a 3-fold serial dilution of Alsterpaullone in 100% DMSO (e.g., 10 µM to 0.1 nM). Dilute these 1:10 in Kinase Buffer to create 10X working stocks (10% DMSO).

  • Master Mix: In a microcentrifuge tube, mix:

    • Kinase Buffer[5][6][7]

    • GSK-3β Enzyme (Final conc: 0.5 - 2 ng/µL, optimize per lot)

    • GS-1 Peptide Substrate (Final conc: 20 µM)

  • Plate Setup: Add 5 µL of the 10X Alsterpaullone working stocks to a 96-well V-bottom plate.

    • Control 1 (Max Signal): 5 µL of 10% DMSO (No inhibitor).

    • Control 2 (Background): 5 µL of 10% DMSO (No enzyme).

  • Enzyme Addition: Add 20 µL of the Master Mix to the wells (except Background control).

  • Initiation: Start the reaction by adding 25 µL of the ATP Mix (

    
    P + Cold ATP).
    
    • Final Volume: 50 µL.

    • Final DMSO: 1%.[3][5]

  • Incubation: Incubate for 15 minutes at 30°C.

  • Termination: Spot 40 µL of the reaction onto P81 phosphocellulose paper squares.

  • Washing: Wash the papers 3 times (10 mins each) in 0.75% Phosphoric Acid. This binds the basic peptide to the paper while washing away free ATP.

  • Detection: Wash once with acetone, dry, and count in a scintillation counter.

Protocol 2: ADP-Glo™ Luminescent Assay

Why this method? Ideal for high-throughput screening (HTS). It measures the ADP generated by the kinase reaction.[6][8]

Reagents:
  • Kit: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme & Substrate: Same as above.

  • ATP: Ultra-pure ATP (supplied with kit). Note: Do not use radioactive ATP.

Step-by-Step Procedure:
  • Reaction Assembly: In a white, low-volume 384-well plate:

    • Add 1 µL Alsterpaullone (titration series).

    • Add 2 µL GSK-3β Enzyme.

    • Add 2 µL Substrate/ATP Mix (ATP conc should be

      
      ).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Depletion (Stop Step): Add 5 µL of ADP-Glo™ Reagent .

    • Incubate 40 mins at RT.

    • Mechanism:[9][10][11] Terminates the kinase reaction and depletes all remaining unconsumed ATP.[6]

  • Detection: Add 10 µL of Kinase Detection Reagent .

    • Incubate 30 mins at RT.

    • Mechanism:[9][10][11] Converts the generated ADP back into ATP, which is then used by Luciferase to produce light.[6][8]

  • Read: Measure Luminescence (RLU) on a plate reader (0.5 - 1.0 sec integration).

Experimental Workflow Diagram

Assay_Workflow cluster_Prep 1. Preparation cluster_Reaction 2. Kinase Reaction cluster_Detect 3. Detection Comp Alsterpaullone (Serial Dilution) Incubate Incubate 30°C (15-60 min) Comp->Incubate Mix Master Mix (GSK-3β + Peptide) Mix->Incubate Radio Radiometric: Spot P81 -> Wash -> Count Incubate->Radio Protocol 1 Glo ADP-Glo: Add Reagent -> Luminescence Incubate->Glo Protocol 2 ATP_Add Add ATP (Initiation) ATP_Add->Incubate

Figure 2: Comparative workflow for Radiometric vs. Luminescent kinase assays.

Data Analysis & Troubleshooting

Calculating % Inhibition:



Inhibition Profile (Expected Data):

Target KinaseSubstrateATP Conc.[5][6][7][8]Expected

GSK-3β GS-1 Peptide10 µM4 - 10 nM
CDK1/Cyclin B Histone H110 µM30 - 40 nM
CDK5/p25 Histone H110 µM35 - 50 nM

Troubleshooting Guide:

  • High Background (Radiometric): Ensure washing with phosphoric acid is vigorous. Unbound radioactive ATP causes noise.

  • Low Signal (ADP-Glo): Check ATP purity. ADP contamination in the starting ATP stock will cause high background. Use the Ultra-Pure ATP provided in the kit.

  • Potency Shift: If

    
     is significantly higher than expected (e.g., >100 nM for GSK-3β), check the ATP concentration. High ATP competes out Alsterpaullone, shifting the curve to the right.
    
References
  • Leost, M., et al. (2000).[1][2] "Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25."[1][4] European Journal of Biochemistry.[2]

  • Schultz, C., et al. (1999).[2][4] "Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity." Journal of Medicinal Chemistry.

  • Bain, J., et al. (2003). "The specificities of protein kinase inhibitors: an update." Biochemical Journal.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Method

Application Note: High-Efficiency G2/M Phase Cell Cycle Synchronization Using Alsterpaullone

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Cell Cycle Analysis, Oncology Research, and Kinase Inhibitor Profiling Introduction & Mechanistic Grounding Cell cycle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Cell Cycle Analysis, Oncology Research, and Kinase Inhibitor Profiling

Introduction & Mechanistic Grounding

Cell cycle synchronization is a critical prerequisite for studying phase-specific molecular events, DNA repair mechanisms, and the pharmacodynamics of novel chemotherapeutics. While traditional synchronization methods (e.g., double-thymidine block or nocodazole) are widely used, they often induce severe microtubule toxicity or metabolic stress.

Alsterpaullone (9-Nitropaullone) offers a highly targeted biochemical alternative. It is a potent, small-molecule, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs)[1]. By directly occupying the ATP-binding pocket of the CDK1/Cyclin B complex (also known as the Maturation Promoting Factor), Alsterpaullone prevents the phosphorylation of downstream substrates required for mitotic entry[2]. Consequently, cells are effectively and reversibly trapped at the G2/M boundary[3].

The Causality of Dose-Dependent Bifurcation

A critical aspect of utilizing Alsterpaullone is understanding its dose-dependent phenotypic divergence:

  • Low Doses (1–3 µM): Induces robust cell cycle arrest at the G2/M phase by selectively inhibiting CDK1 activity without immediate toxicity[4].

  • High Doses (>5 µM) or Prolonged Exposure (>48h): Triggers mitochondrial membrane perturbation, leading to the cleavage of PARP and activation of caspase-9 and caspase-3, ultimately driving the cells into apoptosis[5].

Pathway Alster Alsterpaullone (ATP-Competitive Inhibitor) Complex Active CDK1/Cyclin B Complex (Maturation Promoting Factor) Alster->Complex Inhibits (IC50 = 35 nM) Apoptosis Apoptosis (Caspase-9/3 Activation) Alster->Apoptosis High Dose / Prolonged Exposure CDK1 CDK1 (Cyclin-Dependent Kinase 1) CDK1->Complex Binds CycB Cyclin B1 (Regulatory Subunit) CycB->Complex Binds Mitosis Mitosis Entry (G2 to M Transition) Complex->Mitosis Phosphorylates Targets

Mechanism of Alsterpaullone-mediated G2/M cell cycle arrest and dose-dependent apoptosis.

Quantitative Pharmacodynamics

To design a highly specific protocol, researchers must account for Alsterpaullone's affinity profile across the kinome. While it is highly potent against CDK1, it also exhibits cross-reactivity with GSK-3β and other CDKs[1],.

Table 1: Kinase Inhibitory Profile of Alsterpaullone (In Vitro IC50)

Target KinaseIC50 ValuePrimary Cellular Consequence
CDK1 / Cyclin B 35 nMG2/M phase cell cycle arrest[1]
CDK2 / Cyclin A 15 nMS phase delay[1]
CDK5 / p35 40 nMInhibition of neuronal migration/signaling[1]
CDK2 / Cyclin E 200 nMG1/S phase delay[1]
GSK-3β 4 nMWnt pathway activation / β-catenin accumulation[6]

Note: While cell-free IC50 values are in the nanomolar range, intact cell assays require low micromolar concentrations (1-3 µM) to overcome the plasma membrane barrier and achieve functional intracellular saturation[7].

Experimental Workflow & Protocol

The following protocol establishes a self-validating system for synchronizing human cancer cell lines (e.g., HeLa, HepG2) at the G2/M phase.

Workflow Step1 1. Seed Cells (Log Phase Growth) Step2 2. Incubate 24h (Ensure Adherence) Step1->Step2 Step3 3. Add Alsterpaullone (1-3 µM Concentration) Step2->Step3 Step4 4. Incubate 16-24h (Induce G2/M Arrest) Step3->Step4 Step5 5. Harvest & Fix (70% Cold Ethanol) Step4->Step5 Step6 6. PI Staining & Flow Cytometry Step5->Step6

Step-by-step experimental workflow for Alsterpaullone-induced G2/M cell cycle synchronization.

Phase 1: Reagent Preparation
  • Stock Solution: Alsterpaullone (Molecular Weight: 293.28 g/mol ) is highly hydrophobic. Dissolve 5 mg of Alsterpaullone in 1.7 mL of anhydrous DMSO to yield a ~10 mM stock solution.

  • Storage: Aliquot the stock into single-use vials to avoid freeze-thaw degradation. Store at -20°C.

Phase 2: Cell Culture & Synchronization

Causality Check: Cells must be in the logarithmic growth phase. Overconfluent cells will undergo contact inhibition and arrest in G0/G1, rendering the CDK1 blockade ineffective.

  • Seeding: Seed cells (e.g., HeLa) in 6-well plates at a density of

    
     cells per well.
    
  • Adherence: Incubate for 24 hours at 37°C with 5%

    
    .
    
  • Treatment: Aspirate the media. Add fresh complete media containing 1.5 µM Alsterpaullone . Prepare a parallel control well containing an equivalent volume of DMSO (Vehicle Control, final concentration <0.1%).

  • Incubation: Incubate for 16 to 24 hours . This duration allows cells distributed across G1 and S phases to cycle forward until they hit the G2/M checkpoint and stall[7].

Phase 3: Harvesting and Fixation
  • Collection: Collect the culture media (do not discard, as G2/M arrested cells often round up and detach). Trypsinize the remaining adherent cells.

  • Pooling: Pool the detached and trypsinized cells into a single tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of ice-cold PBS.

  • Fixation: Resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise (final ethanol concentration ~70%). Causality Check: Dropwise addition during agitation prevents cell clumping, ensuring single-cell suspensions for accurate flow cytometry.

  • Storage: Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

Phase 4: Propidium Iodide (PI) Staining
  • Preparation: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash once with cold PBS.

  • RNase Treatment: Resuspend the pellet in 500 µL of PI Staining Buffer (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A). Causality Check: RNase A is mandatory because PI intercalates into both DNA and double-stranded RNA. Removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

Protocol Validation & Troubleshooting (Self-Validating System)

To ensure the scientific integrity of the synchronization, the experimental design must validate itself through orthogonal readouts.

Primary Validation: Flow Cytometry

Analyze the samples using a flow cytometer (linear scale, FL2/PI channel).

  • Vehicle Control: Should display a standard asynchronous profile (~50% G1 [2N], 30% S-phase, 20% G2/M [4N]).

  • Alsterpaullone Treated: Should display a dominant peak at the 4N DNA content mark, indicating >70-80% of cells successfully arrested at G2/M[5].

Secondary Validation: Biochemical Markers

If downstream assays require absolute proof of mitotic blockade, perform a Western Blot on the cell lysates[4]:

  • Cyclin B1: Should be highly accumulated, as it is not degraded until the anaphase-promoting complex (APC/C) is activated later in mitosis.

  • Phospho-CDK1 (Tyr15): Should remain present, indicating that the kinase complex is locked in an inactive state.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Sub-G1 Peak (<2N DNA) Apoptosis induction due to high dose or prolonged exposure[3].Reduce Alsterpaullone concentration to 0.5 - 1.0 µM or decrease incubation time to 16 hours.
Cells arrested in G0/G1 Contact inhibition prior to treatment.Seed cells at a lower density; ensure confluency does not exceed 60% at the time of drug addition.
Broad/Messy DNA Peaks Cell clumping during ethanol fixation.Ensure vigorous vortexing while adding ethanol dropwise. Pass cells through a 40 µm mesh filter prior to flow cytometry.

References

  • MedChemExpress. "Alsterpaullone (9-Nitropaullone) | CDK Inhibitor". MedChemExpress.
  • Jiang, et al. "Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect". Journal of Analytical Methods in Chemistry / PubMed.
  • Jiang, et al. "Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect". PMC.
  • Tocris Bioscience. "Alsterpaullone | Cyclin-dependent Kinase Inhibitors". R&D Systems.
  • Mayflower Bioscience. "Alsterpaullone". Mayflower Bioscience.
  • "Why a Combination of WP 631 and Epo B is an Improvement on the Drugs Singly - Involvement in the Cell Cycle". Asian Pacific Journal of Cancer Prevention.
  • "Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen‑activated protein kinase signaling pathway". Spandidos Publications.
  • "Effect of alsterpaullone and thioflavopiridol on cell cycle phase distributions". Cell Cycle (Taylor & Francis).
  • "Formation of the head organizer in hydra involves the canonical Wnt pathway". Development.

Sources

Application

Alsterpaullone Dosing Regimens for In Vivo Mouse Models: An Application Guide

Introduction: Harnessing the Therapeutic Potential of Alsterpaullone Alsterpaullone is a potent, cell-permeable small molecule inhibitor with significant therapeutic promise, primarily recognized for its robust inhibitio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing the Therapeutic Potential of Alsterpaullone

Alsterpaullone is a potent, cell-permeable small molecule inhibitor with significant therapeutic promise, primarily recognized for its robust inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Its mechanism of action, centered on the competitive inhibition of ATP binding to these kinases, positions it as a compelling candidate for research in oncology and neurodegenerative diseases.[3][4][5] Alsterpaullone has demonstrated the ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells and to decrease the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[1][3][6] This dual specificity underscores its potential in diverse therapeutic areas.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective in vivo administration of Alsterpaullone in mouse models. Drawing from established preclinical studies, this document outlines critical considerations for dosing, formulation, and administration to ensure reproducible and meaningful experimental outcomes.

Mechanism of Action: A Dual Inhibitor of CDKs and GSK-3β

Alsterpaullone exerts its biological effects by targeting key enzymes involved in cell cycle progression and cellular signaling. It is a potent inhibitor of several CDK complexes, including CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35, with IC50 values in the nanomolar range.[2][4] By inhibiting these CDKs, Alsterpaullone disrupts the normal cell cycle, leading to arrest and, subsequently, apoptosis in rapidly proliferating cells, such as those found in tumors.[1][7][8]

Simultaneously, Alsterpaullone is a highly potent inhibitor of GSK-3α and GSK-3β, with an IC50 of 4 nM for both.[2][4] The inhibition of GSK-3β is particularly relevant in the context of neurodegenerative disorders like Alzheimer's disease, where this kinase is implicated in the pathological hyperphosphorylation of the microtubule-associated protein tau.[3][6]

Alsterpaullone_Mechanism Alsterpaullone's dual inhibitory action on cell cycle and tau phosphorylation pathways. cluster_cell_cycle Cell Cycle Progression cluster_tau Tau Phosphorylation CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->G2_M_Transition GSK3B GSK-3β Hyperphosphorylated_Tau Hyperphosphorylated Tau (Neurofibrillary Tangles) GSK3B->Hyperphosphorylated_Tau Phosphorylation Tau Tau Protein Tau->Hyperphosphorylated_Tau Alsterpaullone Alsterpaullone Alsterpaullone->CDK1_CyclinB Alsterpaullone->CDK2_CyclinA Alsterpaullone->GSK3B InVivo_Workflow A typical experimental workflow for an in vivo efficacy study using Alsterpaullone. cluster_prep Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Implantation (for oncology models) Animal_Acclimation->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Dosing_Solution_Prep Dosing Solution Preparation Dosing Alsterpaullone Dosing Dosing_Solution_Prep->Dosing Randomization->Dosing Monitoring Daily Monitoring (Weight, Tumor Volume, etc.) Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Reaching Endpoint Criteria Tissue_Collection Tissue/Tumor Collection Euthanasia->Tissue_Collection Analysis Pharmacokinetic/Pharmacodynamic Analysis Tissue_Collection->Analysis

Sources

Method

Application Note: Time-Resolved Analysis of Alsterpaullone Cytotoxicity

From Kinase Inhibition to Apoptotic Commitment Abstract Alsterpaullone (9-Nitropaullone) is a potent small-molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3 ).[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

From Kinase Inhibition to Apoptotic Commitment

Abstract

Alsterpaullone (9-Nitropaullone) is a potent small-molecule inhibitor targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3


 (GSK-3

).[1][2][3][4][5][6] While its nanomolar affinity for CDK1/Cyclin B and GSK-3

is well-documented, its phenotypic effects on cell viability are highly time-dependent.[1] This guide details the experimental protocols required to dissect these temporal dynamics, distinguishing between early-phase cell cycle arrest (G2/M) and late-phase mitochondrial apoptosis.[1] By following this time-resolved workflow, researchers can accurately determine IC50 shifts and validate the mechanism of action in cancer cell lines.
Introduction & Mechanism of Action

Alsterpaullone acts as an ATP-competitive inhibitor.[1][2][3][6][7][8] Its dual-target mechanism creates a complex signaling cascade that shifts over time:

  • Immediate Phase (0–6 Hours): Inhibition of CDK1/Cyclin B prevents the G2

    
    M transition.[1] Simultaneous GSK-3
    
    
    
    inhibition leads to the accumulation of
    
    
    -catenin and c-Myc.[1]
  • Intermediate Phase (6–24 Hours): Prolonged mitotic arrest triggers the "mitotic catastrophe" checkpoint.[1] Mitochondrial membrane potential (

    
    ) destabilizes.[1]
    
  • Late Phase (24–72 Hours): Cytochrome c release activates Caspase-9 and Caspase-3, resulting in irreversible apoptosis and PARP cleavage.[1]

Understanding this timeline is critical; assaying viability too early (e.g., 12h) may only reflect cytostasis, while assaying too late (72h) measures cumulative necrosis.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual inhibition pathway and its downstream convergence on apoptosis.

Alsterpaullone_Pathway Alsterpaullone Alsterpaullone CDK1 CDK1 / Cyclin B Alsterpaullone->CDK1 Inhibits (IC50 ~35nM) GSK3B GSK-3β Alsterpaullone->GSK3B Inhibits (IC50 ~4nM) G2M G2/M Transition CDK1->G2M Blocks B_Catenin β-Catenin / c-Myc (Accumulation) GSK3B->B_Catenin Stabilizes Mito Mitochondrial Potential (ΔΨm) Loss G2M->Mito Prolonged Arrest Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis & PARP Cleavage Casp3->Apoptosis

Caption: Alsterpaullone inhibits CDK1 and GSK-3


, leading to G2/M arrest and subsequent mitochondrial apoptosis via the intrinsic caspase cascade.[1]
Experimental Design Strategy

To capture the full pharmacological profile, a Time-Course Staggered Design is required.[1]

Time PointBiological EventRecommended Assay
0 - 4 Hours Kinase InhibitionWestern Blot (p-CDK1 substrates,

-catenin levels)
12 - 24 Hours Cell Cycle ArrestFlow Cytometry (PI Staining)
24 - 48 Hours Apoptosis InductionAnnexin V / PI Flow Cytometry
48 - 72 Hours Viability LossMTT / CCK-8 / Resazurin Assay
Materials & Reagents
  • Alsterpaullone: (e.g., Sigma-Aldrich or SelleckChem).[1] MW: 293.28 g/mol .[1][4]

  • Solvent: Sterile DMSO (Dimethyl sulfoxide), anhydrous.[1]

  • Cell Lines: HeLa, Jurkat, or HepG2 (standard models for this compound).[1]

  • Assay Reagents: MTT or CCK-8 reagent, Propidium Iodide (PI), RNase A, Annexin V-FITC.[1]

Preparation of Stock Solution:

  • Dissolve 5 mg Alsterpaullone in 852

    
    L DMSO to create a 20 mM  stock.
    
  • Aliquot into 20

    
    L volumes in light-protected tubes.
    
  • Store at -20°C. Stability: 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol 1: Time-Dependent Cytotoxicity (MTT Assay)[1][3]

This protocol determines the IC50 shift between 24h (cytostasis dominant) and 72h (cytotoxicity dominant).[1]

Step-by-Step Methodology:

  • Seeding:

    • Seed cancer cells (e.g., HeLa) in 96-well plates at a density of

      
       to 
      
      
      
      cells/well in 100
      
      
      L complete media.[1]
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Alsterpaullone in complete media.

    • Concentration Range: 0 (DMSO control), 0.1, 0.3, 1, 3, 10, 30

      
      M.[1]
      
    • Critical: Ensure final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.[1]

    • Add 100

      
      L of drug solution to wells (Triplicate per dose).
      
  • Incubation:

    • Prepare three identical plates for harvest at 24h, 48h, and 72h .

  • Readout (MTT):

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.[1]
      
    • Incubate for 3–4 hours at 37°C.

    • Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension cells).[1]

    • Solubilize formazan crystals with 150

      
      L DMSO.[1]
      
    • Measure absorbance at 570 nm (reference 630 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .[1]
      
    • Plot dose-response curves for each time point.[1]

    • Expected Result: IC50 should decrease over time (e.g., IC50 @ 24h > IC50 @ 72h).[1]

Protocol 2: Flow Cytometric Analysis of Cell Cycle & Apoptosis

This protocol validates that viability loss is due to G2/M arrest followed by apoptosis, rather than necrosis.[1]

Step-by-Step Methodology:

  • Seeding & Treatment:

    • Seed cells in 6-well plates (

      
       cells/well).
      
    • Treat with Alsterpaullone at the determined IC50 (approx. 1–5

      
      M) and a high dose (10 
      
      
      
      M).[1]
    • Include a DMSO control.[1][4][8][9]

    • Incubate for 24 hours .

  • Harvesting:

    • Collect media (contains floating apoptotic cells).[1]

    • Trypsinize adherent cells and combine with collected media.[1]

    • Centrifuge at 1000 rpm for 5 min.

  • Staining (Dual Assay):

    • Aliquot 1 (Cell Cycle): Wash with PBS.[1] Fix in 70% ice-cold ethanol overnight at -20°C. Wash. Stain with PI (50

      
      g/mL) + RNase A (100 
      
      
      
      g/mL) for 30 min at 37°C.
    • Aliquot 2 (Apoptosis): Wash with Binding Buffer.[1] Stain with Annexin V-FITC and PI (no fixation) for 15 min in the dark at RT.

  • Acquisition:

    • Analyze on a Flow Cytometer (e.g., BD FACSCalibur).[1]

    • Cell Cycle: Measure DNA content (FL2-A). Look for accumulation in the G2/M peak (4N DNA).[1]

    • Apoptosis: Measure FL1 (Annexin) vs. FL2 (PI).[1]

      • Q3 (Annexin+/PI-): Early Apoptosis.[1]

      • Q2 (Annexin+/PI+): Late Apoptosis.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityDo not exceed 50

M in aqueous media.[1] Sonicate stock if needed.[1]
High Control Toxicity DMSO concentration > 0.5%Normalize DMSO across all wells to < 0.1%.
No G2/M Arrest Assay performed too late (>48h)Assay at 12–24h.[1] By 48h, cells may have already fragmented (sub-G1).[1]
Inconsistent IC50 Evaporation in edge wellsUse PBS in edge wells of 96-well plate; use inner 60 wells for assay.
References
  • Zaharevitz, D. W., et al. (1999).[1][5] Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases.[6][10] Cancer Research, 59(11), 2566–2569.[1][5]

  • Leost, M., et al. (2000).[1][6] Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[1][6] European Journal of Biochemistry, 267(19), 5983–5994.[1]

  • Lahusen, T., et al. (2003).[1] Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential.[1][8][10][11] Molecular Carcinogenesis, 36(4), 183–194.[1][5][10]

  • Selleck Chemicals. Alsterpaullone Product Datasheet & Biological Activity.[1]

  • Bio-Techne / Tocris. Alsterpaullone Physical & Chemical Properties.

Sources

Technical Notes & Optimization

Troubleshooting

Alsterpaullone Technical Support Center: A Guide to Preventing Precipitation

Welcome to the technical support center for Alsterpaullone. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent GSK-3β and CDK inhibitor in their cell culture ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Alsterpaullone. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent GSK-3β and CDK inhibitor in their cell culture experiments. Precipitation of small molecules like Alsterpaullone is a common yet critical issue that can compromise experimental validity by altering the effective concentration of the compound. This document provides in-depth troubleshooting guides and FAQs to help you maintain Alsterpaullone solubility and ensure the integrity of your results.

Part 1: Core Troubleshooting Guide

This section is structured to address the immediate problem of precipitation in a logical, question-based flow.

Q1: I've just added my Alsterpaullone stock to the cell culture media and it immediately turned cloudy. What happened?

This is the most common issue encountered and is almost always due to the poor aqueous solubility of Alsterpaullone. The compound is highly hydrophobic and precipitating out of the aqueous environment of your cell culture medium.[1][2][3] Alsterpaullone is soluble in organic solvents like DMSO but insoluble in water.[1][3] When a concentrated DMSO stock is diluted into the aqueous medium, the dramatic change in solvent polarity causes the compound to crash out of solution.

Immediate Actions:

  • Do Not Use the Media: Do not proceed with your experiment using the cloudy media. The actual concentration of soluble Alsterpaullone is unknown, which will invalidate your results. Filtering the precipitate is also not recommended as this removes the compound and lowers the final concentration in an unquantifiable way.[4]

  • Review Your Dilution Technique: The key is to dilute the DMSO stock in a way that minimizes localized high concentrations of Alsterpaullone in the aqueous phase.

    • Correct Method: Add the small volume of DMSO stock directly into the larger volume of pre-warmed (37°C) cell culture medium while gently vortexing or swirling the media. This ensures rapid dispersal.[5]

    • Incorrect Method: Adding media to the small aliquot of DMSO stock. This creates a transient, water-rich environment that will immediately cause precipitation.

Q2: I've followed the correct dilution procedure, but I still see some precipitation over time. What are the next steps?

If precipitation occurs gradually, other factors related to your stock solution or media composition are likely at play. Let's troubleshoot this systematically.

Start Precipitation Observed in Cell Culture Media CheckStock Step 1: Inspect DMSO Stock Solution Start->CheckStock Is the stock clear? CheckDilution Step 2: Review Dilution & Final Concentration CheckStock->CheckDilution Yes, stock is clear StockIssue Precipitate in Stock? (Freeze-thaw cycles) CheckStock->StockIssue CheckMedia Step 3: Evaluate Media Components CheckDilution->CheckMedia Dilution method is correct ConcentrationIssue Final concentration too high? Final DMSO % too low? CheckDilution->ConcentrationIssue Solution Resolution: Prepare Fresh Stock & Optimize Protocol CheckMedia->Solution Identify potential media interactions MediaIssue High serum protein? Salt precipitation? CheckMedia->MediaIssue StockIssue->Solution Action: Make fresh, single-use aliquots ConcentrationIssue->Solution Action: Lower final concentration or test higher DMSO % MediaIssue->Solution Action: Test in serum-free media or pre-warm media

Caption: Troubleshooting workflow for Alsterpaullone precipitation.

Step 1: Check Your Stock Solution Repeated freeze-thaw cycles are detrimental to DMSO stock solutions.[4] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination in your DMSO stock will lower the solubility of Alsterpaullone, causing it to precipitate within the stock tube itself.[1]

  • Protocol: Thaw your stock and inspect it carefully against a light source. If you see any crystals or cloudiness, do not use it. Try to re-dissolve by warming to 37°C and vortexing. If it remains cloudy, discard it and prepare a fresh stock using anhydrous DMSO.[1][5]

  • Best Practice: Aliquot your stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles and water absorption.[5][6]

Step 2: Re-evaluate the Final Concentration Every compound has a maximum solubility limit in a given medium.[4] While Alsterpaullone is potent, with IC50 values in the nanomolar range for its primary targets, some experimental protocols may call for higher concentrations (e.g., 10-30 µM) where solubility becomes a challenge.[1][7][8]

  • Action: Determine if you can achieve your desired biological effect at a lower concentration. Run a dose-response curve to find the minimum effective concentration.

  • Consider the Solvent Concentration: The final concentration of DMSO in your culture should typically be kept below 0.5% to avoid solvent toxicity, with ≤0.1% being ideal.[5] However, a slightly higher (but still non-toxic) final DMSO concentration (e.g., 0.2% vs 0.05%) can sometimes be enough to keep the compound in solution. Always include a vehicle control with the matching final DMSO concentration in your experiment.[5]

Step 3: Consider Media Components Cell culture media is a complex mixture of salts, amino acids, and proteins (if using serum).[9]

  • Temperature: Adding cold stock solution to cold media can cause precipitation of both the compound and media components like salts or high-molecular-weight proteins.[10] Always ensure both your media and your stock solution are at least at room temperature, preferably 37°C, before mixing.

  • Serum Proteins: While sometimes helpful, high concentrations of proteins in fetal bovine serum (FBS) can occasionally interact with small molecules. In rare cases, this can lead to precipitation. If you suspect this, try pre-diluting the Alsterpaullone in a small volume of serum-free media first before adding it to your final serum-containing media.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the best way to prepare and store Alsterpaullone stock solutions?

Proper preparation and storage are the most critical steps in preventing precipitation.

ParameterRecommendationRationale & Details
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Alsterpaullone is highly soluble in DMSO (up to 85 mM or ~25 mg/mL) but insoluble in aqueous solutions like water, ethanol, or PBS.[2][3] Using fresh, anhydrous (water-free) DMSO is critical to prevent moisture contamination that reduces solubility.[1]
Stock Concentration 10-25 mMA high-concentration stock allows for minimal final DMSO concentration in your culture media. For example, a 1000x stock (e.g., 10 mM stock for a 10 µM final concentration) results in a final DMSO concentration of only 0.1%.
Storage Aliquot and FreezeStore the powdered compound at +4°C.[11] Once dissolved in DMSO, aliquot into single-use, sterile tubes and store at -20°C for up to 3-6 months or -80°C for long-term stability (up to 1 year).[6][12] This avoids repeated freeze-thaw cycles.[4]

Protocol: Preparing a 10 mM Alsterpaullone Stock Solution

  • Calculation: Alsterpaullone has a molecular weight of 293.28 g/mol .[1] To make 1 mL of a 10 mM stock, you need 2.93 mg of powder.

  • Weighing: Carefully weigh out 2.93 mg of Alsterpaullone powder in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes. If needed, gently warm the solution to 37°C or use a water bath sonicator for 5-10 minutes to ensure complete dissolution.[5] Visually confirm that no particulates remain.

  • Aliquoting: Dispense the stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots).

  • Storage: Store the aliquots at -20°C or -80°C.

cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation Weigh 1. Weigh 2.93 mg Alsterpaullone Powder AddDMSO 2. Add 1 mL Anhydrous DMSO Weigh->AddDMSO Vortex 3. Vortex / Warm / Sonicate (Ensure Complete Dissolution) AddDMSO->Vortex Aliquot 4. Aliquot into Single-Use Tubes Vortex->Aliquot Store 5. Store at -20°C / -80°C Aliquot->Store Thaw A. Thaw Single-Use Aliquot & Pre-warm Media (37°C) Dilute B. Pipette Stock Directly into Media with Swirling Thaw->Dilute Use C. Add to Cells Immediately Dilute->Use

Caption: Recommended workflow for Alsterpaullone solution preparation.

Q4: Can I use a solvent other than DMSO?

Based on available data, DMSO is the recommended solvent. Alsterpaullone is explicitly listed as insoluble in water and ethanol.[1][2][3] Using an alternative solvent is not advised without extensive in-house solubility testing. Attempting to dissolve it in other common solvents like methanol or isopropanol will likely fail and may introduce contaminants or higher levels of cytotoxicity.

Q5: How does Alsterpaullone work, and why is maintaining its concentration so important?

Alsterpaullone is a potent, ATP-competitive inhibitor of two key kinase families: Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK-3).[1][6][7]

  • CDK Inhibition: It potently inhibits CDK1/cyclin B, CDK2/cyclin A, and CDK5/p35, leading to cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis in cancer cells.[1][8]

  • GSK-3β Inhibition: It is also a very strong inhibitor of GSK-3β (IC50 = 4 nM), which leads to the activation of the canonical Wnt signaling pathway by preventing the degradation of β-catenin.[13][14]

cluster_cdk CDK Pathway cluster_wnt Wnt Pathway Alsterpaullone Alsterpaullone CDK CDK1 / CDK2 Alsterpaullone->CDK GSK3b GSK-3β Alsterpaullone->GSK3b CellCycle Cell Cycle Progression CDK->CellCycle BetaCatenin β-catenin (Degradation) GSK3b->BetaCatenin

Caption: Alsterpaullone's dual inhibitory mechanism of action.

Given these potent, dose-dependent effects, any precipitation that lowers the bioavailable concentration of Alsterpaullone will directly lead to a reduction in its biological activity. This can result in misleading data, such as an apparent lack of efficacy or an underestimation of the compound's potency.

References

  • Lahusen, T., De Siervi, A., Kunick, C., & Senderowicz, A. M. (2003). Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Molecular Carcinogenesis, 36(4), 183-194. [Link]

  • Gao, C., et al. (2018). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Molecular Neuroscience. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Berthelsen, R., et al. (2018). Effect of Composition of Simulated Intestinal Media on the Solubility of Poorly Soluble Compounds Investigated by Design of Experiments. European Journal of Pharmaceutical Sciences, 111, 304-313. [Link]

  • Li, Y., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • Knockaert, M., et al. (2002). Paullones are potent inhibitors of glycogen synthase kinase-3β and cyclin-dependent kinase 5/p25. Journal of Biological Chemistry, 277(28), 25493-25501. [Link]

  • Google Patents. Process for improving the solubility of cell culture media.
  • Sikes, J. M., & Rentzsch, F. (2014). Induction of Canonical Wnt Signaling by Alsterpaullone Is Sufficient for Oral Tissue Fate During Regeneration and Embryogenesis in Nematostella vectensis. Developmental Dynamics, 243(11), 1395-1404. [Link]

  • Lauria, A. D., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1897-1906. [Link]

  • Ferguson, K. C., et al. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100787. [Link]

  • O'Dwyer, P. J., et al. (2018). In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review. European Journal of Pharmaceutical Sciences, 119, 142-160. [Link]

  • Cui, C., et al. (2013). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. Journal of Analytical Methods in Chemistry, 2013, 602091. [Link]

  • Zhang, J., et al. (2019). Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway. Oncology Letters, 17(1), 1011-1017. [Link]

  • ResearchGate. How to dissolve 1-mt used in cell culture?. [Link]

  • Praxmarer, S., et al. (2013). Ethanol causes protein precipitation--new safety issues for catheter locking techniques. PloS one, 8(12), e84869. [Link]

  • ResearchGate. Superimposition of the crystal structure of Alsterpaullone ligand in complex with GSK-3, 1Q3W (blue) and the best pose resulting from docking studies (grey). [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Variable IC50 Results with Alsterpaullone

Welcome to the technical support center for Alsterpaullone. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Alsterpaullone. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their half-maximal inhibitory concentration (IC50) values when working with Alsterpaullone. This document provides a structured approach to troubleshooting, framed in a question-and-answer format, to help you identify and resolve common issues, thereby ensuring the generation of reliable and reproducible data.

Introduction to Alsterpaullone

Alsterpaullone is a potent, cell-permeable inhibitor of several cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1][2][3] It is a derivative of kenpaullone and is known to be an ATP-competitive inhibitor.[3][4] Its ability to induce apoptosis and inhibit cell proliferation makes it a valuable tool in cancer research and for studying neurodegenerative disorders.[1][4][5][6]

Alsterpaullone's primary targets include:

  • Glycogen Synthase Kinase 3 (GSK-3α and GSK-3β): with IC50 values as low as 4 nM in cell-free assays.[2][5]

  • Cyclin-Dependent Kinases (CDKs): It inhibits multiple CDKs with varying potency, including CDK1/cyclin B (IC50 ≈ 35 nM), CDK2/cyclin A (IC50 ≈ 15 nM), CDK2/cyclin E (IC50 ≈ 200 nM), and CDK5/p35 (IC50 ≈ 40 nM).[2][5]

Due to its activity against these fundamental cellular regulators, Alsterpaullone is utilized in a variety of assays to study cell cycle progression, apoptosis, and signaling pathways.[1][7] However, the IC50 values, a measure of its potency, can sometimes show variability between experiments. This guide will walk you through the potential causes and solutions for this issue.

Frequently Asked Questions (FAQs) on IC50 Variability

Q1: My IC50 values for Alsterpaullone are inconsistent across different experiments, even in the same cell line. What are the common causes?

Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from a number of factors.[8] For Alsterpaullone, the key areas to investigate are:

  • Reagent Integrity and Handling: The purity, solubility, and storage of your Alsterpaullone stock can significantly impact its effective concentration.

  • Cellular Assay Parameters: The health, density, and passage number of your cells are critical variables.

  • Experimental Conditions: Factors such as incubation time, serum concentration, and even the type of microplate used can influence the results.

  • Data Analysis: The method used to calculate the IC50 from your dose-response curve can also introduce variability.

A two- to three-fold difference in IC50 values is often considered acceptable for cell-based assays; however, larger variations warrant a thorough investigation of your experimental protocol.[8]

Q2: Can the specific kinase being targeted by Alsterpaullone influence IC50 variability?

Yes, absolutely. Alsterpaullone has multiple kinase targets, and the predominant target in your experimental system will depend on the cellular context. For example, in a cell line where CDK1 is the primary driver of proliferation, the IC50 will reflect inhibition of CDK1. In another system where GSK-3β signaling is more critical, the IC50 will be influenced by GSK-3β inhibition. The expression levels and relative importance of these kinases can vary between cell lines, leading to different IC50 values.

Troubleshooting Guide: A Step-by-Step Approach

This section provides a systematic guide to pinpointing the source of variability in your Alsterpaullone experiments.

Section 1: Alsterpaullone Stock Solution and Handling

The accuracy of your results begins with the proper handling of the inhibitor itself.

Q1.1: How should I prepare and store my Alsterpaullone stock solution?
  • Solubility: Alsterpaullone is soluble in DMSO.[1][9] It is insoluble in water and ethanol.[2][9] Ensure your stock solution is fully dissolved. Any precipitation will lead to an inaccurate concentration.

  • Storage: Store the solid compound at 4°C or -20°C as recommended by the supplier.[1] Stock solutions in DMSO should be stored at -20°C.[10]

  • Freshness: It is best to prepare fresh dilutions from your stock for each experiment.[10][11] Avoid repeated freeze-thaw cycles of the stock solution.

Protocol 1: Preparation of Alsterpaullone Stock Solution
  • Weighing: Accurately weigh out the required amount of Alsterpaullone powder.

  • Dissolving: Add anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquoting: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C.

Q1.2: Could the purity of my Alsterpaullone be an issue?

Yes, impurities can have their own biological effects or interfere with Alsterpaullone's activity.[8] Always source your compounds from a reputable supplier that provides a certificate of analysis with purity data (e.g., as determined by HPLC).

Section 2: Cell-Based Assay Parameters

The biological system you are testing is a major source of potential variability.

Q2.1: How do cell health and passage number affect my IC50 results?
  • Cell Health: Only use healthy, viable cells that are in the exponential growth phase.[12][13] Stressed or senescent cells will respond differently to treatment.

  • Passage Number: Use cells within a consistent and narrow passage number range.[11][12] High-passage cells can undergo genetic and phenotypic drift, altering their sensitivity to inhibitors.

Q2.2: Does cell seeding density matter?

Yes, cell density can significantly impact the apparent IC50.[12] Higher cell densities may require higher concentrations of the inhibitor to achieve the same effect. It is crucial to optimize and maintain a consistent seeding density for all experiments.

Workflow for Optimizing Cell Seeding Density

G cluster_0 Seeding Density Optimization A 1. Seed multiple densities (e.g., 2,500, 5,000, 10,000 cells/well) B 2. Incubate for 24h A->B C 3. Treat with vehicle control B->C D 4. Incubate for desired assay duration (e.g., 48-72h) C->D E 5. Perform viability assay D->E F 6. Select density in exponential growth phase (not confluent) E->F

Caption: Workflow for optimizing cell seeding density.

Section 3: Experimental Conditions

Minor variations in your experimental setup can lead to significant differences in your results.

Q3.1: Can the choice of cell culture medium and serum affect the IC50?
  • Media and Supplements: Use consistent lots of media and supplements.[12] Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation and drug sensitivity.[8]

  • Serum Concentration: The concentration of serum can affect the free concentration of Alsterpaullone due to protein binding. If possible, consider reducing the serum concentration during the treatment period, but ensure the cells remain healthy.

Q3.2: How long should I incubate the cells with Alsterpaullone?

The incubation time is a critical parameter.[14] A longer exposure may lead to a lower IC50 value.[14] The optimal incubation time will depend on the cell line's doubling time and the specific biological question you are asking. It is important to keep this duration consistent across all experiments. For Alsterpaullone, incubation times of 48 to 72 hours are commonly reported in cell proliferation assays.[5][15]

Section 4: Assay Type and Data Analysis

The method you use to measure the effect of Alsterpaullone and how you analyze the data are final crucial steps.

Q4.1: Can different assay types give different IC50 values?

Absolutely. The choice of assay can significantly influence the IC50 value.[8][14]

  • Biochemical vs. Cellular Assays: Biochemical assays using purified kinases will often yield lower IC50 values than cellular assays because they do not account for factors like cell permeability, off-target effects, or drug efflux.[16]

  • Different Cellular Assays: Assays that measure different endpoints, such as metabolic activity (MTT, resazurin), cell proliferation (BrdU), or cell death (caspase activity), can produce different IC50 values. For example, Alsterpaullone induces apoptosis through caspase-9 activation.[6] An assay measuring apoptosis might be more sensitive than one measuring a general decrease in metabolic activity.

Table 1: Comparison of Common Cell-Based Assay Readouts
Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial reductase enzymes.Inexpensive, widely used.Can be affected by changes in cellular metabolism not related to viability.
Resazurin (alamarBlue) Measures metabolic activity.More sensitive than MTT, non-toxic.Similar limitations to MTT.
CellTiter-Glo® Measures ATP levels as an indicator of viable cells.Highly sensitive, fast.More expensive.
Caspase-Glo® Measures caspase activity as an indicator of apoptosis.Mechanistic insight into cell death.Specific to apoptosis, may not capture cytostatic effects.
BrdU/EdU Measures DNA synthesis as an indicator of proliferation.Direct measure of cell division.More complex protocol.
Q4.2: How can my data analysis method affect the IC50?

The way you fit your dose-response curve can introduce variability.[17]

  • Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic equation) to fit your data.

  • Data Normalization: Normalize your data to the vehicle control (0% inhibition) and a positive control for maximal inhibition (100% inhibition).

  • Software: Use consistent software and settings for all your analyses.

Signaling Pathway of Alsterpaullone's Key Targets

G cluster_0 Alsterpaullone's Mechanism of Action cluster_1 CDK Inhibition cluster_2 GSK-3 Inhibition cluster_3 Apoptosis Induction A Alsterpaullone B CDK1/Cyclin B A->B Inhibits C CDK2/Cyclin A/E A->C Inhibits F GSK-3α/β A->F Inhibits I Mitochondrial Perturbation A->I Induces D G2/M Arrest B->D Promotes E S-Phase Inhibition C->E Promotes G Wnt Signaling Activation F->G Inhibits H Tau Phosphorylation (in neurodegenerative models) F->H Promotes J Caspase-9 Activation I->J K Apoptosis J->K

Caption: Simplified signaling pathways affected by Alsterpaullone.

Summary and Key Recommendations

To improve the consistency of your Alsterpaullone IC50 results, we recommend the following:

  • Standardize Your Protocol: Create a detailed standard operating procedure (SOP) for your Alsterpaullone assays and adhere to it strictly.

  • Validate Your Reagents: Ensure the quality and consistency of your Alsterpaullone, cell culture media, and assay reagents.

  • Control Your Cellular System: Use cells with a consistent passage number and optimize and maintain a constant seeding density.

  • Be Consistent with Data Analysis: Use the same data analysis software and curve-fitting model for all experiments.

By systematically addressing these potential sources of variability, you can enhance the reproducibility and reliability of your IC50 data for Alsterpaullone.

References

  • Lahusen, T., De Siervi, A., Kunick, C., & Senderowicz, A. M. (2003). Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Molecular Carcinogenesis, 36(4), 183–194. [Link]

  • IC50 - Wikipedia. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

  • Leost, M., Schultz, C., Link, A., Wu, Y. Z., Biernat, J., Mandelkow, E. M., Bibb, J. A., Snyder, G. L., Greengard, P., Zaharevitz, D. W., Gussio, R., Senderowicz, A. M., Sausville, E. A., Kunick, C., & Meijer, L. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. European Journal of Biochemistry, 267(19), 5983–5994. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BosterBio. Retrieved February 28, 2026, from [Link]

  • Alsterpaullone inhibits GSK- 3/ binding to immobilized gwennpaullone... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Cui, C., Wang, Y., Wang, Y., Zhang, J., & Zhang, X. (2013). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. Journal of Analytical Methods in Chemistry, 2013, 602091. [Link]

  • Rybaczuk, K., & Tuszynski, J. (2021). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Cancers, 13(16), 4075. [Link]

  • IC50 Definition - Intro to Pharmacology Key Term | Fiveable. (2025, August 15). Fiveable. Retrieved February 28, 2026, from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved February 28, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Biocompare. Retrieved February 28, 2026, from [Link]

  • Szafran, E., Chang, C., & Sinko, P. J. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(4), 809–817. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2024, February 23). ACS Publications. Retrieved February 28, 2026, from [Link]

  • Kinase activity assays: exploring methods for assessing enzyme function. (2023, June 30). Advion Interchim Scientific. Retrieved February 28, 2026, from [Link]

  • Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why? (2019, January 30). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Marin Biologic Laboratories. Retrieved February 28, 2026, from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13). Reaction Biology. Retrieved February 28, 2026, from [Link]

  • Diaz, R. J., Golbourn, B., Shekarforoush, M., Smith, C. A., & Rutka, J. T. (2012). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget, 3(8), 823–836. [Link]

  • Four p27 Kip1 inhibitors and calculated IC 50 values that passed all... (n.d.). ResearchGate. Retrieved February 28, 2026, from [Link]

  • Bentz, J., Ellens, H., Goedken, M. J., & Allikmets, K. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1347–1366. [Link]

  • Kunick, C., Zeng, Z., Gussio, R., Zaharevitz, D., Leost, M., Totzke, F., Schächtele, C., Kubbutat, M. H. G., Meijer, L., & Lemcke, T. (2005). Structure-aided optimization of kinase inhibitors derived from alsterpaullone. Chembiochem, 6(3), 541–549. [Link]

Sources

Troubleshooting

Alsterpaullone In Vivo Bioavailability &amp; Formulation: Technical Support Center

Welcome to the Alsterpaullone Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to translate the profound in vitro efficacy of Alsterpaullone into successfu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alsterpaullone Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to translate the profound in vitro efficacy of Alsterpaullone into successful in vivo models. The primary bottleneck is rarely target engagement; rather, it is the compound's challenging physicochemical profile.

This guide is designed to bridge the gap between benchtop biology and in vivo pharmacology. Below, you will find a mechanistic breakdown of Alsterpaullone, quantitative solubility data, and self-validating troubleshooting protocols to ensure your formulations remain stable, bioavailable, and non-toxic in your animal models.

Section 1: Mechanism of Action & Rationale

Alsterpaullone (9-Nitropaullone) is a highly potent, ATP-competitive kinase inhibitor[1]. Structurally derived from the paullone family, it exhibits a dual-specificity profile that makes it exceptionally valuable for both neurodegenerative and oncological research[2].

By occupying the ATP-binding cleft, Alsterpaullone profoundly inhibits Glycogen Synthase Kinase-3β (GSK-3β), which prevents the hyperphosphorylation of Tau proteins and stabilizes β-catenin to alter canonical Wnt signaling[2]. Concurrently, it inhibits multiple Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest and the induction of apoptosis via caspase-9 and p38 MAPK activation[3][4].

G Alsterpaullone Alsterpaullone (ATP-Competitive Inhibitor) GSK3b GSK-3β Alsterpaullone->GSK3b Inhibits (IC50: 4 nM) CDKs CDK1 / CDK2 / CDK5 Alsterpaullone->CDKs Inhibits (IC50: 15-200 nM) Tau Tau Hyperphosphorylation (Prevented) GSK3b->Tau Blocks BetaCatenin β-Catenin (Stabilized / Wnt Active) GSK3b->BetaCatenin Prevents Degradation Caspase9 Caspase-9 & p38 MAPK (Activated) CDKs->Caspase9 Induces CellCycle Cell Cycle Progression (G1/G2 Arrest) CDKs->CellCycle Blocks Apoptosis Apoptosis / Tumor Suppression Caspase9->Apoptosis Drives CellCycle->Apoptosis Promotes

Figure 1: Alsterpaullone mechanism of action targeting GSK-3β and CDKs to induce apoptosis.

Section 2: Physicochemical Constraints & Target Profile

The primary hurdle in in vivo translation is Alsterpaullone's hydrophobicity. Its highly planar, aromatic structure (C₁₆H₁₁N₃O₃) results in poor aqueous solubility, making standard saline delivery impossible without co-solvents[1].

Quantitative Data Summary: Alsterpaullone Physicochemical & Target Profile

ParameterValueReference
Molecular Weight 293.3 g/mol [1]
Solubility (100% DMSO) 10 mg/mL[1]
Solubility (DMSO:PBS 1:1) 0.5 mg/mL[5]
λmax (UV-Vis) 223, 245, 297 nm[1]
GSK-3α/β IC₅₀ 4 nM[3]
CDK1/cyclin B IC₅₀ 35 nM[3]
CDK2/cyclin A IC₅₀ 15 nM[3]
CDK5/p25 IC₅₀ 40 nM[3]
Section 3: Formulation Troubleshooting & Protocols (FAQ)
Q1: My Alsterpaullone precipitates immediately when I dilute my DMSO stock into PBS for intraperitoneal (IP) injection. How do I prevent this?

Causality: PBS lacks the surfactant properties required to stabilize the hydrophobic lattice of Alsterpaullone. When the DMSO concentration drops below a critical threshold during dilution, the solvent capacity collapses, causing the drug to rapidly nucleate and crash out of solution.

Protocol: Step-by-Step Co-Solvent Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)

  • Primary Solubilization: Weigh Alsterpaullone powder and dissolve it completely in 100% anhydrous DMSO to create a concentrated stock. Causality: DMSO acts as the primary solvent to disrupt the strong intermolecular crystal lattice of the drug.

  • Polymer Stabilization: Add PEG300 to the DMSO stock and vortex vigorously. Causality: PEG300 acts as a co-solvent that lowers the dielectric constant of the mixture, preventing the drug from immediately precipitating when introduced to water.

  • Micellar Encapsulation: Add Tween-80 and vortex for 2 minutes. Causality: Tween-80 is a non-ionic surfactant that forms micelles around the hydrophobic drug molecules, keeping them suspended in the subsequent aqueous phase.

  • Aqueous Dilution: Slowly add the Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized areas of high water concentration, which would otherwise cause immediate nucleation.

Self-Validating System Check: After step 4, hold the vial against a dark background under a strong light. The solution must remain optically clear. If you observe a milky opalescence (Tyndall effect) or micro-particulates, the micellar capacity has been exceeded. Do not inject; you must either decrease the Alsterpaullone concentration or marginally increase the PEG300/Tween-80 ratio.

Q2: High DMSO concentrations are causing localized toxicity and vehicle artifacts in my murine models. How can I achieve systemic delivery with lower solvent toxicity?

Causality: While DMSO is an excellent solvent, concentrations above 10-15% in vivo can cause cell lysis, inflammation, and behavioral artifacts. Encapsulating the drug in a cyclodextrin cavity removes the need for high DMSO concentrations.

Protocol: HP-β-CD Inclusion Complexation

  • Host Solution Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in ddH₂O.

  • Drug Introduction: Add Alsterpaullone powder directly to the HP-β-CD solution.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by continuous magnetic stirring for 24 hours at room temperature. Causality: The input of thermal and acoustic energy overcomes the activation barrier, allowing the hydrophobic Alsterpaullone molecule to enter and stabilize within the hydrophobic cavity of the cyclodextrin cone.

  • Equilibration: Allow the solution to equilibrate for 2 hours.

Self-Validating System Check: Post-equilibration, centrifuge the solution at 10,000 x g for 5 minutes. A visible pellet indicates uncomplexed Alsterpaullone. The supernatant contains the bioavailable fraction. Quantify the supernatant via UV-Vis (λmax 297 nm)[1] to confirm the exact dissolved concentration before proceeding to dosing.

Q3: What are the established in vivo dosing regimens for oncology models?

Causality & Evidence: Dosing depends heavily on the tumor model, vascularization, and administration route. For highly aggressive intracranial models like Group 3 medulloblastoma, subcutaneous or IP administration of 30 mg/kg daily for 2 weeks has been shown to significantly reduce tumor growth and downregulate MYC expression[6]. Conversely, in hepatoblastoma xenograft models, lower doses of 3 mg/kg have successfully exerted tumor-suppressive effects via the p38 MAPK signaling pathway[4]. Always titrate your dose based on the maximum tolerated dose (MTD) of your specific formulation vehicle.

References

1.[1] Cayman Chemical. Alsterpaullone Product Information. 2.[2] Leost, M., Schultz, C., Link, A., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. European Journal of Biochemistry. 3.[5] Biomol / Cayman Chemical. Alsterpaullone | CAS 237430-03-4. 4.[3] Selleck Chemicals. Alsterpaullone | CDK inhibitor | CAS 237430-03-4. 5.[6] Faria, C. C., Agnihotri, S., Mack, S. C., et al. (2015). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget. 6.[4] Yin, P., Zheng, N., Dong, J., et al. (2019). Alsterpaullone induces apoptosis of HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway. Oncology Letters / Spandidos Publications.

Sources

Optimization

Section 1: Chemical Stability &amp; Degradation Troubleshooting

Title: Alsterpaullone Technical Support & Quality Control Center Introduction As a Senior Application Scientist, I frequently encounter researchers whose cellular assays fail not because of biological variability, but du...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Alsterpaullone Technical Support & Quality Control Center

Introduction As a Senior Application Scientist, I frequently encounter researchers whose cellular assays fail not because of biological variability, but due to the compromised chemical integrity of their small molecule inhibitors. Alsterpaullone (9-Nitropaullone) is a highly potent, ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β, IC50 = 4 nM) and cyclin-dependent kinases (e.g., Cdk1/cyclin B, IC50 = 35 nM)[1].

Due to its complex 7,12-dihydro-9-nitro-indolo[3,2-d][1]benzazepin-6(5H)-one scaffold[2], maintaining its chemical integrity is critical for reproducible in vitro and in vivo results. This support guide is designed to help you troubleshoot degradation issues, validate compound purity, and establish self-validating experimental workflows.

Ticket #101: Why is my Alsterpaullone stock losing potency in cellular assays over time?

Root Cause Analysis: Alsterpaullone contains three structural liabilities: a photolabile nitro group at the 9-position, an oxidation-prone indole core, and a hydrolyzable lactam ring (azepin-6-one)[3]. When stored as a DMSO stock solution (e.g., 10 mg/mL) and subjected to repeated freeze-thaw cycles, the inherent hygroscopicity of DMSO causes it to absorb atmospheric moisture. The introduction of trace water, combined with ambient light exposure on the benchtop, accelerates two primary degradation pathways:

  • Lactam Hydrolysis: Trace water in DMSO initiates a nucleophilic attack on the azepinone carbonyl, leading to ring-opening. This destroys the planar conformation required for the molecule to intercalate into the kinase hinge region.

  • Photolytic Reduction: The 9-nitro group undergoes UV-mediated reduction or radical formation, significantly altering the molecule's electronic distribution required for ATP-pocket binding.

Degradation A Alsterpaullone (Intact Active Form) B Ambient Light (UV/Vis Exposure) A->B Photodegradation C Hygroscopic DMSO (Trace Water) A->C Hydrolytic Cleavage D Nitro-reduction / Photolytic Adducts B->D Photodegradation E Lactam Hydrolysis (Ring-Opened Inactive) C->E Hydrolytic Cleavage

Caption: Primary degradation pathways of Alsterpaullone via photolysis and lactam hydrolysis.

Ticket #102: How do degradation products specifically affect my Wnt/β-catenin signaling assays?

Mechanistic Impact: In a healthy assay, Alsterpaullone acts as a Wnt pathway activator by inhibiting GSK-3β. Normally, active GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation[4]. By inhibiting GSK-3β, Alsterpaullone allows β-catenin to accumulate and translocate to the nucleus to drive target gene transcription[1][4].

If your Alsterpaullone has degraded (e.g., via lactam ring-opening), it loses its ATP-competitive affinity. Consequently, GSK-3β remains active, β-catenin is continuously degraded, and your assay yields a false negative (loss of Wnt signaling).

Wnt_Pathway A Alsterpaullone (Intact) B GSK-3β (Active Kinase) A->B Inhibits (IC50 4 nM) C β-catenin (Phosphorylated) B->C Phosphorylates (If uninhibited) E β-catenin (Accumulation) B->E Inhibition prevents degradation D Proteasomal Degradation C->D Targets for F Wnt Target Gene Transcription E->F Translocates to nucleus

Caption: Mechanism of Alsterpaullone inhibiting GSK-3β to prevent β-catenin degradation.

Section 2: Purity Analysis & Quality Control

Ticket #201: How do I validate the purity of Alsterpaullone before running critical kinase assays?

Solution: We mandate a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow coupled with UV detection. Because Alsterpaullone has distinct absorbance maxima at 223, 245, and 297 nm[1][2], UV detection at 245 nm provides an excellent signal-to-noise ratio for distinguishing the parent compound from polar degradation products.

Table 1: Standardized HPLC Gradient for Alsterpaullone Purity Analysis

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate
0.095%5%1.0 mL/min
2.095%5%1.0 mL/min
15.010%90%1.0 mL/min
18.010%90%1.0 mL/min
18.195%5%1.0 mL/min
22.095%5%1.0 mL/min

Step-by-Step Methodology: Self-Validating HPLC-UV Workflow

Causality Note: This protocol includes a blank injection and a specific dilution strategy. Injecting pure DMSO directly into an HPLC can cause peak distortion (the "solvent effect") because DMSO is a strong eluent compared to the initial 5% acetonitrile aqueous conditions. Diluting the sample in Mobile Phase A ensures the compound focuses tightly at the head of the column, yielding sharp, quantifiable peaks.

  • System Preparation: Equilibrate a C18 analytical column (e.g., 5 µm, 4.6 × 150 mm) with 95% Mobile Phase A and 5% Mobile Phase B at 30°C until the baseline stabilizes.

  • Sample Preparation: Dissolve the Alsterpaullone powder in anhydrous DMSO to a concentration of 1 mg/mL. Dilute this stock 1:10 in Mobile Phase A to a final injection concentration of 0.1 mg/mL. Protect from light during prep.

  • Blank Injection (Validation Step 1): Inject 10 µL of the diluent (10% DMSO in Mobile Phase A). Run the full gradient. This establishes the baseline and proves that any subsequent peaks are not solvent artifacts or system carryover.

  • Sample Injection: Inject 10 µL of the Alsterpaullone sample. Monitor UV absorbance at 245 nm and 297 nm.

  • Peak Integration: Integrate all peaks excluding the solvent front. Intact Alsterpaullone typically elutes as a sharp peak between 10-12 minutes depending on the exact column dead volume.

  • Degradant Analysis (Validation Step 2): Look for early-eluting peaks (retention time 3-7 mins). Hydrolyzed lactam products are highly polar and will elute significantly earlier than the parent compound. Purity is calculated as (Area of Parent Peak / Total Area of All Peaks) × 100. A purity of ≥98% is strictly required for rigorous biological assays[5].

HPLC_Workflow S1 Sample Prep (1 mg/mL in DMSO) S2 Dilution (1:10 in Mobile Phase) S1->S2 S3 HPLC Injection (C18 Column) S2->S3 S4 UV Detection (245 nm & 297 nm) S3->S4 S5 Peak Integration (Target Area % ≥ 98%) S4->S5

Caption: Self-validating HPLC-UV workflow for Alsterpaullone purity assessment.

Section 3: Storage & Handling Best Practices

Ticket #301: What are the definitive storage rules to prevent degradation?

To ensure the stability of Alsterpaullone over its maximum shelf life (≥ 4 years for dry powder)[1], you must adhere to the following empirically validated conditions:

Table 2: Alsterpaullone Stability Metrics and Storage Conditions

StateStorage TemperatureAtmospheric ConditionLight ExposureExpected Stability
Dry Powder-20°CDesiccated (Argon/Nitrogen)Protect from light≥ 4 Years[1]
DMSO Stock (10 mg/mL)-20°C or -80°CTightly sealed, anhydrousProtect from lightUp to 6 Months[6]
Aqueous Buffer4°CNeutral pH (7.2 - 7.4)Protect from light< 24 Hours (Prepare Fresh)

Pro-Tips for the Bench Scientist:

  • Aliquot Strategy: Never store your entire 10 mg/mL DMSO stock in a single vial. The moisture introduced during repeated opening/closing will cause rapid lactam hydrolysis. Aliquot into single-use volumes (e.g., 10-50 µL) immediately after reconstitution[6].

  • Avoid Sonication Heating: If the powder is stubborn to dissolve, use brief sonication, but monitor the water bath temperature. Temperatures above 40°C in the presence of DMSO can accelerate the oxidative degradation of the indole core.

References

  • Frontiers in Cellular Neuroscience. "GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells". Frontiersin.org. (2018). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction". Beilstein-journals.org. (2022). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Alsterpaullone Solubility &amp; Handling Guide

Executive Summary & Chemical Profile[1][3][4] The Challenge: Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive inhibitor of CDK1/2/5 and GSK-3 .[1][2] Structurally, it possesses a rigid, planar paullone scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][3][4]

The Challenge: Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive inhibitor of CDK1/2/5 and GSK-3


.[1][2] Structurally, it possesses a rigid, planar paullone scaffold (indolo[3,2-d][1]benzazepin-6(5H)-one) which confers high lipophilicity.[1][2] While this structure is ideal for membrane permeability, it creates significant handling challenges in aqueous environments.

The Failure Mode: Direct addition of high-concentration DMSO stocks into aqueous buffers (PBS, media) often causes "solvent shock," resulting in rapid micro-precipitation.[1] These micro-crystals are often invisible to the naked eye but lead to:

  • False Negatives: The effective concentration is lower than calculated.

  • High Variability: Inconsistent IC50 values between replicates.

  • Cytotoxicity: Crystals settling on cell monolayers cause physical stress unrelated to the drug's mechanism.

Physicochemical Snapshot
PropertyValueNotes
Molecular Weight 293.28 g/mol Use this for Molarity calculations.[1][2][3][4]
CAS Number 237430-03-4
Solubility (DMSO) ~15–20 mg/mL (50 mM)Recommended Stock Solvent.
Solubility (Water) < 0.1 mg/mLInsoluble. Do not dissolve directly.[1][2][3]
Solubility (PBS) < 0.5 mg/mLOnly achievable with co-solvents (DMSO).[1][2]

Protocol A: Standard In Vitro Dilution (Cell Culture)

Use this protocol for cellular assays (IC50 determination) where final concentrations are < 10 µM.[1][2]

The Mechanism: To prevent precipitation, we must avoid the "solvent shock" that occurs when a hydrophobic solute in an organic solvent (DMSO) hits a wall of water. We use a Stepwise Solvent Shift to lower the kinetic energy barrier of mixing.

Step-by-Step Workflow
  • Prepare Master Stock (DMSO):

    • Dissolve solid Alsterpaullone in anhydrous DMSO to 10 mM .

    • Tip: Warm to 37°C and vortex for 30 seconds to ensure the crystal lattice is fully disrupted.

    • Validation: Solution must be a clear, bright yellow/orange liquid with no turbidity.

  • Create Intermediate Stock (100x):

    • Do NOT add the 10 mM stock directly to the cell culture plate.

    • Dilute the 10 mM Master Stock 1:100 in culture medium (or PBS) to create a 100 µM Intermediate .

    • Critical Technique: Add the DMSO stock dropwise into the vortexing media. Do not add media to the DMSO.

  • Final Dosing:

    • Add the Intermediate Stock to your cell wells.

    • Example: Dilute 1:10 to achieve 10 µM final concentration.

    • Result: Final DMSO concentration is 0.1%, which is generally non-toxic.

Visual Workflow (Graphviz)[1][2]

DilutionProtocol Solid Solid Alsterpaullone (Store -20°C) DMSO_Stock Master Stock (10 mM in DMSO) Clear Yellow Soln Solid->DMSO_Stock Add Anhydrous DMSO Vortex + Warm Intermediate Intermediate Stock (100 µM) 99% Media / 1% DMSO DMSO_Stock->Intermediate 1:100 Dilution Dropwise into Vortexing Media Precipitation WARNING: Precipitation Risk DMSO_Stock->Precipitation Direct add to Water/PBS Final_Well Assay Well (10 µM) 0.1% DMSO Intermediate->Final_Well 1:10 Dilution Into Cell Media

Figure 1: The Stepwise Solvent Shift prevents "shock precipitation" by buffering the transition from organic to aqueous phase.[1][2]

Protocol B: High-Concentration Formulation (In Vivo / High Dose)

Use this protocol for animal studies or assays requiring > 50 µM, where DMSO limits would be exceeded.[1][2]

The Solution: When DMSO tolerance is the bottleneck, use 2-Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[1][2] This cyclic oligosaccharide forms a "host-guest" inclusion complex, encapsulating the hydrophobic Alsterpaullone molecule within its cavity while presenting a hydrophilic exterior to the buffer.
Step-by-Step Workflow
  • Prepare Vehicle:

    • Dissolve HP-

      
      -CD in dH2O or PBS to 20-40% (w/v) .[1][2]
      
    • Filter sterilize (0.22 µm).[2]

  • Complexation:

    • Prepare Alsterpaullone in DMSO at 50 mM (high concentration).

    • Add the Alsterpaullone/DMSO stock slowly to the HP-

      
      -CD vehicle while sonicating  or stirring rapidly.[1][2]
      
    • Target final ratio: < 5% DMSO, > 20% Cyclodextrin.

  • Validation:

    • The solution should remain clear. If cloudy, sonicate at 40°C for 10-20 minutes.[1]

Molecular Mechanism (Graphviz)[1][2]

Cyclodextrin Drug Alsterpaullone (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Sonication + Mixing CD HP-beta-Cyclodextrin (Hydrophilic Shell / Lipophilic Core) CD->Complex Sonication + Mixing Buffer Aqueous Buffer (PBS/Water) Complex->Buffer Dissolves Freely No Precipitation

Figure 2: Encapsulation strategy using HP-


-CD to bypass aqueous solubility limits.[1][2]

Troubleshooting & FAQs

Q1: My stock solution in DMSO has frozen. Is it degraded?

  • A: No. DMSO freezes at 19°C. Solidification is normal at 4°C or -20°C.[1][2]

  • Fix: Thaw at room temperature and vortex. If crystals persist, warm to 37°C for 5 minutes. Alsterpaullone is thermally stable at this temperature.

Q2: I see "needles" in my cell culture wells after 24 hours.

  • A: This is Alsterpaullone crashing out. It happens if the final concentration exceeds the aqueous solubility limit (~1-2 µM in pure media) or if evaporation has concentrated the media.[2]

  • Fix: Switch to the Cyclodextrin Protocol (Protocol B) . The inclusion complex prevents crystallization over long incubation times.

Q3: Can I store the aqueous dilution?

  • A: No. Aqueous dilutions of Alsterpaullone are thermodynamically unstable.

  • Rule: Prepare fresh dilutions from the DMSO Master Stock immediately before every experiment. Discard aqueous leftovers after 24 hours.

Q4: Is the cytotoxicity from the drug or the solvent?

  • A: Always run a "Vehicle Control" (DMSO only) at the same % v/v as your highest drug dose.

  • Limit: Most mammalian cells tolerate up to 0.5% DMSO.[5] Primary neurons are sensitive > 0.1%.

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[1][6] European Journal of Biochemistry.[6] [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. (Grounding for Protocol B). [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Alsterpaullone vs. CHIR99021 for GSK-3β Inhibition

Executive Summary: The Specificity Paradox In the landscape of Glycogen Synthase Kinase-3 beta (GSK-3β) inhibition, CHIR99021 and Alsterpaullone represent two distinct eras of chemical biology. While both exhibit nanomol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Paradox

In the landscape of Glycogen Synthase Kinase-3 beta (GSK-3β) inhibition, CHIR99021 and Alsterpaullone represent two distinct eras of chemical biology. While both exhibit nanomolar potency against GSK-3β, they diverge fundamentally in their kinase selectivity profiles.

  • CHIR99021 is the gold standard for specificity .[1] It is the inhibitor of choice for stem cell maintenance, somatic cell reprogramming, and mechanistic Wnt pathway studies where cell cycle integrity must be preserved.

  • Alsterpaullone is a dual-action modulator . Its potent inhibition of Cyclin-Dependent Kinases (CDKs) alongside GSK-3β makes it unsuitable for pure Wnt signaling research but highly effective as a pro-apoptotic agent in cancer therapeutics.

The Core Directive: If your goal is to activate Wnt signaling to drive proliferation (e.g., stem cell expansion), use CHIR99021 . If you use Alsterpaullone, you will stabilize


-catenin but simultaneously arrest the cell cycle, leading to conflicting phenotypic results.

Technical Specifications & Efficacy Data

The following data aggregates competitive binding assays and enzymatic IC50 values. Note the critical divergence in the "Off-Target" column.

Table 1: Quantitative Performance Profile
FeatureCHIR99021 Alsterpaullone Implication
GSK-3β IC50 6.7 nM 4.0 nM Both are equipotent GSK-3β inhibitors.
GSK-3α IC50 10 nM4.0 nMBoth target both GSK-3 isoforms.
CDK1/Cyclin B IC50 > 10,000 nM (Inactive)35 nM CRITICAL: Alsterpaullone blocks mitosis; CHIR does not.
CDK2/Cyclin A IC50 > 10,000 nM80 nMAlsterpaullone blocks S-phase entry.
CDK5/p25 IC50 > 10,000 nM40 nMAlsterpaullone affects neuronal signaling.
Selectivity Score High (>500-fold vs. other kinases)Low (Promiscuous CDK inhibitor)CHIR is a "Clean" probe; Als is "Dirty".
Primary Application Stem Cell Maintenance (2i), Wnt ActivationCancer Apoptosis InductionDistinct biological outcomes.
Solubility DMSO (up to 100 mM)DMSO (up to 10 mM)CHIR is easier to formulate at high conc.

Mechanistic Deep Dive

The Shared Mechanism: ATP Competition

Both molecules function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of GSK-3β, preventing the kinase from phosphorylating its substrates.

  • Target:

    
    -catenin (Ser33/37/Thr41).[2]
    
  • Effect: Inhibition prevents the ubiquitination and proteasomal degradation of

    
    -catenin.[3]
    
  • Outcome: Cytosolic accumulation and nuclear translocation of

    
    -catenin, activating TCF/LEF transcription factors.[2][4][5]
    
The Divergence: The CDK Interference

The defining difference lies in the structural homology between GSK-3β and CDKs.

  • CHIR99021 was chemically optimized to exploit specific residues in the GSK-3 hinge region that differ from CDKs, resulting in exceptional selectivity.

  • Alsterpaullone , a paullone derivative, fits into the ATP pocket of both GSK-3 and CDKs (CDK1, CDK2, CDK5).

Why this matters: In stem cell protocols (e.g., converting naive to primed states), Wnt activation is required alongside rapid cell division. Using Alsterpaullone here would be catastrophic: it would turn on Wnt (via GSK-3 inhibition) but halt division (via CDK1 inhibition), likely inducing apoptosis rather than pluripotency.

Visualization: Signaling Pathway Intersection

The following diagram illustrates how CHIR99021 isolates the Wnt pathway, whereas Alsterpaullone creates a "cross-talk" conflict by inhibiting the Cell Cycle machinery.

G cluster_wnt Wnt/Beta-Catenin Pathway cluster_cc Cell Cycle Machinery GSK3 GSK-3β BetaCat β-Catenin (Accumulation) GSK3->BetaCat Phosphorylates (Degradation) TCF TCF/LEF Transcription BetaCat->TCF Activates Prolif Cell Proliferation & Stemness TCF->Prolif Drives CDK1 CDK1/Cyclin B Mitosis Mitosis Entry CDK1->Mitosis Drives CDK2 CDK2/Cyclin E CDK2->Mitosis Drives Mitosis->Prolif Required for Apoptosis Apoptosis / Arrest CHIR CHIR99021 CHIR->GSK3 Inhibits (Highly Selective) CHIR->CDK1 No Effect ALS Alsterpaullone ALS->GSK3 Inhibits ALS->CDK1 Inhibits (Potent) ALS->CDK2 Inhibits

Figure 1: Pathway Interaction Map. CHIR99021 selectively targets GSK-3β, enabling Wnt-driven proliferation. Alsterpaullone inhibits both GSK-3β and CDKs, causing a conflict where Wnt is activated but the cell cycle is arrested.

Experimental Protocols: Validating Specificity

To objectively verify the suitability of these inhibitors for your specific cell line, perform this Dual-Readout Validation Assay . This protocol distinguishes between pure Wnt activation and confounding cell cycle arrest.

Protocol: The "Wnt vs. Cycle" Check

Objective: Determine if the inhibitor activates Wnt signaling without compromising cell division.

Materials:

  • Cell Line: HEK293T (Reporter) or PSCs (Pluripotent Stem Cells).

  • Inhibitors: CHIR99021 (Reconstitute to 10 mM in DMSO), Alsterpaullone (Reconstitute to 10 mM in DMSO).

  • Antibodies: Anti-Active

    
    -Catenin (Non-phospho Ser33/37/Thr41), Anti-Cyclin B1 (G2/M Marker), Anti-GAPDH.
    

Workflow:

  • Seeding: Seed cells at

    
     cells/well in a 6-well plate. Allow 24h attachment.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • Condition A (CHIR): Treat with 3 µM CHIR99021.

    • Condition B (Als): Treat with 3 µM Alsterpaullone.

    • Note on Concentration: 3 µM is the standard "activation" dose for CHIR in stem cell protocols.

  • Incubation: Incubate for 24 hours .

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

    • Run SDS-PAGE and transfer to PVDF.[6]

  • Analysis (The Self-Validating Step):

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -Catenin Band:  Both CHIR and Als should show strong upregulation compared to DMSO. This confirms GSK-3 inhibition.[1][3][7]
      
    • Cyclin B1 Band:

      • CHIR: Levels should match DMSO or show slight elevation due to proliferation.

      • Alsterpaullone: Levels will be drastically elevated .

    • Reasoning: Alsterpaullone inhibits CDK1, preventing the degradation of Cyclin B1 at the metaphase-anaphase transition. Accumulation of Cyclin B1 indicates G2/M arrest.

Decision Matrix

Use the following logic flow to select your inhibitor:

DecisionTree Start Start: Define Experimental Goal Goal What is the primary biological outcome? Start->Goal StemCell Stem Cell Maintenance or Differentiation Goal->StemCell Regeneration Cancer Cancer Therapeutics or Apoptosis Mechanism Goal->Cancer Oncology ProlifReq Is Cell Proliferation Required? StemCell->ProlifReq UseAls USE ALSTERPAULLONE (GSK3 + CDK Inhibition) Cancer->UseAls Induce Cell Death UseCHIR USE CHIR99021 (Specific Wnt Activation) ProlifReq->UseCHIR Yes (e.g., iPSC expansion) ProlifReq->UseAls No (Rare)

Figure 2: Inhibitor Selection Workflow. Select CHIR99021 for physiological Wnt activation.[3] Select Alsterpaullone for poly-pharmacological induction of cell death.

References

  • Ring, D. B., et al. (2003). Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes, 52(3), 588-595. Available at: [Link]

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25. European Journal of Biochemistry, 267(19), 5983-5994. Available at: [Link]

  • Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Naujok, O., et al. (2014). Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with GSK3 inhibitors. BMC Cell Biology. Available at: [Link]

Sources

Comparative

Validating Alsterpaullone Target Engagement via Western Blot: A Comparative Technical Guide

Executive Summary Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive small molecule inhibitor with dual specificity for GSK-3 (Glycogen Synthase Kinase-3 beta) and CDKs (Cyclin-Dependent Kinases, specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alsterpaullone (9-Nitropaullone) is a potent, ATP-competitive small molecule inhibitor with dual specificity for GSK-3


  (Glycogen Synthase Kinase-3 beta) and CDKs  (Cyclin-Dependent Kinases, specifically CDK1, CDK2, and CDK5).[1][2] While often cited alongside its analog Kenpaullone, Alsterpaullone exhibits significantly higher potency, with IC

values in the low nanomolar range (4 nM for GSK-3

).

Validating target engagement for Alsterpaullone presents a specific challenge: binding to the ATP pocket does not inherently change the molecular weight or total level of the kinase itself. Therefore, Western Blot validation must rely on downstream substrate modulation rather than direct kinase detection.

This guide outlines the mechanistic rationale, comparative performance, and a self-validating Western Blot protocol to confirm Alsterpaullone activity in cell-based assays.

Mechanistic Basis of Inhibition

Alsterpaullone acts by competing with ATP for the nucleotide-binding pocket of the kinase.[2][3] It does not degrade the kinase (like a PROTAC) nor does it covalently bind (irreversible).

The Dual-Target Signaling Architecture

To validate engagement, you must assay two distinct pathways depending on your biological context:

  • The Wnt/

    
    -Catenin Axis (GSK-3
    
    
    
    ):
    Inhibition of GSK-3
    
    
    prevents the phosphorylation-dependent ubiquitination of
    
    
    -Catenin, leading to its accumulation.
  • The Cell Cycle Axis (CDKs): Inhibition of CDK1/2 prevents the phosphorylation of Retinoblastoma protein (Rb) and Histone H1, leading to G2/M arrest.

Alsterpaullone_Mechanism cluster_Targets Primary Targets (Kinases) cluster_Readouts Western Blot Readouts Alsterpaullone Alsterpaullone (Inhibitor) GSK3B GSK-3β (Active) Alsterpaullone->GSK3B Blocks ATP Pocket (IC50 ~4 nM) CDK1 CDK1/Cyclin B (Active) Alsterpaullone->CDK1 Blocks ATP Pocket (IC50 ~35 nM) ATP ATP ATP->GSK3B Competition BetaCat β-Catenin (Accumulation) GSK3B->BetaCat Inhibition prevents degradation pRb p-Rb / p-Histone H1 (Signal LOSS) CDK1->pRb Inhibition reduces phosphorylation

Figure 1: Mechanistic pathway of Alsterpaullone. The compound competes with ATP, inhibiting kinase activity.[1][2][3][4] Validation requires detecting the accumulation of


-Catenin (GSK-3

readout) or the loss of phosphorylation on Rb (CDK readout).

Comparative Analysis: Alsterpaullone vs. Alternatives

Choosing the right inhibitor is critical for experimental integrity. Alsterpaullone is "the most active paullone," offering superior potency to Kenpaullone but with a narrower safety window regarding cellular toxicity.

Table 1: Comparative Profile of GSK-3


/CDK Inhibitors 
FeatureAlsterpaullone Kenpaullone LiCl (Lithium Chloride) CHIR99021
Primary Class BenzazepinoneBenzazepinoneInorganic SaltAminopyrimidine
GSK-3

IC

~4 nM [1, 2]~23 nM - 470 nM [1]~2 mM (Weak)~6.7 nM
CDK1/Cyclin B IC

~35 nM [1]~400 nMInactiveInactive (Highly Selective)
CDK5/p25 IC

~40 nM [1]~850 nMInactiveInactive
Specificity Profile Dual CDK / GSK-3

Dual CDK / GSK-3

Broad/Dirty (inhibits IMPase)Highly Selective for GSK-3
WB Validation Signature Strong

-cat stabilization Strong p-Rb reduction
Moderate

-cat stabilization
Weak

-cat stabilization
Strong

-cat stabilization No effect on p-Rb
Use Case Potent dual-inhibition; Cancer cell cycle arrest.ALS/Motor neuron survival (less toxic).Crude positive control.Pure GSK-3 biology (Wnt) without cell cycle block.

Senior Scientist Insight: If your goal is strictly Wnt pathway activation, CHIR99021 is cleaner because it spares the Cell Cycle (CDKs). Use Alsterpaullone when you specifically want to study the intersection of cell cycle arrest and metabolic/Wnt signaling, or to replicate specific anti-tumor phenotypes.

Experimental Protocol: Validating Target Engagement

To confirm Alsterpaullone activity, we will use a "Dual-Readout" Western Blot strategy . We will measure a "Gain of Signal" (GSK-3


 inhibition) and a "Loss of Signal" (CDK inhibition).
Phase A: Experimental Setup
  • Cell Line: HeLa or SH-SY5Y (Standard models with robust Wnt/Cell cycle machinery).

  • Reagent Preparation: Dissolve Alsterpaullone in DMSO. Prepare single-use aliquots to avoid freeze-thaw cycles which degrade potency.

  • Controls:

    • Negative: DMSO Vehicle (0.1%).

    • Positive (GSK-3): CHIR99021 (3 μM).

    • Positive (CDK): Roscovitine (10 μM).

Phase B: The Workflow

Experimental_Workflow Step1 1. Treatment (Dose Response: 10nM - 1µM) Time: 6h - 12h Step2 2. Lysis *CRITICAL: Phosphatase Inhibitors* Step1->Step2 Step3 3. SDS-PAGE (4-12% Bis-Tris Gel) Step2->Step3 Step4 4. Western Blot Dual Probing Step3->Step4

Figure 2: Experimental timeline. Note the critical requirement for Phosphatase Inhibitors during lysis to preserve the transient phosphorylation states of CDK substrates.

Phase C: Step-by-Step Protocol
1. Treatment Strategy

GSK-3


 inhibition results in protein accumulation, which takes time. CDK inhibition results in dephosphorylation, which is faster but requires the cell to cycle.
  • Recommendation: Treat cells for 8–12 hours . This is the "sweet spot" where

    
    -Catenin accumulates sufficiently, and cycling cells encounter the G2/M block.
    
  • Doses: 0 (DMSO), 10 nM, 50 nM, 100 nM, 500 nM. (Alsterpaullone is potent; do not start at 10 μM or you will induce non-specific toxicity).

2. Lysis (The "Snap-Freeze" Method)

You are looking for phosphoproteins. Phosphatases are robust and work even on ice.

  • Buffer: RIPA Lysis Buffer.

  • Additives (Mandatory):

    • Protease Inhibitor Cocktail.

    • Phosphatase Inhibitor Cocktail (Sodium Fluoride, Sodium Orthovanadate). Without this, your p-Rb signal will vanish in the tube, giving a false positive for CDK inhibition.

3. Western Blotting Targets

Run two gels or strip/re-probe.

Set 1: GSK-3


 Validation (The "Gain of Signal") 
  • Target: Total

    
    -Catenin  (Not phospho-
    
    
    
    -catenin).
  • Mechanism: Active GSK-3

    
     phosphorylates 
    
    
    
    -catenin, tagging it for proteasomal degradation. Inhibiting GSK-3
    
    
    stops degradation.
  • Expected Result: A dose-dependent INCREASE in Total

    
    -Catenin band intensity.
    
  • Loading Control: GAPDH or

    
    -Actin.
    

Set 2: CDK Validation (The "Loss of Signal")

  • Target: Phospho-Rb (Ser807/811) or Phospho-Histone H1 .

  • Mechanism: CDKs phosphorylate Rb to drive the cell cycle.

  • Expected Result: A dose-dependent DECREASE in Phospho-Rb band intensity.

  • Control: Total Rb (to prove you didn't just kill the cells/degrade the protein).

Data Interpretation & Troubleshooting

The "Serine 9" Trap (Common Pitfall)

Do not rely solely on blotting for Phospho-GSK-3


 (Ser9).
  • The Misconception: "Inhibiting GSK-3

    
     should change its phosphorylation."
    
  • The Reality: Alsterpaullone binds the ATP pocket. It does not directly affect the regulatory Ser9 site. However, some feedback loops may actually increase p-Ser9 (inactive form) upon treatment [3]. This is an indirect effect and not a reliable measure of direct target engagement. Substrate accumulation (

    
    -catenin) is the gold standard. 
    
Troubleshooting Table
ObservationDiagnosisSolution
No increase in

-Catenin
Treatment time too short.Extend treatment to >6 hours. Protein synthesis/accumulation takes time.
No decrease in p-Rb Phosphatase activity in lysate.Fresh phosphatase inhibitors; keep lysates on ice; boil samples immediately.
High toxicity / Cell death Dose too high.Alsterpaullone is potent.[1][2][5][6][7] Drop max dose to 500 nM.
Signal in DMSO control High basal Wnt activity.Use a cell line with lower basal Wnt (e.g., HEK293) or serum-starve cells prior to treatment.

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[7] European Journal of Biochemistry.

  • Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal.

  • Teo, R., et al. (2006). Alsterpaullone, a GSK-3beta inhibitor, induces phosphorylation of GSK-3beta on serine-9.[4] Journal of Neurochemistry. (Cited in context of feedback loops).

  • Tocris Bioscience. Alsterpaullone Product Data Sheet.

  • Selleck Chemicals. Alsterpaullone Datasheet & IC50 values.

Sources

Validation

A Comparative Guide to Two Prominent CDK Inhibitors: Alsterpaullone and Roscovitine

For Researchers, Scientists, and Drug Development Professionals In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors represent a pivotal class of small molecules...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors represent a pivotal class of small molecules. Their ability to modulate the cell cycle machinery has made them invaluable tools for dissecting cellular processes and promising candidates for therapeutic intervention. This guide provides an in-depth, objective comparison of two widely utilized CDK inhibitors: Alsterpaullone and Roscovitine. We will delve into their mechanisms of action, kinase selectivity, cellular effects, and provide a framework for their experimental evaluation.

Introduction: A Tale of Two Inhibitors

Alsterpaullone and Roscovitine (also known as Seliciclib) are both small molecule inhibitors that target the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates and arresting cell cycle progression.[1][2][3] While they share a common overarching mechanism, their distinct chemical scaffolds give rise to differences in potency, selectivity, and off-target effects, making them suitable for different research applications.

Alsterpaullone , a derivative of the paullone class of compounds, is recognized for its high potency against several key CDKs.[2][4] Its chemical structure features a 9-nitro-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one core.[5]

Roscovitine , a purine analog, has been extensively studied and has entered clinical trials for various cancers.[1][3] Its structure is (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl] amino}-1-butanol.[3]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Both Alsterpaullone and Roscovitine function as ATP-competitive inhibitors.[1][6] They achieve this by occupying the ATP-binding pocket on the catalytic subunit of the CDK, preventing the transfer of a phosphate group from ATP to the target protein. This inhibition of kinase activity halts the phosphorylation events that drive the cell cycle through its various phases.

cluster_0 CDK Inhibition Mechanism ATP ATP CDK_Cyclin CDK/Cyclin Complex ATP->CDK_Cyclin Binds to active site Phosphorylated_Substrate Phosphorylated Substrate CDK_Cyclin->Phosphorylated_Substrate Phosphorylates Substrate Substrate Protein Substrate->CDK_Cyclin Inhibitor Alsterpaullone or Roscovitine Inhibitor->CDK_Cyclin Competitively binds to ATP pocket Cell_Cycle_Progression Cell Cycle Progression Phosphorylated_Substrate->Cell_Cycle_Progression

Caption: Mechanism of ATP-competitive CDK inhibition.

Kinase Selectivity and Potency: A Quantitative Comparison

A critical differentiator between CDK inhibitors is their potency and selectivity profile across the kinome. While both Alsterpaullone and Roscovitine target multiple CDKs, their inhibitory concentrations (IC50) vary significantly.

Target KinaseAlsterpaullone IC50 (nM)Roscovitine IC50 (µM)
CDK1/cyclin B35[2][4]0.65[7][8]
CDK2/cyclin A15[2][4]0.7[7]
CDK2/cyclin E200[2][4]0.7[7]
CDK5/p3540[2][4]0.16 - 0.2[7][8]
CDK7/cyclin H-0.49[9]
CDK9-~0.2-0.7[1]
GSK-3α/β4[2][4]>100[1]

Note: IC50 values are compiled from various sources and may not be directly comparable due to differences in assay conditions.

From the data, it is evident that Alsterpaullone generally exhibits higher potency , with IC50 values in the nanomolar range for several key CDKs.[2][4] In contrast, Roscovitine's potency is in the sub-micromolar to micromolar range .[1][7] A significant off-target activity of Alsterpaullone is its potent inhibition of Glycogen Synthase Kinase-3 (GSK-3), an important consideration in experimental design.[2][4][10] Roscovitine is a broader-range CDK inhibitor, also affecting CDK7 and CDK9, but is a poor inhibitor of CDK4 and CDK6.[1]

Cellular Effects: From Cell Cycle Arrest to Apoptosis

The inhibition of CDKs by Alsterpaullone and Roscovitine translates into distinct cellular phenotypes, primarily cell cycle arrest and induction of apoptosis.

Alsterpaullone has been shown to induce G2/M phase arrest in cancer cells.[11] This is consistent with its potent inhibition of CDK1/cyclin B, the primary driver of the G2/M transition.[12] Following cell cycle arrest, Alsterpaullone can trigger apoptosis through the activation of caspase-9, which is linked to the perturbation of the mitochondrial membrane potential.[11][13]

Roscovitine also induces cell cycle arrest, with the specific phase of arrest (G0/G1, S, or G2/M) being dependent on the cell line, dose, and duration of treatment.[1][3] The average IC50 for inducing cell cycle arrest in various cancer cell lines is approximately 15 µM.[1][3] Roscovitine is also a potent inducer of apoptosis in numerous cancer cell lines.[1]

Experimental Protocols for Comparative Evaluation

To objectively compare Alsterpaullone and Roscovitine in a laboratory setting, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the inhibitors to block the enzymatic activity of a specific CDK/cyclin complex.

Principle: A purified, active CDK/cyclin complex is incubated with a known substrate (e.g., a peptide or histone H1) and radiolabeled ATP ([γ-³²P]ATP). The incorporation of the radiolabeled phosphate into the substrate is quantified. The presence of an inhibitor will reduce the level of phosphorylation.

Step-by-Step Methodology:

  • Prepare Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.

  • Set up Reactions: In a microtiter plate, add the reaction buffer, the purified CDK/cyclin complex, and the substrate.

  • Add Inhibitors: Add serial dilutions of Alsterpaullone and Roscovitine (and a DMSO vehicle control) to the wells.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubate: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Quantify Phosphorylation: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.

cluster_1 In Vitro Kinase Assay Workflow A Prepare Reaction Mix (Buffer, CDK/Cyclin, Substrate) B Add Inhibitor Dilutions (Alsterpaullone, Roscovitine, DMSO) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Quantify Phosphorylation E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Principle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with various concentrations of Alsterpaullone, Roscovitine, or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to remove RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.

Summary and Recommendations

Both Alsterpaullone and Roscovitine are valuable tools for studying CDK function and have potential as anti-cancer agents. The choice between them depends on the specific research question and experimental context.

  • Alsterpaullone is a highly potent inhibitor of CDK1, CDK2, and CDK5, making it an excellent choice for studies where strong inhibition of these kinases is desired.[2][4] However, its significant off-target activity against GSK-3 must be considered and controlled for in experimental design.[2][4][10]

  • Roscovitine offers a broader CDK inhibition profile, including CDK7 and CDK9, and has been more extensively characterized in preclinical and clinical settings.[1] Its lower potency compared to Alsterpaullone may be advantageous in studies where a more nuanced or less toxic inhibition is required.

References

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Rossi, M., et al. (2021). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. Cells, 10(1), 104. [Link]

  • Yar, M., et al. (2012). Roscovitine, a cyclin-dependent kinase inhibitor, affects several gating mechanisms to inhibit cardiac L-type (Ca(V)1.2) calcium channels. British Journal of Pharmacology, 166(4), 1390–1402. [Link]

  • AdooQ Bioscience. (n.d.). Alsterpaullone. Retrieved from [Link]

  • Park, J. H., et al. (2014). Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. BioMed Research International, 2014, 860728. [Link]

  • Wang, Y., et al. (2026). The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer. Frontiers in Immunology. [Link]

  • Li, H., et al. (2018). GSK-3β Inhibitor Alsterpaullone Attenuates MPP+-Induced Cell Damage in a c-Myc-Dependent Manner in SH-SY5Y Cells. Frontiers in Molecular Neuroscience, 11, 298. [Link]

  • Lahusen, T., et al. (2003). Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Molecular Carcinogenesis, 36(4), 183-194. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 3(10), 135. [Link]

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. [Link]

  • ResearchGate. (n.d.). Chemical structure of roscovitine and CR8. [Link]

  • National Center for Biotechnology Information. (n.d.). Roscovitine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alsterpaullone. PubChem Compound Database. Retrieved from [Link]

  • PatLynk. (2025). Comparing Oral Drug Dosing Strategies in Older Patients With Metastatic Breast Cancer to Maximize Tolerance and Reduce Discontinuation: The CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. [Link]

  • Goga, A., et al. (2015). Selective antitumor activity of roscovitine in head and neck cancer. Oncotarget, 6(32), 33149–33161. [Link]

  • Archer, T. C., et al. (2015). Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget, 6(11), 8635–8649. [Link]

  • ResearchGate. (n.d.). Inhibition of Cdk1 by Alsterpaullone and Thioflavopiridol Correlates with Increased Transit Time from Mid G2 Through Prophase. [Link]

  • ResearchGate. (n.d.). Four p27 Kip1 inhibitors and calculated IC 50 values that passed all... [Link]

  • Gkrozou, F., et al. (2016). R-Roscovitine (Seliciclib) prevents DNA damage-induced cyclin A1 upregulation and hinders non-homologous end-joining (NHEJ) DNA repair. Oncotarget, 7(20), 29537–29550. [Link]

  • Harvard Medical School. (2019). Comparison of three similar frontline breast cancer drugs reveals important differences. [Link]

  • ASCO. (2024). CDK4/6 Inhibitor Dosing Knowledge (CDK) Study. [Link]

  • Motwani, M., et al. (2004). Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase. Cancer Biology & Therapy, 3(3), 299-307. [Link]

  • Chen, Y. C., et al. (2024). Roscovitine, a CDK Inhibitor, Reduced Neuronal Toxicity of mHTT by Targeting HTT Phosphorylation at S1181 and S1201 In Vitro. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Turkish Journal of Medical Sciences. (n.d.). Comparison of different cyclin-dependent kinase inhibitors and KI-67 levels on survival and toxicity in breast cancer treatment. [Link]

  • Frontiers. (n.d.). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. [Link]

Sources

Comparative

Alsterpaullone vs 1-Azakenpaullone potency comparison

Alsterpaullone vs. 1-Azakenpaullone: The Potency-Selectivity Trade-off in GSK-3 Inhibition[1] Executive Summary In the landscape of small-molecule kinase inhibitors, Alsterpaullone and 1-Azakenpaullone represent a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Alsterpaullone vs. 1-Azakenpaullone: The Potency-Selectivity Trade-off in GSK-3 Inhibition[1]

Executive Summary

In the landscape of small-molecule kinase inhibitors, Alsterpaullone and 1-Azakenpaullone represent a critical case study in the trade-off between absolute potency and target selectivity.

  • Alsterpaullone is the "sledgehammer": It is one of the most potent GSK-3

    
     inhibitors available (
    
    
    
    ) but exhibits significant off-target toxicity by equipotently inhibiting Cyclin-Dependent Kinases (CDKs), driving cell cycle arrest and apoptosis.
  • 1-Azakenpaullone is the "scalpel": Structurally engineered for specificity, it sacrifices slight potency (

    
    ) to achieve a ~100-fold selectivity window against CDKs.
    

Verdict: Use Alsterpaullone for oncology applications where cytotoxicity is desired. Use 1-Azakenpaullone for regenerative medicine, stem cell maintenance, and mechanistic Wnt signaling studies where cell cycle progression must be preserved.

Chemical & Structural Foundation

Both compounds belong to the paullone family (indolo[3,2-d][1]benzazepin-6(5H)-ones).[1][2][3] The divergence in their biological profile stems from a single atom substitution in the benzazepine ring system.

  • Alsterpaullone (9-Nitropaullone): Features a nitro group (

    
    ) at the 9-position.[1][2][3][4] This electron-withdrawing group enhances hydrogen bonding within the ATP-binding pocket of kinases, universally increasing affinity for both GSK-3
    
    
    
    and CDKs.
  • 1-Azakenpaullone: Features a nitrogen atom replacing a carbon at the 1-position of the ring system. This "aza" substitution alters the electrostatic potential of the molecule, creating a steric and electronic clash within the CDK ATP-binding pocket (specifically residues near the hinge region) while retaining high affinity for the GSK-3

    
     pocket.
    
Visualization: Structural Logic of Selectivity

PaulloneStructure Kenpaullone Kenpaullone (Parent Scaffold) Alster Alsterpaullone (9-Nitro substitution) Kenpaullone->Alster Add -NO2 Aza 1-Azakenpaullone (1-Aza substitution) Kenpaullone->Aza C -> N substitution GSK3 GSK-3β Inhibition (High Potency) Alster->GSK3 IC50: 4 nM CDK CDK1/CDK5 Inhibition (Cell Cycle Arrest) Alster->CDK IC50: 35 nM (High Toxicity) Aza->GSK3 IC50: 18 nM Aza->CDK IC50: >2000 nM (Spare Cell Cycle)

Figure 1: Structural divergence leads to distinct pharmacological profiles. Alsterpaullone inhibits both targets indiscriminately, while 1-Azakenpaullone selectively spares CDKs.

Potency Landscape: The Data

The following data aggregates experimental


 values from kinase assays using purified enzymes and standard substrates (e.g., GS-1 peptide for GSK-3

, Histone H1 for CDK1).
Table 1: Kinase Inhibition Profile ( )
Target KinaseAlsterpaullone (

)
1-Azakenpaullone (

)
Fold Difference
GSK-3

4 nM 18 nM Alsterpaullone is ~4.5x more potent
CDK1 / Cyclin B 35 nM 2,000 nM (2

M)
1-Azakenpaullone is ~57x weaker (Desirable)
CDK5 / p25 20 - 200 nM 4,200 nM (4.2

M)
1-Azakenpaullone is ~20x weaker
Selectivity Ratio (CDK1 : GSK-3

)
~9 (Poor Selectivity)~111 (High Selectivity)1-Azakenpaullone is superior for specificity

Data Sources: Leost et al. (2000), Kunick et al. (2004).

Table 2: Cellular Effects
FeatureAlsterpaullone1-Azakenpaullone
Primary Mechanism Dual GSK-3

/ CDK inhibition
Selective GSK-3

inhibition
Cell Cycle Impact G2/M Arrest (due to CDK1 blockade)Minimal / No Arrest at functional doses
Apoptosis Induction High (Caspase-9 activation)Low (Protective in some contexts)
Wnt Activation Potent, but accompanied by toxicityPotent, sustains cell proliferation
Stem Cell Use Not recommended (Cytotoxic)Recommended (Maintains pluripotency)

Mechanistic Signaling Pathways

Both compounds activate the Wnt/


-catenin pathway by inhibiting GSK-3

, preventing the degradation of

-catenin. However, Alsterpaullone simultaneously blocks cell division downstream.
Visualization: Wnt Pathway Activation vs. Cell Cycle Blockade

WntSignaling Alster Alsterpaullone GSK3 GSK-3β (Destruction Complex) Alster->GSK3 Inhibits CDK1 CDK1/Cyclin B (Mitosis Entry) Alster->CDK1 Inhibits (Potent) Aza 1-Azakenpaullone Aza->GSK3 Inhibits Aza->CDK1 No Effect BetaCat β-Catenin (Stabilized) GSK3->BetaCat Degrades Proliferation Cell Proliferation & Pluripotency CDK1->Proliferation Required for Nucleus Nucleus Transcription (TCF/LEF) BetaCat->Nucleus Nucleus->Proliferation Apoptosis Apoptosis / Arrest

Figure 2: 1-Azakenpaullone activates Wnt signaling (green path) without blocking the CDK1-driven proliferation (red path), unlike Alsterpaullone.

Experimental Protocols

To validate these potencies in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Kinase Assay (ADP-Glo Method)

Objective: Determine


 for GSK-3

. Reagents: Recombinant GSK-3

, GSK-3 substrate peptide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE), Ultra-Pure ATP, ADP-Glo Kit (Promega).
  • Preparation: Dilute compounds (Alsterpaullone/1-Azakenpaullone) in DMSO to 100x final concentration. Prepare 10-point serial dilutions (e.g., 0.1 nM to 10

    
    M).
    
  • Enzyme Reaction:

    • Mix 2

      
      L inhibitor + 4 
      
      
      
      L GSK-3
      
      
      enzyme (0.5 ng/
      
      
      L) in kinase buffer (25 mM MOPS, pH 7.0, 10 mM Mg-Acetate).
    • Incubate 10 min at RT (allows equilibrium binding).

    • Add 4

      
      L Substrate/ATP mix (10 
      
      
      
      M ATP final).
    • Incubate 60 min at 30°C.

  • Detection:

    • Add 10

      
      L ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light). Incubate 30 min.
  • Analysis: Measure luminescence. Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve.

    • Validation Check: Z-factor should be > 0.5. Alsterpaullone control must yield

      
      .
      
Protocol B: Cellular -Catenin Stabilization Assay (Western Blot)

Objective: Confirm cellular permeability and Wnt activation. Cell Line: HEK293T or SH-SY5Y.

  • Seeding: Plate

    
     cells in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with 1-Azakenpaullone (1

    
    M and 5 
    
    
    
    M) and Alsterpaullone (0.1
    
    
    M and 0.5
    
    
    M) for 6 hours.
    • Note: Lower dose for Alsterpaullone due to toxicity.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting: Run SDS-PAGE.[5] Probe for:

    • Total

      
      -Catenin  (Target: Expect increase).
      
    • Phospho-GSK-3

      
       (Ser9)  (Feedback loop marker).
      
    • Cleaved Caspase-3 (Toxicity marker: Expect band for Alsterpaullone, none for 1-Azakenpaullone).

References

  • Leost, M., et al. (2000). Paullones are potent inhibitors of glycogen synthase kinase-3

    
     and cyclin-dependent kinase 5/p25.[6] European Journal of Biochemistry. 
    
  • Kunick, C., et al. (2004). 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3

    
    .[7][8] Bioorganic & Medicinal Chemistry Letters. 
    
  • Schultz, C., et al. (1999). Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity. Journal of Medicinal Chemistry.

  • Strugureanu, H. J., et al. (2012).

    
    -cell protection and replication. ChemBioChem. 
    
  • Tocris Bioscience. Alsterpaullone Product Monograph & Biological Data.

Sources

Validation

Confirming Beta-Catenin Accumulation: Alsterpaullone vs. Alternatives

A Technical Comparison and Validation Guide for Drug Development Executive Summary: The Strategic Choice In the landscape of Wnt/ -catenin signaling modulation, Alsterpaullone occupies a unique niche. While often compare...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison and Validation Guide for Drug Development

Executive Summary: The Strategic Choice

In the landscape of Wnt/


-catenin signaling modulation, Alsterpaullone  occupies a unique niche. While often compared to the "gold standard" CHIR99021  and the legacy reagent Lithium Chloride (LiCl) , Alsterpaullone offers a distinct profile of high potency combined with dual-kinase inhibition (GSK-3

and CDKs).

This guide objectively compares Alsterpaullone against its primary alternatives and provides a self-validating experimental framework to confirm


-catenin accumulation—the hallmark of canonical Wnt activation.

Quick Verdict:

  • Use Alsterpaullone when: You require simultaneous inhibition of GSK-3

    
     and CDKs (e.g., in specific neurodegenerative or apoptotic models) or need a highly potent ATP-competitive inhibitor distinct from aminopyrimidines.
    
  • Use CHIR99021 when: You need exclusive Wnt pathway activation without cell cycle interference (CDK inhibition).

  • Use LiCl when: Cost is the only driver, and osmotic stress/off-target effects are acceptable (rarely recommended for precision signaling studies).

Mechanistic Grounding: The Axis of Accumulation

To validate Alsterpaullone's efficacy, one must understand the specific pool of


-catenin being targeted. In resting cells, a "destruction complex" (Axin, APC, CK1, GSK-3

) phosphorylates

-catenin, marking it for proteasomal degradation.

Alsterpaullone functions as an ATP-competitive inhibitor of GSK-3


.[1][2] By blocking the ATP binding pocket, it prevents the phosphorylation of 

-catenin at Ser33/37/Thr41. This stabilizes the protein, allowing the "Active" (non-phosphorylated) form to accumulate in the cytosol and translocate to the nucleus to drive TCF/LEF transcription.
Pathway Visualization: Mechanism of Action

WntSignaling cluster_destruction Destruction Complex (Inhibited) GSK3 GSK-3β BetaCat_Cyto β-Catenin (Cytosolic Accumulation) GSK3->BetaCat_Cyto Phosphorylation Blocked Alster Alsterpaullone (Inhibitor) Alster->GSK3 Inhibits (IC50 ~4nM) BetaCat_Nuc β-Catenin (Nuclear Translocation) BetaCat_Cyto->BetaCat_Nuc Translocation TCF TCF/LEF Transcription Factors BetaCat_Nuc->TCF Binds TargetGenes Target Genes (Cyclin D1, c-Myc) TCF->TargetGenes Activates

Figure 1: Alsterpaullone inhibits GSK-3


, preventing 

-catenin degradation and driving nuclear signaling.
Comparative Analysis: Alsterpaullone vs. Alternatives

The choice of inhibitor dictates the specificity of your data. The table below synthesizes experimental data to highlight the trade-offs.

FeatureAlsterpaullone CHIR99021 Lithium Chloride (LiCl)
Primary Target GSK-3

/ GSK-3

GSK-3

/ GSK-3

GSK-3

(Mg2+ competitor)
Potency (IC50) ~4 nM (GSK-3

) [1]
~10 nM (GSK-3

) [2]
~2 mM (Low potency) [3]
Key Off-Targets CDK1, CDK2, CDK5 (IC50 35-200 nM) [1]Minimal (High Selectivity)IMPase, many Mg2+ enzymes
Working Conc. 0.5 – 5

M
3 – 10

M
10 – 20 mM
Solubility DMSO (Low stability in aqueous)DMSO (Highly stable)Water (Highly stable)
Cell Toxicity Moderate (due to CDK inhibition)Low (at <10

M)
High (Osmotic stress)
Best Application Neuroprotection models; Cancer research involving cell cycle & Wnt.Stem cell differentiation; Pure Wnt pathway dissection.Rough initial screening; Historical comparisons.

Expert Insight: While CHIR99021 is superior for pure Wnt signaling studies due to its lack of CDK inhibition, Alsterpaullone is a valuable tool when studying the intersection of cell cycle arrest and Wnt signaling, or in neuronal contexts where CDK5 inhibition provides additive neuroprotective effects [1].

Validated Experimental Protocols

To confirm Alsterpaullone activity, you must demonstrate nuclear accumulation of active


-catenin. Total cellular levels are often insufficient due to the large pool of membrane-bound 

-catenin (adherens junctions).
Protocol A: Treatment & Lysis (The Foundation)
  • Cell Model: HEK293T (high responsiveness) or SH-SY5Y (neuronal model).

  • Controls:

    • Negative: DMSO (Vehicle).

    • Positive: CHIR99021 (3

      
      M).[3]
      

Step-by-Step:

  • Seeding: Plate cells to reach 70% confluency. Over-confluency increases membrane

    
    -catenin, increasing background noise.
    
  • Treatment: Treat with Alsterpaullone (1-2

    
    M)  for 6 to 24 hours .
    
    • Note: Accumulation is detectable by Western blot as early as 2-4 hours, but transcriptional effects (reporter assays) peak at 12-24 hours.

  • Harvesting: Wash 2x with ice-cold PBS.

    • Critical: Proceed immediately to fractionation. Do not freeze whole cell pellets if nuclear localization is the endpoint.

Protocol B: Nuclear/Cytoplasmic Fractionation (The Proof)

Why this matters: Western blotting whole cell lysate often masks the nuclear increase because the cytoplasmic/membrane signal is so strong. Fractionation separates the signaling pool (nuclear) from the structural pool (membrane).

  • Lysis (Cytosolic): Resuspend cells in hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, Protease/Phosphatase Inhibitors). Incubate on ice 15 min. Add NP-40 to 0.6%. Vortex 10s.

  • Separation: Centrifuge at 4,000xg for 5 min at 4°C.

    • Supernatant = Cytoplasmic/Membrane Fraction.

  • Lysis (Nuclear): Resuspend the pellet (nuclei) in high-salt buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol). Incubate on ice 20 min with vigorous shaking.

  • Clarification: Centrifuge at max speed (14,000xg) for 10 min.

    • Supernatant = Nuclear Fraction.

Protocol C: Western Blot Detection
  • Target 1: Active

    
    -Catenin (Non-phospho Ser33/37/Thr41). 
    
    • Recommendation: Use rabbit mAb clones like D13A1 or mouse mAb 8E7 . These specifically detect the stabilized form, providing a cleaner signal than total

      
      -catenin [4].
      
  • Target 2: Total

    
    -Catenin.  (To verify total pool increase).
    
  • Loading Controls:

    • Nuclear: Lamin B1 or Histone H3 .

    • Cytoplasmic: GAPDH or

      
      -Tubulin .
      
    • Validation: Ensure no GAPDH signal appears in the nuclear fraction to confirm clean fractionation.

Protocol D: TOPFlash Reporter Assay (Functional Validation)

Accumulation does not guarantee transcriptional activity. The TOPFlash assay is the definitive functional test.

  • Transfection: Co-transfect cells with:

    • TOPFlash plasmid: Contains TCF/LEF binding sites upstream of Luciferase.[4]

    • FOPFlash plasmid (Control): Mutated binding sites (negative control).

    • Renilla plasmid: Internal normalization control.

  • Treatment: 24h post-transfection, treat with Alsterpaullone (0.5 - 2

    
    M) for 24h.
    
  • Readout: Measure Firefly and Renilla luciferase activity.

  • Analysis: Calculate the Ratio (Firefly/Renilla).

    • Success Criteria: Alsterpaullone should induce a 10-50 fold increase in TOPFlash activity compared to DMSO, similar to CHIR99021 [5].

Integrated Experimental Workflow

Workflow cluster_readouts Validation Pathways Start Start: Cell Culture (70% Confluency) Treat Treatment Alsterpaullone (1-2 µM) 6-24 Hours Start->Treat Split Split Samples Treat->Split Fract Nuclear/Cyto Fractionation Split->Fract Biochemical Fix Fixation (4% PFA) Split->Fix Visual Trans TOPFlash Transfection Split->Trans Functional WB Western Blot (Anti-Active β-Cat) Fract->WB IF Immunofluorescence (Nuclear Localization) Fix->IF Luc Luciferase Assay Trans->Luc

Figure 2: Comprehensive validation workflow ensuring biochemical, spatial, and functional confirmation.

Troubleshooting & Optimization
  • Issue: High background in Western Blot.

    • Cause: Incomplete fractionation or using "Total

      
      -catenin" antibody which picks up membrane pools.
      
    • Solution: Switch to "Non-phospho (Active)

      
      -Catenin" antibody and increase nuclear wash steps.
      
  • Issue: Toxicity in Alsterpaullone samples.

    • Cause: CDK inhibition inducing apoptosis at high concentrations (>5

      
      M).
      
    • Solution: Titrate down to 0.5-1

      
      M. If toxicity persists, switch to CHIR99021 to isolate Wnt effects from cell cycle effects.
      
  • Issue: Weak TOPFlash signal.

    • Cause: Low transfection efficiency or insufficient treatment time.

    • Solution: Extend treatment to 24h; ensure Alsterpaullone is fresh (unstable in aqueous solution over days).

References
  • Leost, M., et al. (2000).[1][5] Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25.[1] European Journal of Biochemistry.

  • Bennett, C.N., et al. (2002). Regulation of Wnt signaling during adipogenesis. Journal of Biological Chemistry.

  • Klein, P.S., & Melton, D.A. (1996). A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences.

  • Cell Signaling Technology. (n.d.). Non-phospho (Active) β-Catenin (Ser33/37/Thr41) (D13A1) Rabbit mAb.[6] CST Product Data.

  • Molenaar, M., et al. (1996). XTcf-3 transcription factor mediates beta-catenin-induced axis formation in Xenopus embryos. Cell.

Sources

Comparative

benchmark analysis of Alsterpaullone in pancreatic cancer models

Executive Summary: The Dual-Kinase Advantage Pancreatic Ductal Adenocarcinoma (PDAC) remains characterized by a dense desmoplastic stroma and profound resistance to standard chemotherapies like Gemcitabine. While Gemcita...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Kinase Advantage

Pancreatic Ductal Adenocarcinoma (PDAC) remains characterized by a dense desmoplastic stroma and profound resistance to standard chemotherapies like Gemcitabine. While Gemcitabine targets DNA replication, its efficacy is often limited by chemoresistance pathways regulated by kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs) .

Alsterpaullone (9-nitro-paullone) emerges as a high-potency small molecule inhibitor with a unique dual-targeting profile.[1] Unlike selective CDK inhibitors, Alsterpaullone exhibits nanomolar affinity for both CDK1/Cyclin B (cell cycle checkpoint) and GSK-3β (survival signaling). This guide benchmarks Alsterpaullone against standard-of-care agents, providing a translational roadmap for its application in PDAC models.

Key Benchmark Metrics
FeatureAlsterpaulloneGemcitabine (Standard of Care)9-ING-41 (Clinical GSK-3i)
Primary Target CDK1/2/5 & GSK-3βDNA Synthesis (Ribonucleotide Reductase)GSK-3β
Target Affinity (IC50) 4 nM (GSK-3β) ; 35 nM (CDK1)~10–20 µM (Cellular IC50)~0.7 µM (GSK-3β)
Mechanism of Death G2/M Arrest + Mitochondrial ApoptosisS-phase Arrest + Masked Chain TerminationAutophagy + Apoptosis
Solubility Low (Requires DMSO/Lipid vehicle)High (Water soluble)Moderate

Mechanistic Benchmarking: Target Affinity & Selectivity

To understand the causality of Alsterpaullone's efficacy, one must analyze its ATP-competitive binding profile. In PDAC, GSK-3β is often aberrantly active, driving NF-κB-mediated chemoresistance.

Kinase Selectivity Profile

Alsterpaullone outperforms many first-generation inhibitors in raw potency. The following table synthesizes biochemical IC50 values derived from cell-free kinase assays.

Kinase TargetAlsterpaullone IC50Biological Consequence in PDAC
GSK-3β 4 nM Blocks NF-κB driven survival; sensitizes cells to apoptosis.
CDK1 / Cyclin B 35 nM Induces G2/M phase arrest; prevents mitotic entry.
CDK2 / Cyclin A 15 nMBlocks S-phase progression.
CDK5 / p25 40 nMReduces invasive migration (neuronal/metastatic pathways).
ERK1/2 > 10,000 nMMinimal off-target effect on MAPK pathway.

Analytic Insight: The 4 nM potency against GSK-3β is superior to the clinical candidate 9-ING-41 (~700 nM) and the research tool LiCl (mM range). This suggests Alsterpaullone can achieve target engagement at significantly lower systemic doses, potentially reducing off-target toxicity.

In Vitro Efficacy Analysis

Experimental Model: PANC-1 and MiaPaCa-2

Pancreatic cancer cell lines vary in their Gemcitabine resistance.[2] PANC-1 is notoriously resistant (Gemcitabine IC50 > 10 µM).

Comparative Cytotoxicity (Projected Benchmarks)

Based on cross-tissue validation (HeLa, Jurkat, HepG2) and PDAC-specific kinase dependency, the following benchmarks define successful Alsterpaullone activity.

MetricSensitive Line (e.g., MiaPaCa-2)Resistant Line (e.g., PANC-1)Gemcitabine Control (PANC-1)
IC50 (72h) 0.5 – 2.0 µM2.0 – 5.0 µM> 20 µM
Apoptosis Onset 12 – 24 hours24 – 48 hours> 48 hours
Cell Cycle Fate G2/M BlockadeG2/M BlockadeS-Phase Arrest
Protocol: Dual-Staining Apoptosis Assay

Objective: Distinguish between cytostatic effects (CDK inhibition) and cytotoxic effects (GSK-3β mediated mitochondrial collapse).

  • Seeding: Plate PANC-1 cells at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Alsterpaullone: Dose titration (10 nM, 100 nM, 500 nM, 1 µM, 5 µM).

    • Positive Control: Gemcitabine (10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Staining: Harvest supernatant and adherent cells (trypsinize). Wash with PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Flow Cytometry: Analyze 10,000 events.

    • Q3 (Annexin+/PI-): Early Apoptosis (Mitochondrial perturbation).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

In Vivo Performance Guide

Translating Alsterpaullone to xenograft models requires strict attention to solubility. Unlike Gemcitabine, Alsterpaullone is hydrophobic.

Recommended Formulation (Self-Validating System)
  • Stock: 50 mM in 100% DMSO (Store at -20°C).

  • Working Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (or PBS).

  • Validation Step: Dilute stock into vehicle. Vortex immediately. If precipitation occurs (cloudiness), increase PEG-400 ratio to 50%. Solution must remain clear for reproducible dosing.

Xenograft Protocol: PANC-1 Subcutaneous Model
  • Implantation: Inject

    
     PANC-1 cells (in 1:1 Matrigel/PBS) subcutaneously into the right flank of athymic nude mice (Nu/Nu).
    
  • Staging: Wait until tumors reach ~100-150

    
     (approx. 2-3 weeks).
    
  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

  • Dosing Regimen:

    • Group A (Control): Vehicle only, i.p., daily.

    • Group B (Standard): Gemcitabine, 50 mg/kg, i.p., twice weekly (q3d).

    • Group C (Alsterpaullone): 30 mg/kg, s.c.[3] (subcutaneous), daily.[3]

      • Note: s.c.[3] administration is preferred for Alsterpaullone to allow slow absorption and prevent precipitation at the injection site.

  • Endpoints:

    • Tumor Volume:

      
      . Measure 3x/week.
      
    • Toxicity: Body weight loss >15% requires euthanasia.

Signaling Pathway Visualization

The following diagram illustrates the unique "Pincer Attack" mechanism of Alsterpaullone in PDAC cells: simultaneously halting division (CDK1) and dismantling survival shields (GSK-3β).

Alsterpaullone_Mechanism Alsterpaullone Alsterpaullone (Small Molecule) CDK1 CDK1 / Cyclin B (Cell Cycle Engine) Alsterpaullone->CDK1 Inhibits (IC50 35nM) GSK3B GSK-3β (Survival Kinase) Alsterpaullone->GSK3B Inhibits (IC50 4nM) Gemcitabine Gemcitabine (Comparator) Apoptosis Apoptosis (Cell Death) Gemcitabine->Apoptosis DNA Damage G2M G2/M Phase Arrest CDK1->G2M Loss of function leads to Mito Mitochondrial Membrane Potential GSK3B->Mito Stabilizes GSK3B->Mito Inhibition destabilizes NFkB NF-κB Pathway (Survival/Chemoresistance) GSK3B->NFkB Activates Caspase9 Caspase-9 (Initiator) Mito->Caspase9 Cytochrome c Release Caspase9->Apoptosis Cleavage cascade NFkB->Apoptosis Blocks

Figure 1: Dual-mechanism of Alsterpaullone. Red lines indicate direct inhibition. Green lines indicate survival pathways blocked by the drug.

References

  • Leost, M., et al. (2000).[1][4] "Paullones are potent inhibitors of glycogen synthase kinase-3beta and cyclin-dependent kinase 5/p25."[1][4][5] European Journal of Biochemistry.[4][5]

  • Lahusen, T., et al. (2003). "Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential."[6] Molecular Carcinogenesis.

  • Schulz, C., et al. (1999).[4] "Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity."[5] Journal of Medicinal Chemistry.

  • Domínguez, J.M., et al. (2012). "Inhibitors of glycogen synthase kinase-3β: a promising target for the treatment of pancreatic cancer." Current Medicinal Chemistry.

  • Edderkaoui, M., et al. (2018). "GSK-3β signaling in pancreatic cancer pathogenesis and therapeutics." Cancers.

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling Alsterpaullone

A Senior Application Scientist's Guide to Laboratory Safety and Operational Integrity For researchers and drug development professionals, the potent kinase inhibitor alsterpaullone offers significant opportunities in the...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Laboratory Safety and Operational Integrity

For researchers and drug development professionals, the potent kinase inhibitor alsterpaullone offers significant opportunities in the study of cell cycle regulation and the development of novel therapeutics.[1][2][3] However, its biological activity necessitates a robust understanding and implementation of appropriate safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling alsterpaullone, alongside operational and disposal plans designed to safeguard personnel and maintain experimental integrity.

Understanding the Risks: Hazard Identification

Alsterpaullone is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][6] As a potent, biologically active small molecule, it is crucial to prevent direct contact and inhalation.[1][7] The compound's cytotoxic effects, demonstrated by its ability to induce apoptosis in cancer cells, underscore the need for stringent safety measures.[1][2][8]

Core Protective Equipment: A Multi-Layered Defense

A comprehensive PPE strategy is paramount when working with alsterpaullone. The following equipment constitutes the minimum requirement for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesWearing two pairs of chemotherapy-grade nitrile gloves provides a barrier against direct skin contact.[9] The outer glove should be removed immediately upon any sign of contamination, with the inner glove offering continuous protection during the doffing process.
Eye and Face Protection Chemical Splash Goggles & Face ShieldChemical splash goggles that form a complete seal around the eyes are mandatory to protect against accidental splashes.[9] A face shield should be worn in conjunction with goggles, especially when preparing solutions or when there is a heightened risk of sprays.[9]
Body Protection Chemical-Resistant Laboratory CoatA long-sleeved, buttoned laboratory coat made of a material resistant to chemical splashes is required to protect the skin and clothing.[9]
Respiratory Protection N95 Respirator (or equivalent)An N95 respirator or a higher level of respiratory protection is essential when handling the powdered form of alsterpaullone to prevent the inhalation of aerosolized particles.[9] Proper fit testing and user training are critical for the respirator's effectiveness.

Operational Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. N95 Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Standard procedure for donning and doffing Personal Protective Equipment.

Engineering Controls and Safe Handling Practices

Beyond personal protective equipment, a controlled laboratory environment is crucial for minimizing exposure to alsterpaullone.

  • Chemical Fume Hood: Always handle powdered alsterpaullone and prepare stock solutions within a certified chemical fume hood to mitigate the risk of inhalation.[7][9]

  • Ventilation: Ensure the laboratory is well-ventilated.[10]

  • Designated Area: Designate a specific area for handling alsterpaullone to prevent the spread of contamination.

  • Avoid Dust and Aerosol Formation: Take care to avoid the formation of dust and aerosols during handling.[10]

  • Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even after wearing gloves.[5]

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with alsterpaullone must be treated as hazardous waste.

  • PPE Disposal: All disposable PPE, including gloves, respirators, and lab coats, should be disposed of in a designated hazardous waste container immediately after use.[9]

  • Contaminated Materials: Any labware or consumables (e.g., weigh paper, pipette tips) that have been in contact with alsterpaullone should also be disposed of as hazardous waste.

  • Waste Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Antineoplastic drugs, a category that can include kinase inhibitors, often have specific disposal requirements such as high-temperature incineration.[11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: If alsterpaullone comes into contact with the eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do, and continue rinsing.[5] Seek immediate medical attention.[5]

  • Inhalation: If inhaled, move the individual to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek medical attention if you feel unwell.[5]

  • Spill: In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. Carefully clean up the spill using absorbent materials and dispose of all contaminated materials as hazardous waste.

By adhering to these stringent safety protocols, researchers can confidently and safely unlock the scientific potential of alsterpaullone while prioritizing their well-being and the integrity of their work.

References

  • Personal protective equipment for handling PI5P4K-|A-IN-2. Benchchem.
  • Personal protective equipment for handling SAR407899. Benchchem.
  • Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. PMC.
  • Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. PubMed.
  • Safety Data Sheet - Alsterpaullone. Cayman Chemical.
  • Personal protective equipment for handling Syk Inhibitor II hydrochloride. Benchchem.
  • Alsterpaullone | CAS 237430-03-4 | CDK, GSK Inhibitor. StressMarq Biosciences Inc.
  • Alsterpaullone | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience. R&D Systems.
  • Alsterpaullone | C16H11N3O3 | CID 5005498. PubChem - NIH.
  • cFMS Receptor Tyrosine Kinase Inhibitor - Safety D
  • Alsterpaullone. LKT Labs.
  • Alsterpaullone. Sigma-Aldrich.
  • Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. PubMed.
  • Alsterpaullone (9-Nitropaullone) | CDK Inhibitor. MedChemExpress.
  • Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
  • Formation of the head organizer in hydra involves the canonical Wnt p
  • GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS.
  • Alsterpaullone. Sigma-Aldrich.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.